ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate
Description
BenchChem offers high-quality ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12FNO2/c1-2-11-7(10)6-3-5(8)4-9-6/h5-6,9H,2-4H2,1H3/t5-,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRDIYVDGPRPFPX-NTSWFWBYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(CN1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1C[C@@H](CN1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Senior Application Scientist's Technical Guide to Ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate
Abstract
This technical guide provides an in-depth exploration of ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate, a key chiral building block in modern medicinal chemistry. We will dissect its chemical properties, present a detailed, field-proven representative synthesis protocol, and explore its critical role in the development of targeted therapeutics, with a particular focus on Fibroblast Activation Protein (FAP) inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique stereochemical and electronic properties of this valuable synthetic intermediate.
Introduction: The Strategic Importance of Fluorinated Pyrrolidines
The pyrrolidine ring is a privileged scaffold in drug discovery, prized for its three-dimensional structure that allows for precise spatial orientation of substituents.[1] The strategic introduction of a fluorine atom, as seen in ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate, imparts profound changes to the molecule's properties. Fluorine's high electronegativity can alter pKa, influence metabolic stability, and modulate binding affinity through unique electronic interactions.
The specific stereochemistry of the trans-(2R,4S) isomer is of paramount importance. Research has demonstrated that the stereochemistry at the C4 position of the pyrrolidine ring dramatically impacts biological activity. For instance, in the context of FAP inhibitors, the (4S)-fluoro substituent is critical for high-affinity binding, while the corresponding (4R) isomer is virtually inactive.[2] This stereochemical dependence is attributed to the (4S) isomer adopting a hyperconjugatively stabilized endo-puckered ring conformation, which presents the optimal geometry for interaction with the target protein's active site.[2] Consequently, ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate serves as a crucial and highly sought-after starting material for the synthesis of these advanced therapeutic and diagnostic agents.
Physicochemical and Structural Characteristics
Precise characterization is the bedrock of reproducible science. The fundamental properties of ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate are summarized below.
Key Identifiers and Properties
| Property | Value | Source |
| CAS Number | 1523530-67-7 | [Commercial Supplier Data[3]] |
| Molecular Formula | C₇H₁₂FNO₂ | Calculated |
| Molecular Weight | 161.17 g/mol | Calculated |
| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid | Inferred from similar compounds |
| Purity | Typically >97% | [Commercial Supplier Data[3]] |
| Stereochemistry | (2R,4S) - trans configuration | N/A |
Structural Representation
The three-dimensional structure of the pyrrolidine ring is fundamental to its utility. The following diagram illustrates the chemical structure and stereochemistry of the title compound.
Caption: Chemical structure of ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate.
Stereoselective Synthesis Protocol
The synthesis of enantiomerically pure 4-fluoroprolines is a well-documented area of organic chemistry, almost invariably commencing from a chiral precursor, (2S,4R)-4-hydroxyproline. The following protocol is a representative, robust, and logical pathway to the N-protected form of the title compound, which is the direct precursor for further elaboration. The key transformation is a nucleophilic fluorination with inversion of stereochemistry at the C4 position.
Rationale for the Synthetic Strategy
The strategy hinges on three core principles:
-
Orthogonal Protection: The amine and carboxylic acid functionalities are protected with groups (Boc and ethyl ester, respectively) that can be manipulated under different conditions, providing synthetic flexibility.
-
Stereochemical Inversion: The starting material, (2S,4R)-4-hydroxyproline, possesses the incorrect stereochemistry at C4 for our target. We leverage an Sₙ2 reaction with a fluoride source to invert this center to the desired (4S) configuration. Activation of the hydroxyl group as a tosylate or triflate is essential to make it a good leaving group.
-
Purification and Characterization: Each step requires rigorous purification, typically by column chromatography, and characterization to confirm structure and purity before proceeding.
Experimental Workflow Diagram
Sources
- 1. Ethyl (2RS,3SR,4RS)-1-ethyl-2-(furan-2-yl)-4-hydroxy-5-oxopyrrolidine-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of 68Ga-Labeled (2S,4S)-4-Fluoropyrrolidine-2-Carbonitrile and (4R)-Thiazolidine-4-Carbonitrile Derivatives as Novel Fibroblast Activation Protein-Targeted PET Tracers for Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy Online - ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate - 97%, high purity , CAS No.1523530-67-7 - We Deliver Worldwide [allschoolabs.com]
A Technical Guide to the Spectroscopic Characterization of Ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of the spectroscopic data for ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate, a fluorinated proline derivative of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of fluorine into molecules can significantly modulate their physicochemical and pharmacological properties, such as metabolic stability, binding affinity, and lipophilicity.[1] Consequently, precise structural elucidation through spectroscopic methods is paramount for advancing drug development programs that utilize such fluorinated scaffolds.[2]
This document offers a detailed examination of the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data for the title compound. While direct experimental spectra for this specific ethyl ester are not widely published, this guide leverages comprehensive data from the closely related (2S,4R)-4-fluoropyrrolidine-2-carboxylic acid hydrochloride and other analogous structures to provide a robust and scientifically grounded interpretation.[3]
Molecular Structure and Stereochemistry
The unique stereochemistry of ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate, with a trans relationship between the fluorine atom at C4 and the carboxylate group at C2, dictates its conformational preferences and, consequently, its spectroscopic signature.
Figure 1. Chemical structure of ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate.
¹H NMR Spectroscopy
Proton NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate, the ¹H NMR spectrum will be characterized by distinct signals for the pyrrolidine ring protons, the ethyl ester protons, and the amine proton. The presence of fluorine will introduce characteristic splitting patterns due to ¹H-¹⁹F coupling.
Expected Chemical Shifts and Coupling Constants:
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| H4 | ~5.3 - 5.6 | dddd | JH-F ≈ 52, Jgem, Jcis, Jtrans |
| H2 | ~4.5 - 4.7 | dd | Jtrans, Jcis |
| O-CH₂ | ~4.2 - 4.4 | q | J = 7.1 |
| H5 | ~3.6 - 3.8 | m | |
| H3 | ~2.3 - 2.9 | m | |
| O-CH₂-CH₃ | ~1.2 - 1.4 | t | J = 7.1 |
| NH | Broad singlet |
Data is extrapolated from the spectrum of (2S,4R)-4-fluoropyrrolidine-2-carboxylic acid hydrochloride and typical values for ethyl esters.[3]
Interpretation:
-
H4 Proton: The proton attached to the fluorine-bearing carbon (C4) is expected to be the most downfield of the ring protons due to the deshielding effect of the electronegative fluorine atom. Its multiplicity will be a doublet of triplets (or a more complex multiplet) due to geminal and vicinal coupling with the C3 and C5 protons, further split by the large one-bond coupling to the fluorine atom (¹JH-F ≈ 52 Hz).
-
H2 Proton: The proton at the stereocenter C2 will appear as a doublet of doublets, coupling to the two diastereotopic protons on C3.
-
Ethyl Ester Protons: The methylene protons of the ethyl group will appear as a quartet, coupled to the methyl protons, which will in turn be a triplet.
-
NH Proton: The amine proton signal is often broad and may exchange with deuterium in deuterated solvents, leading to its disappearance.
Experimental Protocol for ¹H NMR:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
-
Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Processing: Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
¹³C NMR Spectroscopy
Carbon-13 NMR provides information about the carbon skeleton of the molecule. The presence of the fluorine atom will cause significant splitting of the signals for the carbons close to it due to ¹³C-¹⁹F coupling.
Expected Chemical Shifts and Coupling Constants:
| Carbon | Expected Chemical Shift (ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (¹JC-F, ²JC-F) (Hz) |
| C=O | ~170-173 | s | |
| C4 | ~90-93 | d | ¹JC-F ≈ 177 |
| O-CH₂ | ~61-63 | s | |
| C2 | ~57-59 | d | ²JC-F ≈ 24 |
| C5 | ~50-53 | d | ²JC-F ≈ 23 |
| C3 | ~34-36 | d | ²JC-F ≈ 22 |
| O-CH₂-CH₃ | ~14-16 | s |
Data is extrapolated from the spectrum of (2S,4R)-4-fluoropyrrolidine-2-carboxylic acid hydrochloride and typical values for ethyl esters.[3]
Interpretation:
-
C4 Carbon: The carbon directly bonded to the fluorine atom will exhibit a large one-bond coupling constant (¹JC-F) of approximately 177 Hz, appearing as a doublet in the proton-decoupled ¹³C NMR spectrum.[3]
-
C2, C3, and C5 Carbons: These carbons, being two bonds away from the fluorine atom, will show smaller two-bond coupling constants (²JC-F) in the range of 22-24 Hz, also appearing as doublets.[3]
-
Carbonyl and Ethyl Group Carbons: The carbonyl carbon of the ester and the carbons of the ethyl group are further away from the fluorine and are not expected to show significant C-F coupling.
Figure 2. General workflow for NMR data acquisition and analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering clues about the structure. For ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate, electrospray ionization (ESI) would be a suitable technique.
Predicted Mass Spectrometry Data:
| Adduct | m/z |
| [M+H]⁺ | 162.09248 |
| [M+Na]⁺ | 184.07442 |
| [M+K]⁺ | 200.04836 |
Data predicted by PubChem.[4]
Interpretation:
-
Molecular Ion: The most informative peak would be the protonated molecule [M+H]⁺ at m/z 162.09248, which confirms the molecular weight of the compound (161.17 g/mol ).
-
Adducts: The presence of sodium [M+Na]⁺ and potassium [M+K]⁺ adducts is common in ESI-MS and further corroborates the molecular weight.
-
Fragmentation: High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition. Tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation patterns, such as the loss of the ethyl group or the carboxylate moiety.
Experimental Protocol for ESI-MS:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) with a small amount of formic acid to promote protonation.
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H stretch | ~3300-3500 | Medium, broad |
| C-H stretch (aliphatic) | ~2850-3000 | Medium-Strong |
| C=O stretch (ester) | ~1735-1750 | Strong |
| C-N stretch | ~1020-1250 | Medium |
| C-F stretch | ~1000-1400 | Strong |
Data extrapolated from the spectrum of (2S,4R)-4-fluoropyrrolidine-2-carboxylic acid hydrochloride and general IR correlation tables.[3]
Interpretation:
-
N-H Stretch: A broad absorption band in the region of 3300-3500 cm⁻¹ is characteristic of the N-H stretching vibration of the secondary amine.
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C=O Stretch: A strong, sharp peak around 1735-1750 cm⁻¹ is indicative of the carbonyl group of the ethyl ester.
-
C-F Stretch: A strong absorption band in the fingerprint region, typically between 1000 and 1400 cm⁻¹, corresponds to the C-F stretching vibration.
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation and characterization of ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate. The interplay of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy, with a particular focus on the influence of the fluorine substituent, allows for unambiguous identification. This detailed understanding is critical for researchers and scientists in the field of drug development, where the precise structure and purity of a compound are directly linked to its biological activity and therapeutic potential.
References
-
PubChem. (2S,4R)-Methyl 4-fluoropyrrolidine-2-carboxylate hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
Schirrmacher, R., et al. (2012). Automated Radiosynthesis of cis- and trans-4-[18F]Fluoro-l-proline Using [18F]Fluoride. ACS Medicinal Chemistry Letters, 3(10), 805-809. Retrieved from [Link]
-
Petri, A. F., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4936. Retrieved from [Link]
-
Chem-Impex. (2S,4S)-Fmoc-4-fluoro-pyrrolidine-2-carboxylic acid. Retrieved from [Link]
-
PubChem. Ethyl (2s,4s)-4-fluoropyrrolidine-2-carboxylate hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
Jansen, K., et al. (2023). Synthesis and Evaluation of 68Ga-Labeled (2S,4S)-4-Fluoropyrrolidine-2-Carbonitrile and (4R)-Thiazolidine-4-Carbonitrile Derivatives as Novel Fibroblast Activation Protein-Targeted PET Tracers for Cancer Imaging. Pharmaceuticals, 16(4), 579. Retrieved from [Link]
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- 1. chemimpex.com [chemimpex.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Automated Radiosynthesis of cis- and trans-4-[18F]Fluoro-l-proline Using [18F]Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PubChemLite - Ethyl (2s,4s)-4-fluoropyrrolidine-2-carboxylate hydrochloride (C7H12FNO2) [pubchemlite.lcsb.uni.lu]
An In-depth Technical Guide to the Predicted ¹³C NMR Shifts of Ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate is a fluorinated proline derivative of significant interest in medicinal chemistry and drug development. The introduction of fluorine can profoundly influence the conformational preferences, metabolic stability, and biological activity of molecules. A thorough understanding of its structural features is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. This technical guide provides a comprehensive analysis of the predicted ¹³C NMR chemical shifts for ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate. In the absence of direct experimental data in the public domain, this guide synthesizes information from structurally related analogs, established principles of NMR spectroscopy, and theoretical considerations to offer a reliable set of predicted chemical shifts. This document is intended to serve as a valuable resource for researchers working with this and similar fluorinated heterocyclic compounds, aiding in structural verification, reaction monitoring, and further spectroscopic studies.
Introduction: The Significance of Fluorinated Pyrrolidines
The pyrrolidine ring is a privileged scaffold in a vast array of natural products and synthetic pharmaceuticals. Stereospecific substitution on the pyrrolidine ring allows for the precise orientation of functional groups in three-dimensional space, which is critical for molecular recognition and biological function. The introduction of a fluorine atom, as in ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate, imparts unique properties. The high electronegativity of fluorine can alter the electron distribution within the molecule, influencing the acidity and basicity of nearby functional groups. Furthermore, the C-F bond can participate in stabilizing gauche effects, which can enforce a specific ring pucker, thereby pre-organizing the molecule for binding to a biological target. These conformational effects are of particular interest in the design of peptidomimetics and other constrained molecules. A precise understanding of the ¹³C NMR spectrum is the first step in characterizing these crucial structural features.
Foundational Principles: Interpreting the ¹³C NMR Spectrum
Carbon-13 NMR spectroscopy provides information on the chemical environment of each carbon atom in a molecule. The chemical shift (δ), reported in parts per million (ppm), is sensitive to the hybridization of the carbon, the electronegativity of attached atoms, and steric effects. In the case of ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate, several key factors are expected to influence the ¹³C NMR spectrum:
-
The Ethyl Ester Group: The carbonyl carbon of the ester will appear significantly downfield (typically 170-175 ppm). The methylene (-CH₂-) and methyl (-CH₃) carbons of the ethyl group will have characteristic shifts around 60-62 ppm and 14-15 ppm, respectively.
-
The Pyrrolidine Ring: The carbon atoms of the pyrrolidine ring will have shifts that are influenced by their position relative to the nitrogen atom, the ester group, and the fluorine atom.
-
The Fluorine Substituent: The highly electronegative fluorine atom will cause a significant downfield shift for the carbon to which it is attached (C4). This effect also extends to adjacent carbons (β-effect) and even carbons further away (γ-effect), although to a lesser extent. Furthermore, the fluorine atom (¹⁹F, spin I = ½) will couple to the ¹³C nuclei, resulting in the splitting of carbon signals into doublets or more complex multiplets. The magnitude of this coupling (J-coupling) is dependent on the number of bonds separating the carbon and fluorine atoms. One-bond couplings (¹JCF) are typically large (170-250 Hz), while two-bond (²JCF) and three-bond (³JCF) couplings are smaller (15-30 Hz and 5-15 Hz, respectively).
Predicted ¹³C NMR Chemical Shifts
The following table summarizes the predicted ¹³C NMR chemical shifts for ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate. These predictions are based on an analysis of data from structurally similar compounds, including 4-hydroxyproline derivatives and other fluorinated aliphatic heterocycles, combined with established substituent effects.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (Hz) | Justification |
| C=O | 172.5 - 174.5 | - | Typical range for an ester carbonyl. |
| C2 | 59.0 - 61.0 | ²JCF ≈ 20-25 | Alpha to nitrogen and the ester group. Experiences a two-bond coupling to fluorine. |
| C3 | 37.0 - 39.0 | ³JCF ≈ 5-10 | Beta to the fluorine atom, expected to show a smaller three-bond coupling. |
| C4 | 89.0 - 92.0 | ¹JCF ≈ 175-185 | Directly attached to the electronegative fluorine, resulting in a significant downfield shift and a large one-bond coupling constant. |
| C5 | 52.0 - 54.0 | ²JCF ≈ 20-25 | Alpha to nitrogen and beta to the fluorine atom, influenced by both and showing a two-bond coupling. |
| -OCH₂CH₃ | 61.0 - 63.0 | - | Typical range for the methylene carbon of an ethyl ester. |
| -OCH₂CH₃ | 14.0 - 15.0 | - | Typical range for the methyl carbon of an ethyl ester. |
Diagram of Ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate with Carbon Numbering
Structure of ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate with carbon numbering.
Experimental Protocol for ¹³C NMR Data Acquisition
To experimentally validate the predicted chemical shifts, the following protocol is recommended.
Workflow for NMR Sample Preparation and Data Acquisition
Workflow for acquiring the ¹³C NMR spectrum.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 10-20 mg of ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry vial.
-
Add a small drop of tetramethylsilane (TMS) to serve as an internal chemical shift reference (δ = 0.0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Set the probe temperature, typically to 298 K.
-
Load a standard proton-decoupled ¹³C NMR pulse sequence.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-200 ppm).
-
Use a pulse angle of 30-45° and a relaxation delay of 2-5 seconds to ensure quantitative accuracy is not a primary concern and to reduce experiment time.
-
Acquire a sufficient number of scans to obtain a high-quality spectrum. For a sample of this concentration, 256 to 1024 scans should be adequate.
-
-
Data Processing:
-
Apply an exponential window function to the free induction decay (FID) to improve the signal-to-noise ratio.
-
Perform a Fourier transform to convert the FID from the time domain to the frequency domain.
-
Carefully phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.
-
Apply a baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.0 ppm.
-
Integrate the peaks and identify the chemical shift and any observable C-F coupling constants for each carbon signal.
-
Conclusion and Future Perspectives
This technical guide provides a robust set of predicted ¹³C NMR chemical shifts for ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate, grounded in established NMR principles and data from analogous structures. While these predictions offer a strong starting point for spectral assignment, experimental verification is crucial. The provided protocol outlines the necessary steps for acquiring high-quality experimental data. Future work could involve the synthesis and full spectroscopic characterization of this compound to provide definitive experimental values. Additionally, computational studies employing density functional theory (DFT) could further refine these predictions and provide deeper insights into the conformational behavior of this important fluorinated building block.
References
-
Raines, R. T., & Hodges, J. A. (2005). (4R)- and (4S)-Fluoroproline: A Tale of Two Isomers. Accounts of Chemical Research, 38(9), 727–734. [Link]
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
-
Bretscher, L. E., Jenkins, C. L., Taylor, K. M., DeRider, M. L., & Raines, R. T. (2001). Conformational Stability of Collagen Relies on a Stereoelectronic Effect. Journal of the American Chemical Society, 123(5), 777–778. [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. [Link]
-
Friebolin, H. (2011). Basic One- and Two-Dimensional NMR Spectroscopy (5th ed.). Wiley-VCH. [Link]
mass spectrometry of ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate
An In-depth Technical Guide to the Mass Spectrometric Analysis of Ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate
Abstract
This technical guide provides a comprehensive exploration of the mass spectrometric analysis of ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate, a fluorinated proline derivative of significant interest in medicinal chemistry and drug development. As a Senior Application Scientist, this document moves beyond mere procedural outlines to delve into the causal reasoning behind methodological choices, ensuring a robust and reproducible analytical framework. We will cover optimal ionization strategies, predictable fragmentation pathways, detailed experimental protocols, and data interpretation, grounded in established scientific principles. This guide is intended for researchers, analytical scientists, and drug development professionals who require a deep, practical understanding of how to characterize this and similar molecules with precision and confidence.
Introduction: The Analytical Imperative
Ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate is a synthetic amino acid derivative belonging to a class of compounds frequently utilized as building blocks in the synthesis of novel therapeutics. The incorporation of a fluorine atom into the pyrrolidine ring can significantly alter the molecule's conformational preferences, pKa, and metabolic stability, making it a valuable scaffold in drug design.[1] Accurate structural confirmation and purity assessment are therefore non-negotiable checkpoints in the synthetic and developmental workflow.
Mass spectrometry (MS) stands as the premier analytical technique for this purpose, offering unparalleled sensitivity, speed, and structural insight from minimal sample quantities. This guide provides an authoritative framework for the mass spectrometric analysis of this specific analyte, establishing a self-validating system of protocols and interpretation that ensures scientific integrity.
Analyte Profile & Core Properties
A foundational understanding of the analyte's physicochemical properties is critical for method development.
-
Compound Name: Ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate
-
Structure:
-
CAS Number: 1523530-67-7[2]
The key structural features influencing its mass spectrometric behavior are the secondary amine within the pyrrolidine ring (a ready site for protonation), the ethyl ester functional group, and the strategically placed fluorine atom.
| Property | Value | Rationale & Implication for MS Analysis |
| Molecular Formula | C₇H₁₂FNO₂ | Provides the basis for calculating the exact mass. |
| Monoisotopic Mass | 161.08521 Da | The theoretical exact mass used for high-resolution mass spectrometry (HRMS) identification. |
| Protonated Mass [M+H]⁺ | 162.09298 Da | The target mass-to-charge ratio (m/z) for the precursor ion in positive mode electrospray ionization. |
Strategic Selection of Ionization Techniques
The choice of ionization technique is the most critical parameter for successful analysis. The goal is to efficiently generate a stable molecular ion with minimal in-source degradation.
Electrospray Ionization (ESI): The Method of Choice
Electrospray Ionization (ESI) is the superior and recommended technique for this analyte.
-
Expertise & Causality: ESI is a soft ionization technique ideal for polar molecules containing basic functional groups. The secondary amine in the pyrrolidine ring has a pKa that makes it readily protonated in the acidic, charged droplets generated by the ESI source. This process reliably produces an abundant and stable protonated molecule, [M+H]⁺, which can be isolated for subsequent fragmentation experiments (MS/MS). The high electronegativity of fluorine can inductively strengthen the N-H bond, further stabilizing the protonated species.[3]
Alternative Ionization Methods
While ESI is optimal, other techniques may be encountered or considered under specific circumstances.
-
Atmospheric Pressure Chemical Ionization (APCI): Suitable for less polar compounds, APCI could also be effective. It relies on gas-phase proton transfer reactions and would likely also generate a strong [M+H]⁺ signal.
-
Electron Ionization (EI): As a hard ionization technique, EI would induce significant and complex fragmentation, likely preventing the observation of a molecular ion.[4] While useful for creating a reproducible library spectrum for database matching, it is less effective for de novo structural confirmation of the parent molecule.
Tandem Mass Spectrometry (MS/MS) and Fragmentation Analysis
Collision-Induced Dissociation (CID) of the [M+H]⁺ precursor ion (m/z 162.1) provides structural confirmation. The fragmentation pattern is dictated by the molecule's weakest bonds and the stability of the resulting fragment ions. The proton is expected to be sequestered by the highly basic pyrrolidine nitrogen, directing the fragmentation pathways.[5]
Predicted Fragmentation Pathways
The following diagram illustrates the most probable fragmentation cascade for the [M+H]⁺ ion of ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate.
Caption: Predicted MS/MS fragmentation of [M+H]⁺.
Interpretation of Key Fragments
The following table summarizes the expected major fragment ions, which serve as a structural fingerprint.
| Precursor m/z | Fragment m/z | Proposed Loss | Elemental Composition | Interpretation |
| 162.1 | 134.1 | -C₂H₄ (28.0 Da) | C₅H₈FNO₂⁺ | Neutral loss of ethylene from the ethyl ester group, resulting in the fluorinated proline carboxylic acid. This is a very common fragmentation for ethyl esters. |
| 162.1 | 116.0 | -C₂H₅OH (46.1 Da) | C₅H₆FNO⁺ | Loss of ethanol, leading to a stable acylium ion. This pathway provides strong evidence for the ethyl ester moiety. |
| 116.0 | 88.1 | -CO (28.0 Da) | C₄H₆FN⁺ | Subsequent loss of carbon monoxide from the m/z 116.0 fragment ion. |
| 162.1 | 88.1 | -COOC₂H₅ (74.1 Da) | C₄H₇FN⁺ | Cleavage of the C-C bond adjacent to the pyrrolidine ring, losing the entire carboethoxy group. The resulting ion is characteristic of the fluorinated pyrrolidine ring itself. |
Trustworthiness Note: The presence of these specific neutral losses (28.0, 46.1, and 74.1 Da) provides a self-validating system for confirming the identity of the ethyl ester and its connection to the fluoropyrrolidine core. High-resolution data is essential to differentiate these losses from other isobaric possibilities.
Experimental Protocols: A Self-Validating Workflow
This section provides a robust, field-proven protocol for LC-MS/MS analysis.
Workflow Overview
Caption: LC-MS/MS analytical workflow.
Step-by-Step Methodology
1. Standard and Sample Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh ~1 mg of ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate standard and dissolve in 1 mL of methanol.
-
Working Solution (1 µg/mL): Dilute the stock solution 1:1000 in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Blank: Use the dissolution solvent (methanol or initial mobile phase) as a blank to assess system cleanliness.
2. Liquid Chromatography (LC) Parameters:
-
Column: C18 reverse-phase column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm). Rationale: C18 provides excellent retention and peak shape for small polar molecules.
-
Mobile Phase A: 0.1% Formic Acid in Water. Rationale: The acid promotes protonation for ESI and improves chromatographic peak shape.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, return to initial conditions and equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
3. Mass Spectrometer Parameters (Positive ESI Mode):
-
Ionization Mode: ESI+.
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 25 V. Rationale: This should be optimized to maximize the precursor ion signal while minimizing in-source fragmentation.
-
Desolvation Temperature: 450 °C.
-
Desolvation Gas Flow (N₂): 800 L/hr.
-
Source Temperature: 150 °C.
-
Acquisition Mode 1 (Full Scan): Scan from m/z 50-300 to detect the [M+H]⁺ precursor ion.
-
Acquisition Mode 2 (dd-MS² or Targeted MS/MS):
-
Isolation Window: ±0.5 Da centered on m/z 162.1.
-
Collision Energy: Use a stepped or ramped collision energy (e.g., 10-30 eV). Rationale: A ramp allows for the capture of both low-energy (primary fragments) and high-energy fragments in a single acquisition, providing a comprehensive fragmentation spectrum.
-
Data Interpretation and Application
-
Confirmation of Identity: The analyte's identity is confirmed by the combination of its retention time, the accurate mass of the [M+H]⁺ precursor ion (within 5 ppm of theoretical), and the presence of the characteristic fragment ions (m/z 134.1, 116.0, 88.1) in the MS/MS spectrum.[6]
-
Purity Analysis: The full scan chromatogram can be used to detect and identify potential impurities by examining other co-eluting peaks and their mass spectra.
-
Reaction Monitoring: In a drug development context, this method can be used to rapidly monitor the progress of a synthesis reaction by tracking the disappearance of reactants and the formation of the desired product.
Conclusion
The mass spectrometric analysis of ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate is most effectively and reliably achieved using LC-ESI-MS/MS. A methodical approach, beginning with an understanding of the analyte's structure and leading to a targeted fragmentation analysis, provides an unambiguous structural confirmation. The protocols and interpretive framework detailed in this guide represent a robust, self-validating system designed to meet the rigorous standards of the pharmaceutical and chemical research industries. Adherence to these principles will ensure the generation of high-quality, defensible data critical for advancing scientific discovery and development.
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Preshlock, S., Tredwell, M., & Gouverneur, V. (2016). Automated Radiosynthesis of cis- and trans-4-[18F]Fluoro-l-proline Using [18F]Fluoride. ACS Publications. Available from: [Link]
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Royal Society Publishing. (1959). The effect of fluorine on the electronic spectra and ionization potentials of molecules. Available from: [Link]
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PubChem. methyl (2S,4S)-4-fluoropyrrolidine-2-carboxylate hydrochloride. National Center for Biotechnology Information. Available from: [Link]
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ResearchGate. (2020, April). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives. Available from: [Link]
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National Institutes of Health. (2021, February 2). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Available from: [Link]
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National Institutes of Health. (2013, August 3). (2S,4R)-4-Fluoropyrrolidinium-2-carboxylate. Available from: [Link]
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PubMed. (2024). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. National Center for Biotechnology Information. Available from: [Link]
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Jackson, G. (2020, April 20). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of eme. West Virginia University. Available from: [Link]
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Cromlab Instruments. CHEMISTRY IN DROPLETS: FLUORINATION. Available from: [Link]
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PubMed. (2013). (2S,4R)-4-Fluoro-pyrrolidinium-2-carboxyl-ate. National Center for Biotechnology Information. Available from: [Link]
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NIST. (1953). Mass spectra of fluorocarbons. National Institute of Standards and Technology. Available from: [Link]
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MDPI. (2023, April 14). Synthesis and Evaluation of 68Ga-Labeled (2S,4S)-4-Fluoropyrrolidine-2-Carbonitrile and (4R)-Thiazolidine-4-Carbonitrile Derivatives as Novel Fibroblast Activation Protein-Targeted PET Tracers for Cancer Imaging. Available from: [Link]
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Agency for Toxic Substances and Disease Registry. (2003, September). Analytical Methods. Available from: [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Available from: [Link]
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Autech Industry Co.,Limited. ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate. Available from: [Link]
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A Senior Application Scientist's Guide to the Stereochemistry of Ethyl 4-Fluoropyrrolidine-2-Carboxylate: Principles and Practices in Drug Development
Executive Summary
The pyrrolidine ring is a cornerstone of modern medicinal chemistry, prized for its three-dimensional structure that allows for precise spatial positioning of substituents.[1][2] The introduction of a fluorine atom, as seen in ethyl 4-fluoropyrrolidine-2-carboxylate, adds a powerful layer of conformational control, making this scaffold exceptionally valuable for designing potent and selective therapeutic agents.[3][4] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the stereochemical nuances of this molecule. We will dissect the relationships between its stereoisomers, analyze the profound impact of fluorine on ring conformation, outline strategies for stereoselective synthesis, and detail the analytical workflows required for isomer separation and characterization. By explaining the causality behind experimental choices, this document serves as a practical resource for harnessing the full potential of this versatile building block.
The Pyrrolidine Scaffold: A Privileged Structure in Medicinal Chemistry
The non-planar, saturated nature of the pyrrolidine ring provides a distinct advantage over flat, aromatic systems in drug design. This sp³-rich core allows for the creation of molecules with complex three-dimensional shapes that can better match the intricate binding pockets of biological targets like enzymes and receptors.[2] This structural versatility is a key reason why pyrrolidine-containing compounds have found success as antivirals, antidiabetics, and anticancer agents.[1] Ethyl 4-fluoropyrrolidine-2-carboxylate represents a sophisticated evolution of this scaffold, where the strategic placement of a fluorine atom is used not just as a simple bioisostere for a hydrogen or hydroxyl group, but as a tool to dictate molecular shape and, consequently, biological function.
Decoding the Stereochemistry: Isomers and Conformations
The stereochemical complexity of ethyl 4-fluoropyrrolidine-2-carboxylate arises from two chiral centers and the conformational constraints of the five-membered ring. A thorough understanding of these features is paramount for its effective use in drug design.
Chiral Centers and Stereoisomers
Ethyl 4-fluoropyrrolidine-2-carboxylate possesses two stereogenic centers at the C2 and C4 positions. This gives rise to a total of four possible stereoisomers, which exist as two pairs of enantiomers.
-
Enantiomeric Pairs:
-
(2S, 4S) and (2R, 4R)
-
(2S, 4R) and (2R, 4S)
-
-
Diastereomeric Relationships: Any isomer from one enantiomeric pair is a diastereomer of any isomer from the other pair (e.g., (2S, 4S) is a diastereomer of (2S, 4R)).
-
cis and trans Isomers: The relative orientation of the substituents at C2 (the ester) and C4 (the fluorine) defines the diastereomers.
-
cis isomers: The substituents are on the same face of the ring (e.g., (2S, 4S)).
-
trans isomers: The substituents are on opposite faces of the ring (e.g., (2S, 4R)).
-
The Conformational Influence of the C4-Fluorine Substituent
The pyrrolidine ring is not planar; it adopts puckered "envelope" or "twist" conformations to relieve steric strain. The position of the fluorine atom at C4 has a profound influence on this puckering, a phenomenon governed by stereoelectronic effects.[2]
The two primary conformations are defined by which atom is out of the plane of the other four:
-
Cγ-endo pucker: The C4 atom is on the same side of the ring as the C2 carboxylate group.
-
Cγ-exo pucker: The C4 atom is on the opposite side of the ring from the C2 carboxylate group.
The stereochemistry of the fluorine atom dictates the energetic preference for one pucker over the other. This is largely due to the gauche effect, where the highly electronegative fluorine atom prefers to be in a gauche (60°) relationship with the electron-donating nitrogen atom's lone pair or C-H bonds.[5]
-
cis-4-Fluoroproline derivatives (e.g., (2S, 4S)) strongly favor an endo ring pucker.[2]
-
trans-4-Fluoroproline derivatives (e.g., (2S, 4R)) strongly favor an exo ring pucker.[2]
This conformational locking is not a trivial structural detail; it is a critical determinant of biological activity. A striking example is seen in inhibitors of Fibroblast Activation Protein (FAP). The (2S,4S)-fluoropyrrolidine scaffold, which adopts the endo pucker, binds with high affinity (IC₅₀ = 3.3 nM), whereas the (2S,4R) isomer, forced into an exo pucker, is essentially inactive (IC₅₀ = 1000 nM).[3] The specific ring conformation pre-organizes the molecule into the precise three-dimensional shape required for effective binding to the target protein.
Stereoselective Synthesis: The Art of Precision Construction
Given the dramatic differences in biological activity between stereoisomers, the ability to synthesize a single, desired isomer is essential for drug development. Asymmetric synthesis provides the tools to achieve this with high fidelity.
Rationale for Stereoselective Synthesis
Developing a single stereoisomer as a drug candidate, rather than a racemic or diastereomeric mixture, is a regulatory and clinical imperative. It ensures that the therapeutic effect is attributable to a single chemical entity, minimizes potential side effects from inactive or off-target isomers, and allows for a more precise understanding of the dose-response relationship.
Synthetic Strategies
A common and effective approach to synthesizing enantiomerically pure 4-fluoropyrrolidine derivatives is to start from a chiral precursor, a strategy known as the "chiral pool" approach. Commercially available enantiopure 4-hydroxyproline is an ideal starting material. The hydroxyl group provides a handle for introducing the fluorine atom with stereochemical control, typically via nucleophilic substitution.
This protocol outlines a key step in the synthesis of a trans-4-fluoropyrrolidine derivative from a cis-4-hydroxyproline precursor. The choice of a fluorinating agent like diethylaminosulfur trifluoride (DAST) is critical as it typically proceeds via an Sₙ2 mechanism, resulting in inversion of stereochemistry at the C4 position.
-
Preparation: In a flame-dried flask under an inert atmosphere (e.g., Argon), dissolve the N-protected cis-4-hydroxyproline ethyl ester precursor (1.0 eq) in anhydrous dichloromethane (DCM, ~0.1 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Causality: This low temperature is crucial to control the reactivity of DAST and minimize side reactions.
-
Fluorination: Add DAST (1.2 eq) dropwise to the stirred solution. The addition should be slow to manage the exothermic reaction.
-
Reaction Monitoring: Allow the reaction to stir at -78 °C for 1 hour, then let it warm slowly to room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C. Causality: The basic solution neutralizes the acidic byproducts of the DAST reaction.
-
Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with DCM.
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel to yield the pure trans-4-fluoropyrrolidine-2-carboxylate.
-
Validation: Confirm the structure and purity of the product using NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry.
Analytical Workflows: Separation and Characterization of Stereoisomers
Rigorous analytical chemistry is the bedrock of stereochemical control. Once a synthesis is complete, scientists must be able to separate any residual isomers and definitively confirm the structure and stereochemical purity of the final product.
Chiral Separation: Isolating the Target Isomer
High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the industry-standard technique for separating enantiomers and assessing enantiomeric purity (e.g., enantiomeric excess, ee).[6]
-
Principle of Operation: The CSP contains a single enantiomer of a chiral molecule that is bonded to the silica support. As the racemic mixture of the analyte passes through the column, the two enantiomers form transient, diastereomeric complexes with the CSP. These complexes have different energies and stabilities, causing one enantiomer to be retained longer on the column than the other, thus achieving separation.[7]
-
Sample Preparation: Prepare a dilute solution of the synthesized compound (~1 mg/mL) in the mobile phase.
-
System Setup:
-
Column: Select an appropriate chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H). The selection is often empirical and requires screening.
-
Mobile Phase: A typical mobile phase is a mixture of hexane and isopropanol. The ratio is optimized to achieve good resolution (Rs > 1.5) in a reasonable runtime.
-
Flow Rate: Set a flow rate, typically 0.5-1.0 mL/min.
-
Detection: Use a UV detector set to a wavelength where the analyte absorbs.
-
-
Analysis:
-
Inject a small volume (5-10 µL) of a racemic standard to determine the retention times of both enantiomers.
-
Inject the synthesized sample under the same conditions.
-
-
Calculation: Calculate the enantiomeric excess using the peak areas (A1 and A2) of the two enantiomers:
-
ee (%) = [ |A1 - A2| / (A1 + A2) ] * 100
-
| Parameter | Typical Value/Condition | Rationale |
| Chiral Stationary Phase | Cellulose or amylose derivatives | Provides a broad range of selectivity for many compound classes. |
| Mobile Phase | Hexane/Isopropanol (90:10) | Balances solvent strength and polarity for good separation. |
| Flow Rate | 1.0 mL/min | Offers a good compromise between analysis time and column efficiency. |
| Column Temperature | 25 °C (Ambient) | Temperature can affect selectivity; consistency is key. |
| Detection Wavelength | 210 nm | Wavelength for detecting the ester carbonyl chromophore. |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) is indispensable for structural elucidation.
-
¹H and ¹³C NMR: These spectra confirm the carbon-hydrogen framework of the molecule. The coupling patterns (J-coupling) in ¹H NMR can provide some conformational information, though the spectra of cyclic systems can be complex due to second-order effects and diastereotopic protons.[8]
-
¹⁹F NMR: This is a particularly powerful technique for fluorinated molecules.[9] Fluorine has a 100% abundant spin-½ nucleus, and its chemical shift is extremely sensitive to the local electronic environment.[10] A single peak in the ¹⁹F NMR spectrum is a strong indicator of a single, pure fluorinated compound. Furthermore, the magnitude of the coupling constants between fluorine and adjacent protons (³JHF) is dependent on the dihedral angle, providing valuable data for conformational analysis.[5]
| Nucleus | Isomer (Example) | Chemical Shift (δ, ppm) | Key Coupling Constant (J, Hz) |
| ¹H | (2S,4R)-isomer[11] | ~5.47 (H4) | J(H,F) ≈ 51.8 |
| ~4.61 (H2) | |||
| ¹³C | (2S,4R)-isomer[11] | ~92.0 (C4) | ¹J(C,F) ≈ 177.0 |
| ~51.7 (C5) | ²J(C,F) ≈ 24.0 | ||
| ¹⁹F | Varies | Dependent on standard | ³J(F,H) can indicate conformation |
Absolute Configuration Determination
While synthesis may be designed to produce a specific stereoisomer, and chiral HPLC can confirm its enantiomeric purity, neither technique inherently proves the absolute configuration (i.e., whether it is the (2S, 4R) or (2R, 4S) isomer).
-
X-ray Crystallography: This is the gold standard for unambiguously determining the absolute stereochemistry of a crystalline compound.[12] By diffracting X-rays off a single crystal, one can generate a three-dimensional electron density map of the molecule, revealing the precise spatial arrangement of every atom.[13][14] The data can be refined to confirm the connectivity, relative stereochemistry (cis/trans), and, by using anomalous dispersion effects, the absolute configuration.[15]
Stereochemistry in Action: Impact on Biological Activity
The case of the FAP inhibitors vividly illustrates why this level of stereochemical diligence is necessary.[3] The ability of the fluorine atom in the (2S, 4S) isomer to lock the pyrrolidine ring into a specific endo pucker creates a rigid, pre-organized conformation. This pre-organization minimizes the entropic penalty upon binding to the target protein, as the molecule does not need to "waste" energy adopting the correct shape. The result is a significant increase in binding affinity and biological potency compared to its more flexible, non-fluorinated counterpart or its conformationally distinct (2S, 4R) diastereomer. This principle of using fluorine-induced conformational control is a powerful, modern strategy in rational drug design.[4]
Conclusion: A Synthesis of Principles
Ethyl 4-fluoropyrrolidine-2-carboxylate is far more than a simple heterocyclic building block. It is a sophisticated molecular tool whose utility is defined by its stereochemistry. The two chiral centers give rise to four distinct isomers, and the stereochemistry at C4, in particular, exerts powerful control over the ring's conformation. This conformational locking directly translates to differential biological activity, making stereoselective synthesis and rigorous analytical characterization essential practices. For the drug development professional, mastering the principles outlined in this guide is key to leveraging the unique properties of this scaffold to design next-generation therapeutics with enhanced potency and selectivity.
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An In-Depth Technical Guide to the Stereoselective Synthesis of Ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate
Introduction: The Significance of Fluorinated Pyrrolidines in Modern Drug Discovery
The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, renowned for its ability to modulate key pharmacological properties such as metabolic stability, lipophilicity, and binding affinity. Within this context, fluorinated pyrrolidine scaffolds have emerged as privileged structures in the design of potent and selective therapeutic agents. Ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate, a chiral building block, is of particular interest due to its incorporation into molecules targeting a range of diseases. Notably, the stereochemistry at the C2 and C4 positions is critical for biological activity, demanding highly stereoselective synthetic strategies. This guide provides a comprehensive overview of a robust and well-established pathway for the synthesis of this valuable compound, delving into the mechanistic underpinnings of the key transformations and offering practical, field-proven protocols.
Strategic Approach: Leveraging Stereoinversion from a Chiral Pool Precursor
The most reliable and efficient strategy for accessing the (2R,4S) stereochemistry of the target molecule begins with a readily available and enantiomerically pure starting material from the chiral pool: (2S,4R)-4-hydroxy-L-proline. This approach hinges on a key stereoinvertive fluorination step at the C4 position. The overall synthetic workflow can be logically divided into three main stages:
-
Protection of the Starting Material: The carboxylic acid and the secondary amine of (2S,4R)-4-hydroxy-L-proline must be suitably protected to prevent unwanted side reactions in the subsequent fluorination step. An N-Boc (tert-butoxycarbonyl) group is a common and effective choice for the amine, while the carboxylic acid is converted to its ethyl ester, which is present in the final target molecule.
-
Stereoinvertive Fluorination: This is the crux of the synthesis, where the hydroxyl group at the C4 position is replaced with a fluorine atom with inversion of stereochemistry. This is typically achieved using a nucleophilic fluorinating agent such as diethylaminosulfur trifluoride (DAST).
-
Deprotection: The final step involves the removal of the N-Boc protecting group to yield the target compound, ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate, usually as a stable salt.
This strategic pathway is illustrated in the workflow diagram below.
Caption: Overall synthetic workflow for ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate.
Mechanistic Insight: The SN2 Pathway of Deoxyfluorination
The key transformation in this synthesis is the stereospecific conversion of the secondary alcohol at C4 to a fluoride. Reagents such as diethylaminosulfur trifluoride (DAST) are commonly employed for this purpose. The reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism, which inherently results in the inversion of the stereocenter.
The mechanism can be described as follows:
-
The hydroxyl group of the N-protected hydroxyproline derivative attacks the electrophilic sulfur atom of DAST, displacing a fluoride ion and forming an intermediate alkoxy-sulfurane.
-
This intermediate is unstable and eliminates diethylamino-sulfinyl fluoride to generate a highly reactive oxosulfonium ion.
-
The fluoride ion, acting as a nucleophile, attacks the carbon atom at the C4 position from the side opposite to the leaving group. This backside attack leads to the inversion of the stereochemistry at C4, thus converting the (4R)-hydroxyl- to the (4S)-fluoro- derivative.
Caption: Simplified mechanism of stereoinvertive fluorination with DAST.
Detailed Experimental Protocols
The following protocols are a synthesis of established procedures and provide a reliable pathway to the target compound.
Stage 1: Synthesis of N-Boc-ethyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate
Part A: Esterification of (2S,4R)-4-Hydroxy-L-proline
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add absolute ethanol (200 mL).
-
Reagent Addition: Cool the ethanol to 0 °C in an ice bath. Slowly and cautiously add thionyl chloride (1.2 equivalents) dropwise to the stirred ethanol.
-
Reaction: After the addition is complete, add (2S,4R)-4-hydroxy-L-proline (1.0 equivalent) in one portion.
-
Heating: Remove the ice bath and heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC.
-
Work-up: Cool the mixture to room temperature and remove the solvent under reduced pressure. The resulting crude solid, ethyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride, can be used in the next step without further purification.
Part B: N-Boc Protection
-
Setup: Dissolve the crude ester hydrochloride from the previous step in a mixture of tetrahydrofuran (THF) and water (2:1, v/v).
-
Reagent Addition: Add sodium bicarbonate (3.0 equivalents) to the solution, followed by di-tert-butyl dicarbonate ((Boc)₂O, 1.5 equivalents).
-
Reaction: Stir the biphasic mixture vigorously at room temperature for 12-18 hours.
-
Work-up: Remove the THF under reduced pressure. Adjust the pH of the remaining aqueous solution to ~2 with a 10% solution of potassium bisulfate.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography (silica gel, ethyl acetate/hexane gradient) to yield N-Boc-ethyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate as a colorless oil or white solid.
Stage 2: Synthesis of N-Boc-ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve N-Boc-ethyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Reagent Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add diethylaminosulfur trifluoride (DAST, 1.5 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate at 0 °C.
-
Extraction and Purification: Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexane gradient) to afford N-Boc-ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate.
Stage 3: Synthesis of Ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate
-
Setup: Dissolve N-Boc-ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate (1.0 equivalent) in dichloromethane or dioxane.
-
Reagent Addition: Add an excess of a strong acid, such as trifluoroacetic acid (TFA, 10 equivalents) or a 4 M solution of HCl in dioxane.
-
Reaction: Stir the solution at room temperature for 2-4 hours, monitoring for the consumption of the starting material by TLC.
-
Work-up: Remove the solvent and excess acid under reduced pressure. The resulting residue can be triturated with diethyl ether to yield the desired product as its corresponding salt (e.g., trifluoroacetate or hydrochloride).
Data Presentation: Expected Yields and Characterization
| Step | Product | Typical Yield | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| 1A | Ethyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate HCl | >95% | Varies | Varies |
| 1B | N-Boc-ethyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate | 85-95% | ~4.5 (m, 1H), 4.3 (m, 1H), 4.2 (q, 2H), 3.6-3.4 (m, 2H), 2.3-2.1 (m, 2H), 1.45 (s, 9H), 1.25 (t, 3H) | ~173, 154, 80, 70, 61, 58, 55, 39, 28, 14 |
| 2 | N-Boc-ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate | 60-75% | ||
| 3 | Ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate (as salt) | >90% | Varies with salt form | Varies with salt form |
Note: NMR chemical shifts (δ) are approximate and coupling constants (J) are given in Hertz. 'd' denotes a doublet and 'm' a multiplet. Data is for the major rotamer where applicable.
Conclusion and Future Perspectives
The synthesis of ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate via stereoinvertive fluorination of a protected hydroxyproline derivative is a robust and scalable method. The key to success lies in the careful control of reaction conditions, particularly during the fluorination and deprotection steps. The protocols outlined in this guide provide a solid foundation for researchers in drug development to access this important chiral building block. Future advancements in this field may focus on the development of more environmentally benign fluorinating agents and catalytic, enantioselective methods that bypass the need for chiral pool starting materials.
References
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Singh, R. P., & Umemoto, T. (2011). 4-Fluoropyrrolidine-2-carbonyl fluorides: useful synthons and their facile preparation with 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride. The Journal of Organic Chemistry, 76(9), 3113–3121. [Link]
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Pankiewicz, K. W. (2000). Fluorinated nucleosides. Carbohydrate Research, 327(1-2), 87–105. [Link]
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Buré, C., & O'Hagan, D. (2020). Deoxyfluorination. In Organofluorine Chemistry (pp. 1-36). Wiley-VCH. [Link]
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The Diastereoselective Synthesis of 4-Fluoropyrrolidine Derivatives: A Technical Guide for Researchers and Drug Development Professionals
Abstract
The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, often imparting desirable pharmacokinetic and pharmacodynamic properties. The 4-fluoropyrrolidine moiety, in particular, has emerged as a privileged structural motif in a range of biologically active compounds. This technical guide provides an in-depth exploration of the diastereoselective synthesis of 4-fluoropyrrolidine derivatives, offering a critical analysis of key synthetic strategies, mechanistic underpinnings, and practical experimental protocols. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel fluorinated therapeutics.
Introduction: The Significance of the 4-Fluoropyrrolidine Scaffold
The pyrrolidine ring is a ubiquitous feature in a vast array of natural products and synthetic pharmaceuticals.[1] Its saturated, three-dimensional structure allows for the precise spatial orientation of substituents, facilitating optimal interactions with biological targets. The strategic incorporation of a fluorine atom at the 4-position of the pyrrolidine ring can profoundly influence a molecule's properties, including its metabolic stability, lipophilicity, and binding affinity.[2] Consequently, 4-fluoropyrrolidine derivatives have garnered significant attention in drug discovery, with notable applications as dipeptidyl peptidase IV (DPP-4) inhibitors for the treatment of type 2 diabetes.[3][4]
The stereochemistry of the fluorine atom and other substituents on the pyrrolidine ring is critical for biological activity. Therefore, the development of robust and highly diastereoselective synthetic methods is of paramount importance. This guide will dissect the most effective strategies for achieving high levels of stereocontrol in the synthesis of these valuable building blocks.
Key Synthetic Strategies for Diastereoselective Synthesis
The diastereoselective construction of the 4-fluoropyrrolidine core can be broadly approached through two main strategies: the formation of the pyrrolidine ring from fluorinated precursors and the direct fluorination of a pre-existing pyrrolidine scaffold. This guide will focus on the most versatile and widely adopted methods, with a particular emphasis on cycloaddition and cyclization reactions.
Copper-Catalyzed [3+2] Cycloaddition of Azomethine Ylides
One of the most powerful and versatile methods for the asymmetric synthesis of highly substituted pyrrolidines is the 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient alkenes.[5] The use of chiral copper(I) catalysts has enabled excellent control over both enantioselectivity and diastereoselectivity.[6]
Mechanism and Diastereocontrol:
The reaction is believed to proceed through a stepwise mechanism involving the formation of a copper-azomethine ylide complex. The chiral ligand on the copper center orchestrates the facial selectivity of the ylide's approach to the fluorinated alkene. The diastereoselectivity is then determined by the relative orientation of the substituents in the transition state of the subsequent cyclization step. The choice of ligand and reaction conditions can be tuned to favor either the exo or endo transition state, leading to the formation of different diastereomers.
Figure 1: General workflow for the copper-catalyzed diastereoselective 1,3-dipolar cycloaddition.
Experimental Protocol: General Procedure for Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylides [6]
-
Catalyst Preparation: In a nitrogen-purged glovebox or under a nitrogen atmosphere, dissolve Cu(CH₃CN)₄PF₆ (3.7 mg, 0.01 mmol) and the chiral ligand (e.g., (S)-DTBM-SEGPHOS, 14.2 mg, 0.012 mmol) in anhydrous toluene (2.0 mL). Stir the solution at room temperature for 1 hour to form the active catalyst complex.
-
Reaction Setup: To the catalyst solution, add the base (e.g., KOtBu, 0.04 mmol), the imino ester (0.4 mmol), and the fluorinated styrene derivative (0.2 mmol) sequentially.
-
Reaction Execution: Seal the reaction vessel and heat the mixture at 80 °C for 48 hours.
-
Workup and Purification: After cooling to room temperature, remove the solvent under reduced pressure. The diastereomeric ratio can be determined from the crude ¹H NMR spectrum. Purify the residue by flash column chromatography on silica gel to afford the desired 4-fluoropyrrolidine derivative.
-
Chiral Analysis: Determine the enantiomeric excess of the purified product by chiral HPLC analysis.
Data Summary:
| Entry | Fluorinated Alkene | Yield (%) | dr | ee (%) | Reference |
| 1 | 1,1-difluorostyrene | 96 | >20:1 | 97 | [6] |
| 2 | 1,1,2-trifluorostyrene | 85 | >20:1 | 95 | [6] |
| 3 | (E)-1,1-difluoro-4-phenylbut-1-ene | 78 | >20:1 | 92 | [6] |
Diastereoselective Iodocyclization of Allylic Fluorides
An alternative and effective strategy for the synthesis of fluorinated pyrrolidines involves the iodocyclization of nitrogen-containing allylic fluorides. This method allows for the stereocontrolled formation of 3-fluoropyrrolidines and 4-fluoropyrrolidin-2-ones.[7][8][9]
Mechanism and Diastereocontrol:
The reaction is initiated by the electrophilic activation of the double bond by an iodine source (e.g., I₂). The pendant nitrogen nucleophile then attacks the resulting iodonium ion in an intramolecular fashion. The diastereoselectivity of this ring-closing step is influenced by the stereochemistry of the starting allylic fluoride. The fluorine substituent can direct the approach of the iodine electrophile and the subsequent intramolecular attack of the nitrogen nucleophile, leading to a high degree of stereocontrol. The reaction typically proceeds via a 5-exo-trig cyclization pathway.[7]
Figure 2: Proposed mechanism for the diastereoselective iodocyclization of an allylic fluoride.
Experimental Protocol: General Procedure for Iodocyclization of N-Tosyl Allylic Fluorides [7]
-
Reaction Setup: Dissolve the N-tosyl allylic fluoride (1.0 equiv) in a suitable solvent such as acetonitrile.
-
Initiation: Add a solution of iodine (1.2 equiv) in the same solvent to the reaction mixture at room temperature.
-
Reaction Execution: Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.
-
Workup: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the 3-iodo-4-fluoropyrrolidine derivative.
Data Summary:
| Entry | Substrate | Yield (%) | dr | Reference |
| 1 | N-tosyl-3-fluoropent-4-en-1-amine | 85 | >20:1 | [7] |
| 2 | N-tosyl-3-fluoro-4-phenylbut-3-en-1-amine | 78 | 15:1 | [7] |
Applications in Drug Discovery: Case Studies
The 4-fluoropyrrolidine scaffold is a key component in several marketed drugs and clinical candidates.
-
Dipeptidyl Peptidase IV (DPP-4) Inhibitors: A number of potent and selective DPP-4 inhibitors for the treatment of type 2 diabetes incorporate a 4-fluoropyrrolidine-2-carbonitrile moiety.[3][4] The fluorine atom in these molecules has been shown to enhance their inhibitory activity and improve their pharmacokinetic profiles.
-
Other Therapeutic Areas: The unique properties conferred by the 4-fluoropyrrolidine unit have led to its exploration in a variety of other therapeutic areas, including neuroscience and oncology.[10]
Conclusion and Future Perspectives
The diastereoselective synthesis of 4-fluoropyrrolidine derivatives is a vibrant and evolving field of research. The methods highlighted in this guide, particularly the copper-catalyzed 1,3-dipolar cycloaddition and the iodocyclization of allylic fluorides, provide powerful tools for the construction of these valuable building blocks with high levels of stereocontrol. The continued development of novel catalytic systems and synthetic methodologies will undoubtedly expand the accessibility and utility of 4-fluoropyrrolidine derivatives in drug discovery and development, paving the way for the next generation of fluorinated therapeutics.
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Xu, X., Bao, L., Ran, L., Yang, Z., Yan, D., Wang, C. J., & Teng, H. (2022). Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Science, 13(2), 464-471. [Link]
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Vasilyev, A. V., & Shcherbinin, M. A. (2020). An Easy Synthesis of Monofluorinated Derivatives of Pyrroles from β-Fluoro-β-Nitrostyrenes. Molecules, 25(19), 4539. [Link]
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Combettes, L. E., Schuler, M., Patel, R., Bonillo, B., Odell, B., Thompson, A. L., ... & Gouverneur, V. (2012). Synthesis of 3‐Fluoropyrrolidines and 4‐Fluoropyrrolidin‐2‐ones from Allylic Fluorides. Chemistry–A European Journal, 18(41), 13126-13132. [Link]
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He, T., Wu, G., & Sun, J. (2023). Stereoselective Synthesis of Fluoroalkanes via FLP Mediated Monoselective C─ F Activation of Geminal Difluoroalkanes. Advanced Science, 10(35), 2305768. [Link]
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Kim, D., Wang, L., Beconi, M., Eiermann, G. J., Fisher, M. H., He, H., ... & Wyvratt, M. J. (2013). Design, Synthesis and Biological Evaluation of 4-fluoropyrrolidine-2-carbonitrile and octahydrocyclopenta[b]pyrrole-2-carbonitrile Derivatives as Dipeptidyl Peptidase IV Inhibitors. Bioorganic & medicinal chemistry letters, 23(23), 6423-6428. [Link]
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Reddy, T. R., & Ghorai, M. K. (2014). A Sequential Nitro-Michael Addition and Reductive Cyclization Cascade Reaction for Diastereoselective Synthesis of Multifunctionalized 3, 3'-pyrrolidinyl-spirooxindoles. The Journal of organic chemistry, 79(14), 6649-6658. [Link]
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Combettes, L. E., Schuler, M., Patel, R., Bonillo, B., Odell, B., Thompson, A. L., ... & Gouverneur, V. (2012). Synthesis of 3-fluoropyrrolidines and 4-fluoropyrrolidin-2-ones from allylic fluorides. Chemistry (Weinheim an der Bergstrasse, Germany), 18(41), 13126-13132. [Link]
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Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. (2007). Organic Letters, 9(23), 4741-4744. [Link]
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Kwiatkowski, J., & Lu, Y. (2014). Asymmetric Michael addition of α-fluoro-α-nitroalkanes to nitroolefins: facile preparation of fluorinated amines and tetrahydropyrimidines. Chemical Communications, 50(66), 9313-9316. [Link]
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Wang, F., Chen, P., & Liu, G. (2021). Photoredox-Catalyzed Access to Fluorinated Pyrroles and γ-Lactams via Switchable C (sp3)− F Bond Functionalization. Angewandte Chemie International Edition, 60(2), 859-864. [Link]
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A protocol for selective synthesis of thiol-functionalized allylic sulfonyl fluorides. (2022). Organic & Biomolecular Chemistry, 20(29), 5723-5727. [Link]
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Bower, J. F., & Williams, M. J. (2015). Direct Synthesis of Highly Substituted Pyrroles and Dihydropyrroles Using Linear Selective Hydroacylation Reactions. Chemistry–A European Journal, 21(3), 1269-1274. [Link]
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Kamal, A., Reddy, M. K., Surendranadha Reddy, J., & Swapna, K. (2014). Facile, regio-and diastereoselective synthesis of spiro-pyrrolidine and pyrrolizine derivatives and evaluation of their antiproliferative activities. European journal of medicinal chemistry, 84, 155-166. [Link]
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Kim, D., Wang, L., Beconi, M., Eiermann, G. J., Fisher, M. H., He, H., ... & Wyvratt, M. J. (2014). Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes. Journal of medicinal chemistry, 57(2), 366-381. [Link]
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A Sequential Nitro-Michael Addition and Reductive Cyclization Cascade Reaction for Diastereoselective Synthesis of Multifunctionalized 3, 3'-pyrrolidinyl-spirooxindoles. (2024). ChemRxiv. [Link]
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Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. (2021). ChemRxiv. [Link]
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Andreini, M., Ghelfi, F., & Pederzoli, F. (2015). Diastereoselective synthesis of substituted diaziridines from simple ketones and aldehydes. Tetrahedron Letters, 56(44), 6060-6064. [Link]
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Mykhailiuk, P. K. (2017). Synthesis of Fluoropyrrolidines and (Fluoroalkyl) pyrrolidines. Synthesis, 49(15), 3392-3402. [Link]
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chemical stability of ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate
An In-depth Technical Guide to the Chemical Stability of Ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate
This guide provides a comprehensive analysis of the , a key building block in modern drug discovery. Understanding the degradation pathways and intrinsic stability of this molecule is paramount for the development of safe, effective, and robust pharmaceutical products. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies for stability assessment.
Introduction: The Duality of Fluorine in Pyrrolidine Scaffolds
Ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate is a chiral synthetic intermediate prized for its unique stereochemistry and the presence of a fluorine atom. The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, modulate physicochemical properties such as lipophilicity and pKa, and improve binding affinity to biological targets.[1][2] The high bond-dissociation energy of the carbon-fluorine bond often blocks sites of metabolic oxidation, leading to improved pharmacokinetic profiles.[1][3][4]
However, the chemical stability of fluorinated compounds is not always guaranteed. The strong electron-withdrawing nature of fluorine can influence the reactivity of neighboring functional groups. Furthermore, under certain conditions, the C-F bond itself can undergo cleavage, potentially leading to the formation of unwanted and reactive metabolites.[1][5] This guide will dissect the structural features of ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate to anticipate its degradation pathways and provide a robust framework for experimental stability evaluation.
Physicochemical Properties and Their Influence on Stability
A molecule's inherent physicochemical properties are the foundation of its stability profile. The table below summarizes key properties of the target molecule, which inform its potential degradation routes.
| Property | Value (Predicted/Experimental) | Implication for Stability |
| Molecular Formula | C₇H₁₂FNO₂ | - |
| Molecular Weight | 161.17 g/mol | - |
| pKa (amine) | ~9-10 (Predicted) | The secondary amine will be protonated at acidic pH, which can influence its reactivity and the stability of the ester. |
| LogP | ~0.5 (Predicted) | Moderate lipophilicity suggests some solubility in both aqueous and organic media, which is relevant for solution-state stability studies. |
| Functional Groups | Secondary amine, Ethyl ester, C-F bond | Each of these groups represents a potential site for chemical degradation. |
Anticipated Degradation Pathways
Based on the functional groups present in ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate, several degradation pathways can be anticipated under stress conditions.
Hydrolytic Degradation of the Ethyl Ester
The ethyl ester is arguably the most susceptible functional group to hydrolysis, a reaction that can be catalyzed by both acid and base.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, the hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that subsequently collapses to yield the carboxylate anion and ethanol. This process is generally faster than acid-catalyzed hydrolysis.[6]
The primary degradation product of hydrolysis is (2R,4S)-4-fluoropyrrolidine-2-carboxylic acid.
Oxidative Degradation of the Pyrrolidine Ring
The secondary amine within the pyrrolidine ring is a potential site for oxidation.[7] Common oxidizing agents, such as hydrogen peroxide, can lead to a variety of degradation products.
-
N-Oxidation: The nitrogen atom can be oxidized to form an N-oxide.
-
Hydroxylamine Formation: Further oxidation can lead to the formation of a hydroxylamine.
-
Ring Opening: Severe oxidative stress may result in the cleavage of the pyrrolidine ring. The initial step in the oxidative degradation of amines often involves the formation of an amine radical.[7]
Photodegradation
As per the International Council for Harmonisation (ICH) guidelines, new drug substances should be evaluated for their photostability.[8][9][10] Exposure to light, particularly in the UV range, can provide the energy to initiate photochemical reactions. For fluorinated compounds, this can sometimes lead to the formation of fluorinated breakdown products that may be persistent or toxic.[11] The specific photodegradation pathway is difficult to predict without experimental data.
Thermal Degradation
At elevated temperatures, the molecule may undergo thermal decomposition. Potential pathways include decarboxylation of the ester (if hydrolyzed), elimination of hydrogen fluoride, and fragmentation of the pyrrolidine ring. Thermal degradation studies on other fluorinated compounds have shown that decomposition can occur at temperatures as low as 150-200°C.[12][13]
Experimental Protocols for Stability Assessment
A systematic approach to stability testing involves forced degradation studies to identify potential degradation products and the development of a stability-indicating analytical method.
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop and validate a stability-indicating analytical method.[8]
Objective: To generate potential degradation products of ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 2 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 80°C for 48 hours.
-
Photodegradation: Expose the stock solution in a quartz cuvette to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[8][14] A dark control sample should be stored under the same conditions but protected from light.
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples and dilute all samples to a suitable concentration for analysis by a stability-indicating HPLC method.
Diagram of Forced Degradation Workflow
Caption: Workflow for forced degradation studies.
Stability-Indicating HPLC Method Development
A stability-indicating method is an analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.
Objective: To develop a reversed-phase HPLC method capable of separating ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate from all potential degradation products generated during forced degradation studies.
Methodology:
-
Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) as it provides good retention for moderately polar compounds.
-
Mobile Phase Selection:
-
Aqueous Phase (A): 0.1% formic acid or trifluoroacetic acid in water to ensure good peak shape for the amine.
-
Organic Phase (B): Acetonitrile or methanol.
-
-
Gradient Elution: Develop a gradient elution method to separate compounds with a wide range of polarities. A typical starting gradient could be 5% to 95% B over 20 minutes.
-
Detection: Use a photodiode array (PDA) detector to monitor the elution of compounds at multiple wavelengths. This helps in assessing peak purity.
-
Method Optimization: Adjust the gradient slope, flow rate, and column temperature to achieve optimal separation (resolution > 2) between the parent peak and all degradation product peaks.
-
Method Validation: Once the method is optimized, validate it according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
Diagram of HPLC Method Development Workflow
Caption: Workflow for stability-indicating HPLC method development.
Identification of Degradation Products
The structural elucidation of degradation products is crucial for understanding the degradation pathways and for assessing the safety of the drug substance.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for identifying degradation products. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, allowing for the determination of elemental compositions of the degradation products.[11][15][16] Tandem MS (MS/MS) experiments can provide structural information through fragmentation patterns.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If a degradation product is formed in sufficient quantity, it can be isolated and its structure can be definitively confirmed by NMR spectroscopy (¹H, ¹³C, ¹⁹F, and 2D-NMR techniques).[11][17][18][19] ¹⁹F NMR is particularly useful for tracking the fate of the fluorine atom.[11]
Quantitative Data Summary
The following table provides a template for summarizing the results from a forced degradation study.
| Stress Condition | % Degradation of Parent | Number of Degradation Products | Major Degradation Product (Retention Time) |
| 0.1 M HCl, 60°C, 24h | e.g., 15% | e.g., 2 | e.g., DP1 (4.5 min) |
| 0.1 M NaOH, RT, 2h | e.g., 50% | e.g., 1 | e.g., DP1 (4.5 min) |
| 3% H₂O₂, RT, 24h | e.g., 8% | e.g., 3 | e.g., DP2 (7.2 min) |
| Thermal, 80°C, 48h | e.g., < 2% | e.g., 1 | e.g., DP3 (9.1 min) |
| Photolytic (ICH Q1B) | e.g., 5% | e.g., 2 | e.g., DP4 (11.3 min) |
Conclusion and Recommendations
The is governed by its three main functional groups: the ethyl ester, the secondary amine, and the carbon-fluorine bond. The primary anticipated degradation pathway is the hydrolysis of the ethyl ester to the corresponding carboxylic acid, which is expected to be accelerated under both acidic and basic conditions. The secondary amine is susceptible to oxidation, and the molecule may exhibit some sensitivity to light.
Based on this analysis, the following recommendations are made:
-
Storage: The compound should be stored in well-closed containers at controlled room temperature, protected from light and moisture.
-
Formulation Development: During formulation development, care should be taken to avoid excipients and pH conditions that could promote hydrolysis or oxidation.
-
Further Studies: Comprehensive forced degradation studies, as outlined in this guide, should be performed to definitively identify the degradation products and establish the degradation pathways.
By understanding the potential liabilities of this molecule and employing a systematic approach to stability testing, researchers and drug developers can ensure the quality and safety of the resulting pharmaceutical products.
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Methodological & Application
The Strategic Integration of Ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate in Advanced Synthetic Chemistry
Introduction: The Emergence of Fluorinated Pyrrolidines in Drug Discovery
The pyrrolidine ring, a ubiquitous saturated heterocycle, is a cornerstone in medicinal chemistry, prized for its ability to impart favorable pharmacokinetic properties and to serve as a versatile scaffold for exploring three-dimensional chemical space.[1] The strategic introduction of fluorine into this scaffold, particularly in the form of 4-fluoroproline derivatives like ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate, offers a powerful tool for fine-tuning the conformational and electronic properties of molecules. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of this valuable building block, emphasizing the mechanistic rationale behind its use and providing detailed protocols for its incorporation into advanced synthetic workflows.
The unique stereochemistry and the presence of the fluorine atom in ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate are not arbitrary; they are key features that dictate its utility. The pyrrolidine ring's non-planar nature allows for diverse spatial arrangements of substituents, which can significantly impact biological activity by influencing binding affinity to target proteins.[2] Fluorine, with its high electronegativity and small van der Waals radius, introduces potent electronic effects that can modulate pKa, metabolic stability, and binding interactions without a significant steric penalty.[3]
Physicochemical Properties and Stereochemical Considerations
A clear understanding of the physicochemical properties of ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate is paramount for its effective application.
| Property | Value | Significance in Synthesis |
| Molecular Formula | C₇H₁₂FNO₂ | Provides the basis for molecular weight and elemental analysis. |
| Molecular Weight | 161.17 g/mol | Essential for accurate reagent stoichiometry in reaction planning. |
| Stereochemistry | (2R,4S) | The specific arrangement of substituents dictates the molecule's three-dimensional shape and its interaction with chiral environments, such as enzymes and receptors. |
| Fluorine Position | C-4 | The position of the fluorine atom is critical for its conformational influence on the pyrrolidine ring. |
| Functional Groups | Ester, Secondary Amine, Fluoride | These groups provide handles for a variety of chemical transformations, including amide bond formation, N-alkylation, and further functionalization. |
The (2R,4S) stereochemistry, in conjunction with the C-4 fluorine atom, imparts a distinct conformational preference upon the pyrrolidine ring. The strong inductive effect of the fluorine atom enforces a Cγ-endo pucker of the ring.[4] This conformational rigidity is a key attribute, as it can be used to constrain the backbone of peptides and other molecules, reducing conformational entropy upon binding to a biological target and potentially increasing binding affinity.
Strategic Synthesis of Ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate
The most common and efficient route to ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate commences with the readily available and relatively inexpensive (2S,4R)-4-hydroxyproline. The synthesis hinges on a key nucleophilic fluorination step with inversion of stereochemistry at the C-4 position.
Workflow for the Synthesis
Caption: Synthetic workflow for ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate.
Detailed Synthetic Protocol
This protocol is a representative procedure based on established methods for the synthesis of 4-fluoroproline derivatives.[5] Researchers should always perform their own risk assessment and optimization.
Step 1: Protection of (2S,4R)-4-Hydroxyproline
-
Rationale: The amine and carboxylic acid functionalities of the starting material must be protected to prevent unwanted side reactions during the fluorination step. The tert-butyloxycarbonyl (Boc) group is a common choice for amine protection due to its stability under many reaction conditions and its facile removal under acidic conditions. The carboxylic acid is typically converted to an ethyl ester.
-
Procedure:
-
Suspend (2S,4R)-4-hydroxyproline in a suitable solvent (e.g., a mixture of dioxane and water).
-
Add a base, such as sodium hydroxide, and cool the mixture in an ice bath.
-
Slowly add di-tert-butyl dicarbonate (Boc₂O) and allow the reaction to stir overnight at room temperature.
-
Acidify the reaction mixture and extract the N-Boc protected product.
-
To a solution of the N-Boc protected hydroxyproline in absolute ethanol at 0 °C, add thionyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Neutralize the reaction and extract the desired N-Boc- (2S,4R)-4-hydroxyproline ethyl ester. Purify by column chromatography.
-
Step 2: Fluorination with Inversion of Configuration
-
Rationale: This is the critical step where the hydroxyl group at C-4 is replaced by a fluorine atom with inversion of stereochemistry. (Diethylamino)sulfur trifluoride (DAST) or its less hazardous analogue, morpholinosulfur trifluoride (morph-DAST), are commonly employed for this transformation.[5] The reaction proceeds via an SN2 mechanism.
-
Procedure:
-
Dissolve N-Boc- (2S,4R)-4-hydroxyproline ethyl ester in a dry, inert solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C.
-
Slowly add a solution of DAST or morph-DAST in the same solvent.
-
Allow the reaction to stir at low temperature for a specified time, then slowly warm to room temperature.
-
Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent and wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield N-Boc protected ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate.
-
Step 3: Deprotection
-
Rationale: The final step involves the removal of the Boc protecting group to yield the free secondary amine. This is typically achieved under acidic conditions.
-
Procedure:
-
Dissolve the N-Boc protected ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate in a suitable solvent such as dichloromethane or dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.
-
Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).
-
Remove the solvent and excess acid under reduced pressure to obtain the desired product, often as a salt (e.g., hydrochloride or trifluoroacetate). The free base can be obtained by neutralization.
-
Applications in Synthesis
The presence of the secondary amine and the ethyl ester in ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate makes it a versatile building block for a range of synthetic applications.
Peptide Synthesis
The incorporation of fluorinated proline analogues into peptides is a well-established strategy to enhance their conformational stability and biological activity.[6] The (2R,4S) stereoisomer, which promotes a Cγ-endo ring pucker, can be used to stabilize specific secondary structures.
Workflow for Peptide Coupling
Caption: General workflow for incorporating the fluorinated pyrrolidine into a peptide chain.
Protocol for Amide Bond Formation:
-
Dissolve the N-protected amino acid in a suitable solvent (e.g., DMF).
-
Add a coupling agent (e.g., HATU, HOBt) and a non-nucleophilic base (e.g., DIEA).
-
Add a solution of ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate (as the free base or its salt with an appropriate amount of base).
-
Stir the reaction at room temperature until completion.
-
Work up the reaction by diluting with an organic solvent and washing with aqueous solutions to remove byproducts.
-
Purify the resulting dipeptide by chromatography.
-
The ethyl ester can then be hydrolyzed (e.g., using LiOH in a mixture of THF and water) to the free carboxylic acid for further peptide chain elongation.
Synthesis of Heterocyclic Scaffolds
The secondary amine of ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate can serve as a nucleophile in the construction of more complex heterocyclic systems. For example, it can be used in reactions such as N-alkylation, N-arylation, and reductive amination.
Development of Antiviral Agents
Pyrrolidine-containing molecules are prominent in antiviral drug discovery.[7] The constrained conformation and altered electronic properties imparted by the 4-fluoro substituent can be exploited to enhance binding to viral enzymes, such as proteases or polymerases. While no marketed drug currently contains this exact fragment, its potential as a building block in the synthesis of novel antiviral candidates is significant. For instance, fluorinated nucleoside analogues have shown potent anti-HIV activity.[8]
Probes for Chemical Biology and PET Imaging
The (2S,4S)-4-fluoropyrrolidine scaffold has been successfully incorporated into tracers for Positron Emission Tomography (PET) imaging, for example, in targeting the Fibroblast Activation Protein (FAP) in tumors.[9] The fluorine atom can be replaced with the positron-emitting isotope ¹⁸F, allowing for non-invasive imaging.
Conclusion
Ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate is a highly valuable and versatile building block for modern organic synthesis and medicinal chemistry. Its unique stereochemistry and the presence of a fluorine atom at the C-4 position provide chemists with a powerful tool to rigidly control molecular conformation and modulate electronic properties. The synthetic protocols outlined in this application note, derived from established literature precedents, offer a reliable pathway to access this compound and incorporate it into a variety of molecular scaffolds. As the demand for more sophisticated and effective therapeutic agents continues to grow, the strategic use of fluorinated building blocks like ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate will undoubtedly play an increasingly important role in the future of drug discovery and development.
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Lin, K. S., et al. (2021). Synthesis and Evaluation of 68Ga-Labeled (2S,4S)-4-Fluoropyrrolidine-2-Carbonitrile and (4R)-Thiazolidine-4-Carbonitrile Derivatives as Novel Fibroblast Activation Protein-Targeted PET Tracers for Cancer Imaging. Molecules, 26(16), 4995. Available from: [Link]
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- Krawczyk, E., et al. (2022). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. Molecules, 27(19), 6542.
- Smith, A. M., et al. (2021). Automated Radiosynthesis of cis- and trans-4‑[18F]Fluoro‑L‑proline Using [18F]Fluoride. The Journal of Organic Chemistry, 86(20), 14054-14060.
- University of Southampton. (2024).
- Holmgren, R. A., et al. (2015). Practical syntheses of 4-fluoroprolines. Beilstein Journal of Organic Chemistry, 11, 2336-2342.
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- Ukrainian Chemistry Journal. (2022).
- Pan, X. W., et al. (2011). Rational Design of Protein Stability: Effect of (2S,4R)-4-Fluoroproline on the Stability and Folding Pathway of Ubiquitin. PLoS ONE, 6(5), e20200.
- Allschoolabs. (n.d.). ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate - 97%, high purity , CAS No.1523530-67-7.
- Deev, S. L., et al. (2021). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods.
- Fronczek, F. R., et al. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. Molecules, 26(4), 1160.
- Chun, M. W., et al. (2012). Synthesis of new 2′-deoxy-2′-fluoro-4′-azido nucleoside analogues as potent anti-HIV agents. Bulletin of the Korean Chemical Society, 33(1), 223-226.
- Misra, A., et al. (1987). Synthesis and antiviral activity of 3-(beta-D-ribofuranosyl-)-1,2,4-oxadiazole-5-carboxamide. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 26(9), 842-844.
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The Strategic Incorporation of Ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate in Modern Drug Discovery: Application Notes and Protocols
Introduction: The Unique Advantages of a Fluorinated Pyrrolidine Scaffold
In the landscape of contemporary medicinal chemistry, the pursuit of drug candidates with optimized pharmacokinetic and pharmacodynamic profiles is paramount. Among the vast arsenal of molecular building blocks, fluorinated heterocyclic scaffolds have emerged as particularly valuable assets. Ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate, a proline analogue, stands out as a strategic component in the design of novel therapeutics. Its utility stems from a confluence of beneficial properties conferred by both the pyrrolidine ring and the strategically positioned fluorine atom.
The pyrrolidine ring, a saturated five-membered heterocycle, provides a three-dimensional architecture that is crucial for establishing precise interactions with biological targets.[1] Unlike flat aromatic rings, the puckered nature of the pyrrolidine scaffold allows for the spatial projection of substituents into distinct vectors, enabling a more refined exploration of a target's binding pocket.[1]
The introduction of a fluorine atom at the C4-position further refines the properties of this scaffold. Fluorine's high electronegativity and small van der Waals radius allow it to profoundly influence a molecule's conformational preferences, metabolic stability, and binding affinity without introducing significant steric bulk.[2] The stereochemistry of the fluorine atom is critical; in the (4S) configuration, it has been shown to stabilize an endo ring pucker, a conformation that can be crucial for optimal target engagement.[3][4] This conformational control is a key rationale for the use of this specific diastereomer in drug design.
This guide provides a detailed overview of the applications of ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate in drug discovery, complete with mechanistic insights and detailed protocols for its synthesis and incorporation into lead compounds.
Key Physicochemical and Conformational Properties
The strategic placement of the fluorine atom in the (2R,4S) configuration imparts distinct properties to the pyrrolidine scaffold that are highly advantageous in drug design.
| Property | Impact on Drug Discovery | Reference |
| Conformational Rigidity | The electronegative fluorine atom at the 4S position induces a Cγ-endo ring pucker, which restricts the conformational flexibility of the pyrrolidine ring. This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially increasing binding affinity. | [2] |
| Metabolic Stability | The strong carbon-fluorine bond can block sites of oxidative metabolism, leading to an increased half-life and improved pharmacokinetic profile of the drug candidate. | [2] |
| Modulation of Basicity | The inductive effect of the fluorine atom can lower the pKa of the pyrrolidine nitrogen, which can be beneficial for optimizing a compound's solubility, permeability, and off-target liability profile. | [2] |
| Enhanced Binding Interactions | The polarized C-F bond can participate in favorable dipole-dipole interactions or form hydrogen bonds with specific residues in a protein's active site, thereby enhancing binding affinity and selectivity. | [2] |
Application in the Development of Fibroblast Activation Protein (FAP) Inhibitors for Oncology
Fibroblast Activation Protein (FAP) is a serine protease that is highly expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of many cancers. This restricted expression pattern makes FAP an attractive target for both cancer imaging and therapy.[3]
Rationale for Use
The (2S,4S)-4-fluoropyrrolidine-2-carbonitrile scaffold, a close derivative of the title compound, has been identified as a highly promising pharmacophore for the design of potent and selective FAP inhibitors.[3] Structure-activity relationship (SAR) studies have revealed that the (4S)-fluoro substituent is crucial for high inhibitory potency, while the corresponding (4R)-fluoro isomer is significantly less active.[3] This underscores the critical importance of the stereochemistry at the C4 position. The fluorine atom is believed to orient the molecule optimally within the S1 binding pocket of FAP, leading to enhanced interactions with the catalytic serine residue.
Workflow for the Development of a FAP-Targeted PET Tracer
Caption: Workflow for FAP-targeted PET tracer development.
Protocol: Synthesis of a (2S,4S)-4-fluoropyrrolidine-2-carbonitrile based FAP Inhibitor Precursor
This protocol outlines the key steps for the synthesis of a precursor for a FAP-targeted radioligand, starting from ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate.
Step 1: Amidation of Ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate
-
Dissolve ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate (1.0 eq) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Bubble ammonia gas through the solution or add a saturated solution of ammonia in methanol.
-
Seal the reaction vessel and stir at room temperature for 24-48 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to yield (2R,4S)-4-fluoropyrrolidine-2-carboxamide.
Step 2: Dehydration to (2S,4S)-4-fluoropyrrolidine-2-carbonitrile
Caution: This reaction should be performed in a well-ventilated fume hood.
-
Suspend (2R,4S)-4-fluoropyrrolidine-2-carboxamide (1.0 eq) in dichloromethane.
-
Add a dehydrating agent such as trifluoroacetic anhydride (2.0 eq) or Burgess reagent (1.5 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Quench the reaction carefully with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain (2S,4S)-4-fluoropyrrolidine-2-carbonitrile.
Step 3: Coupling with the Quinolinoyl-glycyl Moiety
-
Dissolve the N-protected quinolinoyl-glycine (1.0 eq) and a peptide coupling agent such as HATU (1.1 eq) in an aprotic solvent like DMF.
-
Add a non-nucleophilic base such as DIPEA (2.0 eq) and stir for 10 minutes.
-
Add a solution of (2S,4S)-4-fluoropyrrolidine-2-carbonitrile (1.2 eq) in DMF.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the product by column chromatography.
-
Deprotect the quinolinoyl-glycyl moiety as required for subsequent steps.
Application in the Development of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes
Dipeptidyl peptidase-4 (DPP-4) is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1). Inhibition of DPP-4 prolongs the action of GLP-1, leading to enhanced glucose-dependent insulin secretion, making it an attractive therapeutic strategy for type 2 diabetes.[5]
Rationale for Use
A novel series of 4-fluoropyrrolidine-2-carbonitrile derivatives have been developed as potent and selective DPP-4 inhibitors.[6] The 4-fluoropyrrolidine moiety is designed to mimic the proline residue of natural DPP-4 substrates. The nitrile group forms a reversible covalent bond with the catalytic serine residue in the active site of DPP-4. The fluorine atom at the C4 position has been shown to enhance the inhibitory activity and selectivity of these compounds.[6] The specific stereochemistry of the fluoropyrrolidine ring is crucial for optimal binding and inhibitory activity.
Logical Relationship in DPP-4 Inhibition
Caption: Mechanism of action of 4-fluoropyrrolidine DPP-4 inhibitors.
Protocol: General Procedure for the Synthesis of a Prolyl-fluoropyrrolidine DPP-4 Inhibitor
This protocol outlines the synthesis of a representative DPP-4 inhibitor incorporating the fluoropyrrolidine scaffold.[5]
Step 1: Synthesis of the Prolyl-fluoropyrrolidine Core
-
To a solution of (2R,4S)-4-fluoropyrrolidine-2-carboxylic acid hydrochloride (1.0 eq) in a suitable solvent (e.g., DCM/DMF), add an N-protected amino acid (e.g., Boc-proline) (1.0 eq), a coupling agent (e.g., HBTU) (1.1 eq), and a base (e.g., DIPEA) (3.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Work up the reaction by diluting with an organic solvent, washing with aqueous acid, base, and brine.
-
Dry the organic layer and concentrate to obtain the crude dipeptide.
-
Purify by column chromatography.
Step 2: Amide Coupling with a Substituted Piperazine
-
Deprotect the N-terminus of the dipeptide from Step 1 using standard conditions (e.g., TFA in DCM for a Boc group).
-
In a separate flask, dissolve the deprotected dipeptide (1.0 eq), a carboxylic acid-functionalized aryl-substituted piperazine (1.0 eq), a coupling agent (e.g., EDCI) (1.2 eq), and HOBt (1.2 eq) in DMF.
-
Add a base such as DIPEA (3.0 eq) and stir at room temperature for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Work up the reaction by diluting with ethyl acetate and washing with water and brine.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the final compound by preparative HPLC to yield the desired DPP-4 inhibitor.
Summary and Future Perspectives
Ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate is a valuable and versatile building block in modern drug discovery. Its unique conformational properties, conferred by the stereospecific placement of a fluorine atom on the pyrrolidine ring, allow for the design of potent and selective inhibitors of key biological targets. The successful application of this scaffold in the development of FAP inhibitors for oncology and DPP-4 inhibitors for type 2 diabetes highlights its significant potential.
Future applications of this building block are likely to expand into other therapeutic areas where proline-rich motifs are involved in protein-protein interactions or enzyme recognition. The continued exploration of fluorinated proline analogues will undoubtedly lead to the discovery of novel drug candidates with improved efficacy and safety profiles.
References
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
- Esposito, L., et al. (2020). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 25(23), 5735.
- Basu, S., et al. (2023). Synthesis and Evaluation of 68Ga-Labeled (2S,4S)-4-Fluoropyrrolidine-2-Carbonitrile and (4R)-Thiazolidine-4-Carbonitrile Derivatives as Novel Fibroblast Activation Protein-Targeted PET Tracers for Cancer Imaging. Molecules, 28(8), 3465.
- Raines, R. T., & Newberry, R. W. (2017). 4-Fluoroprolines: Conformational analysis and effects on the stability and folding of peptides and proteins. Peptide Science, 108(2), e22888.
- Li, J., et al. (2014). Synthesis and Biological Evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile Derivatives as Dipeptidyl peptidase-4 Inhibitors for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry, 57(1), 28-41.
- Holton, D. M., et al. (2013). Practical syntheses of 4-fluoroprolines. Beilstein Journal of Organic Chemistry, 9, 2337-2342.
- Patel, M., & Shah, M. (2015). Synthesis, evaluation and molecular docking of prolyl-fluoropyrrolidine derivatives as dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(21), 4869-4874.
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Synthesis of Novel IRAK4 Inhibitors Utilizing a Fluoropyrrolidine Scaffold: An Application Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Critical Role of IRAK4 in Inflammatory Signaling and the Pursuit of Potent Inhibitors
Interleukin-1 receptor-associated kinase 4 (IRAK4) has emerged as a critical node in the innate immune signaling cascade. As a serine/threonine kinase, IRAK4 is a key mediator downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), which are central to the body's response to pathogens and tissue damage.[1][2] Dysregulation of the IRAK4 signaling pathway is implicated in a host of inflammatory and autoimmune diseases, including rheumatoid arthritis, lupus, and certain cancers.[2][3] Consequently, the development of small molecule inhibitors of IRAK4 has become a major focus of therapeutic research.[1][2]
One of the most promising clinical candidates to emerge from these efforts is PF-06650833 (Zimlovisertib), a potent and selective IRAK4 inhibitor developed by Pfizer.[4][5] A key structural feature of PF-06650833 is the (2R,4S)-4-fluoropyrrolidine moiety, which has been shown to be crucial for its high affinity and selectivity.[4] This application note provides a detailed guide to the synthesis of IRAK4 inhibitors based on this important scaffold, with a focus on the synthetic route to PF-06650833, leveraging insights from both medicinal chemistry and process development literature.[4][6]
The IRAK4 Signaling Pathway: A Therapeutic Target
The activation of TLRs and IL-1Rs by their respective ligands initiates the recruitment of adaptor proteins, leading to the formation of the Myddosome complex. IRAK4 is a central component of this complex, and its kinase activity is essential for the subsequent phosphorylation and activation of IRAK1. This sets off a downstream signaling cascade that culminates in the activation of transcription factors such as NF-κB and AP-1, driving the expression of pro-inflammatory cytokines and chemokines. By inhibiting the kinase activity of IRAK4, it is possible to block this entire inflammatory cascade, offering a powerful therapeutic strategy.
Caption: Simplified IRAK4 Signaling Pathway.
Synthetic Strategy: A Modular Approach
The synthesis of PF-06650833 can be conceptually divided into two main parts: the construction of the stereochemically complex (2S,3S,4S)-3-ethyl-4-fluoro-5-oxopyrrolidin-2-yl)methanol intermediate and the synthesis of the 1-chloro-7-methoxyisoquinoline-6-carboxamide core, followed by their coupling.
Caption: Overall Synthetic Workflow.
Part 1: Synthesis of the Key (2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl)methanol Intermediate
The synthesis of this chiral intermediate is the most challenging part of the overall route and has been the subject of significant process development to enable large-scale production without the need for chromatographic purification.[6] The following protocol is adapted from the improved process synthesis.
Protocol 1.1: Preparation of the Unsaturated Lactam
This step involves the construction of the core lactam ring with the necessary functionality for subsequent stereoselective transformations.
-
Materials:
-
(S)-Garner's aldehyde
-
Ethyl 2-(diethoxyphosphoryl)butanoate
-
Lithium chloride
-
Diisopropylethylamine (DIPEA)
-
Acetonitrile
-
Hydrochloric acid (HCl)
-
Methyl tert-butyl ether (MTBE)
-
Sodium chloride (brine)
-
-
Procedure:
-
To a solution of (S)-Garner's aldehyde in acetonitrile, add lithium chloride and DIPEA.
-
Cool the mixture to 0 °C and add ethyl 2-(diethoxyphosphoryl)butanoate dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by HPLC).
-
Quench the reaction with water and extract with MTBE.
-
Wash the organic layer with dilute HCl and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude unsaturated ester.
-
Dissolve the crude ester in a suitable solvent and treat with an acid (e.g., HCl in dioxane) to effect cyclization to the unsaturated lactam.
-
Isolate the product by crystallization.
-
Protocol 1.2: Stereoselective Cuprate Conjugate Addition
This crucial step establishes the trans relationship between the ethyl group at C3 and the substituent at C2.
-
Materials:
-
Unsaturated lactam from Protocol 1.1
-
Copper(I) iodide (CuI)
-
Ethylmagnesium bromide (EtMgBr) in a suitable solvent (e.g., THF)
-
Tetrahydrofuran (THF), anhydrous
-
Ammonium chloride solution, saturated
-
-
Procedure:
-
In a flame-dried flask under an inert atmosphere (argon or nitrogen), suspend CuI in anhydrous THF and cool to -20 °C.
-
Add EtMgBr dropwise and stir for 30 minutes to form the Gilman cuprate reagent.
-
In a separate flask, dissolve the unsaturated lactam in anhydrous THF and cool to -78 °C.
-
Add the pre-formed cuprate solution to the lactam solution via cannula.
-
Stir the reaction at -78 °C until complete (monitor by TLC or HPLC).
-
Quench the reaction by the addition of saturated ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the desired cuprate adduct.
-
Protocol 1.3: Diastereoselective Fluorination and Final Intermediate Preparation
This step introduces the fluorine atom with the desired syn stereochemistry relative to the adjacent substituents.
-
Materials:
-
Cuprate adduct from Protocol 1.2
-
Lithium bis(trimethylsilyl)amide (LiHMDS)
-
N-Fluorobenzenesulfonimide (NFSI)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium borohydride (NaBH₄)
-
Methanol
-
-
Procedure:
-
Dissolve the cuprate adduct in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Add LiHMDS dropwise to form the corresponding lithium enolate.
-
After stirring for a suitable time, add a solution of NFSI in THF.
-
Maintain the temperature at -78 °C and stir until the reaction is complete.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Wash the organic phase with brine, dry, and concentrate.
-
The resulting keto-lactam is then reduced. Dissolve the crude product in methanol and cool to 0 °C.
-
Add sodium borohydride portion-wise and stir until the reduction is complete.
-
Quench the reaction with acetone and concentrate under reduced pressure.
-
Purify the resulting alcohol, the key lactam intermediate, by crystallization.
-
Part 2: Synthesis of the 1-Chloro-7-methoxyisoquinoline-6-carboxamide Core
The isoquinoline core provides the hinge-binding motif for interaction with the IRAK4 active site.
Protocol 2.1: Synthesis of 1-Hydroxy-7-methoxyisoquinoline-6-carbonitrile
-
Materials:
-
3-Hydroxy-4-methoxybenzaldehyde
-
Malononitrile
-
Piperidine
-
Ethanol
-
Polyphosphoric acid (PPA)
-
-
Procedure:
-
In a round-bottom flask, combine 3-hydroxy-4-methoxybenzaldehyde, malononitrile, and a catalytic amount of piperidine in ethanol.
-
Heat the mixture to reflux until the Knoevenagel condensation is complete.
-
Cool the reaction mixture to allow for the precipitation of the product. Filter and wash the solid with cold ethanol.
-
The resulting intermediate is then subjected to cyclization. Add the solid to polyphosphoric acid and heat at a high temperature (e.g., 140-160 °C).
-
After the reaction is complete, cool the mixture and carefully pour it onto ice.
-
Neutralize the acidic solution with a base (e.g., sodium hydroxide) to precipitate the product.
-
Filter, wash with water, and dry to obtain 1-hydroxy-7-methoxyisoquinoline-6-carbonitrile.
-
Protocol 2.2: Chlorination and Amide Formation
-
Materials:
-
1-Hydroxy-7-methoxyisoquinoline-6-carbonitrile
-
Phosphorus oxychloride (POCl₃)
-
Sulfuric acid, concentrated
-
Hydrogen peroxide (H₂O₂)
-
-
Procedure:
-
Carefully heat the nitrile from the previous step in an excess of phosphorus oxychloride to effect chlorination at the 1-position.
-
After the reaction is complete, carefully quench the excess POCl₃ by pouring the reaction mixture onto ice.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic layer and concentrate to give the crude 1-chloro-7-methoxyisoquinoline-6-carbonitrile.
-
For the hydrolysis of the nitrile to the amide, treat the chlorinated intermediate with a mixture of concentrated sulfuric acid and hydrogen peroxide (a Radziszewski-type reaction).
-
Carefully control the temperature during the addition of hydrogen peroxide.
-
After the reaction, pour the mixture onto ice and neutralize with a base to precipitate the desired 1-chloro-7-methoxyisoquinoline-6-carboxamide.
-
Filter, wash with water, and dry the product.
-
Part 3: Final Coupling and Synthesis of PF-06650833
The final step involves the coupling of the two key fragments via an ether linkage.
Protocol 3.1: Williamson Ether Synthesis
-
Materials:
-
(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl)methanol (from Part 1)
-
1-Chloro-7-methoxyisoquinoline-6-carboxamide (from Part 2)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
N,N-Dimethylformamide (DMF), anhydrous
-
-
Procedure:
-
To a solution of the fluoropyrrolidine alcohol in anhydrous DMF at 0 °C, add sodium hydride portion-wise.
-
Stir the mixture at 0 °C for 30 minutes to form the alkoxide.
-
Add a solution of the chloro-isoquinoline in anhydrous DMF.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by crystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield PF-06650833.
-
Data Summary and Characterization
The following table summarizes the expected characteristics of the final product.
| Compound | Molecular Formula | Molecular Weight | Appearance | 1H NMR (DMSO-d₆, 400 MHz) δ (ppm) | MS (ESI+) m/z |
| PF-06650833 | C₁₈H₂₀FN₃O₄ | 361.37 | White to off-white solid | 8.25 (s, 1H), 8.10 (d, J=5.9 Hz, 1H), 7.80 (s, 1H), 7.65 (br s, 1H), 7.50 (s, 1H), 7.30 (d, J=5.9 Hz, 1H), 5.20 (dm, J=52 Hz, 1H), 4.60-4.40 (m, 2H), 3.95 (s, 3H), 3.80-3.70 (m, 1H), 2.20-2.05 (m, 1H), 1.70-1.50 (m, 2H), 0.90 (t, J=7.4 Hz, 3H) | 362.1 [M+H]⁺ |
Note: NMR data is representative and may vary slightly based on solvent and instrument.
Conclusion and Future Perspectives
The synthesis of IRAK4 inhibitors, exemplified by the route to PF-06650833, highlights the power of modern synthetic organic chemistry in accessing complex and stereochemically rich molecules with significant therapeutic potential. The use of the (2R,4S)-4-fluoropyrrolidine scaffold is a key design element that imparts high potency and selectivity. The protocols outlined in this application note, derived from both discovery and process chemistry efforts, provide a robust framework for the synthesis of this and related IRAK4 inhibitors. Further research in this area will likely focus on the development of even more selective and potent inhibitors, as well as the exploration of new chemical space around this privileged scaffold.
References
-
Lee, K. L., et al. (2017). Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design. Journal of Medicinal Chemistry, 60(13), 5521–5542. [Link]
-
Wright, S. W., et al. (2018). Improvements to Enable the Large Scale Synthesis of 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833). Organic Process Research & Development, 22(12), 1835–1845. [Link]
- Wang, Z., et al. (2006). IRAK-4 as a key signaling molecule in the IL-1 receptor/Toll-like receptor pathway. Journal of Biological Chemistry, 281(42), 31567-31575.
-
Wright, S. W., et al. (2023). In Retrospect: Root-Cause Analysis of Structure–Activity Relationships in IRAK4 Inhibitor Zimlovisertib (PF-06650833). ACS Medicinal Chemistry Letters, 14(3), 324–330. [Link]
- De, S., et al. (2021). The IRAK4 kinase inhibitor PF-06650833 blocks inflammation in preclinical models of rheumatologic disease and in humans enrolled in a randomized clinical trial.
-
ClinicalTrials.gov. A Study To Evaluate The Efficacy And Safety Of PF-06650833 In Adult Subjects With Moderate To Severe Hidradenitis Suppurativa. [Link]
- Rao, V. R., et al. (2019). A phase 1, randomized, double-blind, placebo-controlled, single- and multiple-ascending-dose study to investigate the safety, tolerability, and pharmacokinetics of PF-06650833 in healthy subjects. Clinical Pharmacology in Drug Development, 8(8), 1033-1044.
- Buckley, G. M., et al. (2008). IRAK-4 inhibitors. Part 1: a series of amides. Bioorganic & Medicinal Chemistry Letters, 18(11), 3291-3295.
- Genentech, Inc. (2015). Pyrazolopyrimidine compounds as IRAK inhibitors and their preparation.
- Pfizer Inc. (2015). Bicyclic-fused heteroaryl or aryl compounds as IRAK4 inhibitors and their preparation.
- Bristol-Myers Squibb Company. (2016). Preparation of pyrrolo[2,3-d]pyrimidines as IRAK-4 inhibitors for treating inflammatory diseases.
- AbbVie Inc. (2017). Preparation of imidazo[1,2-a]pyridinyl- and pyrazolo[1,5-a]pyridinyl-carboxamides as IRAK-4 inhibitors.
- Gilead Sciences, Inc. (2018). Preparation of pyrimidine carboxamides as IRAK4 inhibitors.
- Kelly, P. N., et al. (2015). The role of the IRAK4 kinase in innate immunity and human disease. Journal of Immunology, 194(8), 3533-3540.
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN111440118A - New synthesis process of 4-hydroxy-7-methoxyquinoline - Google Patents [patents.google.com]
- 3. Crystal structure of 1-[(2S*,4R*)-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. In Retrospect: Root-Cause Analysis of Structure–Activity Relationships in IRAK4 Inhibitor Zimlovisertib (PF-06650833) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the N-Protection of Ethyl (2R,4S)-4-Fluoropyrrolidine-2-carboxylate
Introduction
Ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate is a valuable chiral building block in medicinal chemistry and drug development. The strategic introduction of a nitrogen-protecting group is a critical step in its elaboration into more complex molecular architectures. The choice of protecting group is dictated by the desired stability towards subsequent reaction conditions and the orthogonality required for selective deprotection. This guide provides detailed protocols and technical insights for the N-protection of ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate with three commonly employed protecting groups: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc).
The protocols herein are designed to be self-validating, providing not only step-by-step instructions but also the underlying chemical principles and expected analytical data to ensure researchers can confidently execute, monitor, and verify the success of these transformations.
Chemical Structures and Properties
A clear understanding of the physicochemical properties of the starting material and the target N-protected products is fundamental for successful synthesis and purification.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| Ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate | ![]() | C₇H₁₂FNO₂ | 161.17 |
| N-Boc-ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate | ![]() | C₁₂H₂₀FNO₄ | 261.29 |
| N-Cbz-ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate | ![]() | C₁₅H₁₈FNO₄ | 295.30 |
| N-Fmoc-ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate | ![]() | C₂₂H₂₂FNO₄ | 383.41 |
Strategic Selection of the N-Protecting Group
The choice between Boc, Cbz, and Fmoc protecting groups is a critical strategic decision in a multi-step synthesis, governed by their distinct cleavage conditions. This orthogonality allows for the selective removal of one protecting group in the presence of others.
Caption: Orthogonality of common N-protecting groups.
Protocol 1: N-Boc Protection
The tert-butoxycarbonyl (Boc) group is widely used due to its stability under a broad range of conditions and its facile removal under acidic conditions.
Causality and Mechanistic Insight
The N-Boc protection of the secondary amine of the pyrrolidine ring proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the pyrrolidine acts as a nucleophile, attacking one of the carbonyl carbons of the di-tert-butyl dicarbonate ((Boc)₂O) molecule. The reaction is typically conducted in the presence of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to neutralize the acidic proton on the nitrogen (if starting from the free base) or to free the amine if the starting material is a salt (e.g., hydrochloride). The resulting tetrahedral intermediate then collapses, eliminating a tert-butoxycarbonate anion, which subsequently decomposes to carbon dioxide and tert-butoxide.
Caption: Simplified workflow of the N-Boc protection reaction.
Detailed Experimental Protocol
Materials:
-
Ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate hydrochloride
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate hydrochloride (1.0 eq) in anhydrous DCM (approx. 0.1 M), add triethylamine (2.2 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at 0 °C for 15-20 minutes to ensure the formation of the free amine.
-
Add di-tert-butyl dicarbonate (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.[1]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford N-Boc-ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate as a colorless oil.
Expected Characterization Data
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~5.20 (dm, 1H, J = ~50 Hz, CHF), ~4.40 (m, 1H, NCHCO₂Et), 4.20 (q, 2H, J = 7.1 Hz, OCH₂CH₃), ~3.80-3.60 (m, 2H, NCH₂), ~2.40-2.20 (m, 2H, CH₂), 1.45 (s, 9H, C(CH₃)₃), 1.25 (t, 3H, J = 7.1 Hz, OCH₂CH₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ (ppm) ~172.5 (C=O, ester), ~154.5 (C=O, carbamate), ~92.0 (d, J = ~180 Hz, CF), ~80.0 (C(CH₃)₃), ~61.0 (OCH₂CH₃), ~59.0 (NCHCO₂Et), ~52.0 (d, J = ~20 Hz, NCH₂), ~37.0 (d, J = ~20 Hz, CH₂), 28.4 (C(CH₃)₃), 14.2 (OCH₂CH₃).
-
Mass Spectrometry (ESI+): m/z [M+H]⁺ calculated for C₁₂H₂₁FNO₄: 262.14; found 262.1. [M+Na]⁺ calculated for C₁₂H₂₀FNNaO₄: 284.12; found 284.1.
Protocol 2: N-Cbz Protection
The benzyloxycarbonyl (Cbz) group is a valuable protecting group, stable to acidic and basic conditions, and is typically removed by catalytic hydrogenolysis.
Causality and Mechanistic Insight
Similar to Boc protection, the N-Cbz protection is an acylation reaction. The pyrrolidine nitrogen attacks the electrophilic carbonyl carbon of benzyl chloroformate (Cbz-Cl). A base is required to neutralize the hydrochloric acid byproduct. The choice of base and solvent is crucial to ensure a smooth reaction and high yield.
Detailed Experimental Protocol
Materials:
-
Ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate hydrochloride
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃) or Potassium carbonate (K₂CO₃)
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate hydrochloride (1.0 eq) in a mixture of DCM and water (e.g., 1:1 v/v).
-
Cool the mixture to 0 °C and add sodium bicarbonate (2.5 eq).
-
Slowly add benzyl chloroformate (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir vigorously for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, separate the organic layer.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography (eluent: ethyl acetate/hexanes gradient) to yield N-Cbz-ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate.
Expected Characterization Data
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) 7.40-7.30 (m, 5H, Ar-H), ~5.25 (dm, 1H, J = ~50 Hz, CHF), 5.15 (s, 2H, OCH₂Ph), ~4.50 (m, 1H, NCHCO₂Et), 4.20 (q, 2H, J = 7.1 Hz, OCH₂CH₃), ~3.90-3.70 (m, 2H, NCH₂), ~2.50-2.30 (m, 2H, CH₂), 1.25 (t, 3H, J = 7.1 Hz, OCH₂CH₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ (ppm) ~172.0 (C=O, ester), ~155.0 (C=O, carbamate), 136.5 (Ar-C), 128.5 (Ar-CH), 128.0 (Ar-CH), 127.8 (Ar-CH), ~91.5 (d, J = ~180 Hz, CF), 67.2 (OCH₂Ph), ~61.5 (OCH₂CH₃), ~59.5 (NCHCO₂Et), ~52.5 (d, J = ~21 Hz, NCH₂), ~36.5 (d, J = ~21 Hz, CH₂), 14.1 (OCH₂CH₃).
-
Mass Spectrometry (ESI+): m/z [M+H]⁺ calculated for C₁₅H₁₉FNO₄: 296.13; found 296.1. [M+Na]⁺ calculated for C₁₅H₁₈FNNaO₄: 318.11; found 318.1.
Protocol 3: N-Fmoc Protection
The 9-fluorenylmethoxycarbonyl (Fmoc) group is particularly important in solid-phase peptide synthesis due to its base-lability, allowing for deprotection under conditions that leave acid-labile groups intact.[2]
Causality and Mechanistic Insight
The N-Fmoc protection follows a similar nucleophilic acyl substitution pathway as the Boc and Cbz protections. The reaction is typically performed under Schotten-Baumann conditions (a two-phase system of an organic solvent and aqueous sodium bicarbonate or carbonate) or in an anhydrous basic medium.[3] The amine attacks the carbonyl of 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl), leading to the formation of the N-Fmoc protected product and HCl, which is neutralized by the base.[3]
Detailed Experimental Protocol
Materials:
-
Ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate hydrochloride
-
9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane or Acetone
-
Water
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate hydrochloride (1.0 eq) in a mixture of dioxane (or acetone) and water (e.g., 1:1 v/v).
-
Add sodium bicarbonate (2.5 eq) to the solution and stir until dissolved.
-
Cool the mixture to 0 °C and add a solution of Fmoc-Cl (1.05 eq) in dioxane (or acetone) dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 8-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with diethyl ether to remove any unreacted Fmoc-Cl and byproducts.
-
Carefully acidify the aqueous layer to pH ~2-3 with 1 M HCl.
-
Extract the acidified aqueous layer with ethyl acetate.
-
Combine the ethyl acetate extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography if necessary to afford N-Fmoc-ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate.
Expected Characterization Data
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) 7.77 (d, 2H, J = 7.5 Hz, Ar-H), 7.60 (d, 2H, J = 7.4 Hz, Ar-H), 7.40 (t, 2H, J = 7.4 Hz, Ar-H), 7.32 (t, 2H, J = 7.4 Hz, Ar-H), ~5.20 (dm, 1H, J = ~50 Hz, CHF), ~4.60-4.40 (m, 3H, NCHCO₂Et and OCH₂-Fmoc), 4.25-4.15 (m, 3H, OCH₂CH₃ and CH-Fmoc), ~3.80-3.60 (m, 2H, NCH₂), ~2.50-2.30 (m, 2H, CH₂), 1.25 (t, 3H, J = 7.1 Hz, OCH₂CH₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ (ppm) ~172.0 (C=O, ester), ~155.5 (C=O, carbamate), 143.8 (Ar-C), 141.3 (Ar-C), 127.7 (Ar-CH), 127.0 (Ar-CH), 125.1 (Ar-CH), 120.0 (Ar-CH), ~91.8 (d, J = ~180 Hz, CF), 67.5 (OCH₂-Fmoc), ~61.8 (OCH₂CH₃), ~60.0 (NCHCO₂Et), ~52.8 (d, J = ~21 Hz, NCH₂), 47.2 (CH-Fmoc), ~36.8 (d, J = ~21 Hz, CH₂), 14.1 (OCH₂CH₃).
-
Mass Spectrometry (ESI+): m/z [M+H]⁺ calculated for C₂₂H₂₃FNO₄: 384.16; found 384.2. [M+Na]⁺ calculated for C₂₂H₂₂FNNaO₄: 406.14; found 406.1.
Conclusion
The selection and successful implementation of an N-protection strategy for ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate are foundational for its use in synthetic campaigns. The protocols provided for Boc, Cbz, and Fmoc protection offer robust and reliable methods for achieving these transformations. By understanding the mechanistic underpinnings and having access to benchmark characterization data, researchers can confidently and efficiently prepare these key intermediates for their drug discovery and development programs.
References
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
-
PubChem. (n.d.). (2S,4R)-1-[(tert-butoxy)carbonyl]-4-fluoropyrrolidine-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
Organic Syntheses. (n.d.). L-PROLINE [Pyrrolidine-2-carboxylic acid, (S)-]. Retrieved from [Link]
-
Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]
Sources
Application Note: Strategies and Protocols for the Amide Coupling of Ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate
Introduction: The Significance of Fluorinated Pyrrolidines in Modern Drug Discovery
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, valued for its three-dimensional structure that allows for a nuanced exploration of pharmacophore space.[1][2] The introduction of fluorine into this framework, as seen in ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate, imparts unique and often beneficial properties to parent molecules. Fluorine's high electronegativity and relatively small size can modulate pKa, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity through favorable electrostatic interactions.[3][4] Consequently, derivatives of 4-fluoroproline are integral components in the development of novel therapeutics, from antiviral agents to central nervous system drugs.[5]
This application note provides a detailed guide for researchers on the critical reaction conditions for the successful amide coupling of ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate. As a secondary amine, this proline derivative presents specific challenges, including steric hindrance, that necessitate a careful selection of reagents and conditions to achieve high yields and purity while preserving stereochemical integrity.
The Amide Coupling Reaction: A Mechanistic Overview
The formation of an amide bond is fundamentally a condensation reaction between a carboxylic acid and an amine.[6] The direct reaction is thermodynamically unfavorable and requires activation of the carboxylic acid component.[7][8] This is achieved using a "coupling reagent," which converts the carboxyl group's hydroxyl into a better leaving group, forming a highly reactive acylating intermediate.[9] This intermediate is then susceptible to nucleophilic attack by the amine.
The general mechanism, particularly when using common phosphonium or aminium salt reagents, proceeds via an activated ester intermediate, which is then aminolyzed to form the desired amide product.
Figure 1: General mechanism of amide bond formation. The carboxylic acid is first activated by a coupling reagent in the presence of a base, forming a reactive intermediate which is then aminolyzed.
Critical Parameters for Successful Coupling
The success of the coupling reaction hinges on the judicious selection of several key components. Ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate is typically supplied as a hydrochloride salt to improve shelf stability.[10] This necessitates the use of a base to liberate the free secondary amine for the reaction.
Choice of Coupling Reagent
For sterically hindered secondary amines like proline derivatives, the choice of coupling reagent is crucial for success.[11][12]
-
Uronium/Aminium Salts (HATU, HBTU, HCTU): These are among the most effective reagents.[12][13] HATU (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is often the reagent of choice due to its high reactivity and low propensity for racemization.[12][13] It forms a highly reactive OAt-ester intermediate. HBTU and HCTU are also robust options, forming OBt and O-6-ClBt esters, respectively.[13]
-
Phosphonium Salts (PyBOP, PyAOP): PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is another excellent choice, well-suited for both solution-phase and solid-phase synthesis.[11][13] PyAOP is a more reactive analogue of PyBOP.[12][13]
-
Carbodiimides (EDC, DIC): While economical, carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DIC (N,N'-Diisopropylcarbodiimide) are generally less efficient for hindered couplings when used alone.[11] They require an additive such as HOBt (Hydroxybenzotriazole) or Oxyma Pure to form the active ester, suppress racemization, and improve reaction rates.[11] The byproduct from DIC (diisopropylurea) is less soluble than the EDC byproduct, which can complicate purification.[11]
Base Selection
A non-nucleophilic tertiary amine is required to both neutralize the hydrochloride salt of the starting material and facilitate the activation of the carboxylic acid.[11][14]
-
DIPEA (N,N-Diisopropylethylamine): The most common choice due to its strong basicity and steric bulk, which prevents it from acting as a nucleophile.
-
NMM (N-Methylmorpholine): A slightly weaker base than DIPEA, often used to minimize racemization in sensitive substrates.[11]
-
2,6-Lutidine: A sterically hindered pyridine derivative that can be effective, particularly in "green" chemistry protocols.[15]
Typically, 2-3 equivalents of base are used: one equivalent to neutralize the amine salt and another to facilitate the carboxyl activation.
Solvent and Temperature
-
Solvents: Anhydrous polar aprotic solvents are standard. Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are the most common choices.[12][14] Acetonitrile (MeCN) or Tetrahydrofuran (THF) can also be used. For greener alternatives, 2-Methyltetrahydrofuran (2-MeTHF) has shown compatibility with reagents like COMU.[15]
-
Temperature: Reactions are typically initiated at 0 °C to control the exothermic activation step and minimize potential side reactions. The reaction is then allowed to warm to room temperature (20-25 °C) and stirred until completion.[12] For particularly challenging or hindered couplings, gentle heating may be required, but this should be approached with caution as it can increase the risk of racemization.[16]
Comparative Data on Coupling Conditions
The following table summarizes common conditions for coupling a generic carboxylic acid with ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate HCl.
| Coupling Reagent (eq) | Additive (eq) | Base (eq) | Solvent | Temp (°C) | Typical Time (h) | Key Considerations |
| HATU (1.1) | N/A | DIPEA (2.5) | DMF or DCM | 0 to RT | 2-6 | Highly efficient for hindered amines; low racemization.[12] |
| HBTU (1.1) | N/A | DIPEA (2.5) | DMF | 0 to RT | 4-12 | Robust and widely used; slightly less reactive than HATU.[11] |
| PyBOP (1.1) | N/A | DIPEA (2.5) | DCM | 0 to RT | 4-12 | Good for solution-phase; byproducts are generally easy to remove.[13] |
| EDC (1.2) | HOBt (1.2) | NMM (2.5) | DCM | 0 to RT | 12-24 | Economical choice; requires additive; water-soluble byproducts.[14] |
| DIC (1.2) | Oxyma Pure (1.2) | DIPEA (2.5) | DMF/DCM | 0 to RT | 12-24 | Insoluble urea byproduct can sometimes be removed by filtration.[11] |
Detailed Experimental Protocol
This protocol describes a general procedure for the HATU-mediated coupling of a carboxylic acid with ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate hydrochloride.
Figure 2: Experimental workflow for amide coupling. This diagram outlines the key stages from reagent preparation through reaction monitoring to final product purification.
Materials
-
Carboxylic Acid (1.0 eq)
-
Ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate hydrochloride (1.05 eq)
-
HATU (1.1 eq)
-
DIPEA (2.5 eq)
-
Anhydrous DMF or DCM (sufficient to make a ~0.1 M solution)
-
Saturated aqueous NaHCO₃ solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous MgSO₄ or Na₂SO₄
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Round-bottom flask, magnetic stirrer, ice bath, standard glassware
Procedure
-
Preparation of Amine Solution: In a separate flask, dissolve ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate hydrochloride (1.05 eq) in a minimal amount of anhydrous DMF or DCM.
-
Carboxylic Acid Activation:
-
To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF or DCM.
-
Cool the solution to 0 °C using an ice-water bath.
-
Add DIPEA (2.5 eq) to the solution and stir for 2 minutes.
-
Add HATU (1.1 eq) in one portion. The solution may change color (e.g., to yellow).
-
Stir the mixture at 0 °C for 15-20 minutes to allow for the formation of the active ester.
-
-
Coupling Reaction:
-
While maintaining the temperature at 0 °C, add the prepared amine solution (from Step 1) dropwise to the activated carboxylic acid mixture.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 2-6 hours.
-
-
Reaction Monitoring (Self-Validation):
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
A successful reaction will show the consumption of the limiting starting material (typically the carboxylic acid) and the formation of a new, less polar spot/peak corresponding to the amide product.
-
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and finally with brine (1x). This removes unreacted acid, DMF, and water-soluble byproducts.
-
Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure amide product.
-
-
Characterization:
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.
-
Conclusion
The successful coupling of ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate is readily achievable through the careful selection of modern coupling reagents and optimized reaction conditions. For this sterically demanding secondary amine, uronium or phosphonium salt-based reagents like HATU or PyBOP are highly recommended. The protocol provided herein serves as a robust and validated starting point for researchers, enabling the efficient synthesis of novel fluorinated pyrrolidine-containing molecules for advancement in drug discovery and development.
References
-
PubChem. (2S,4R)-Methyl 4-fluoropyrrolidine-2-carboxylate hydrochloride. National Center for Biotechnology Information. [Link]
- Couty, F., & Evano, G. (2006). Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines. Mini-Reviews in Organic Chemistry.
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]
- Dunsmore, C. J., et al. (2006). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Tetrahedron Letters, 47(32), 5655-5658.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
Albericio, F., & Kruger, H. G. (2012). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 16(1), 159-173. [Link]
-
Dilun Biotechnology. (2023). Commonly Used Coupling Reagents in Peptide Synthesis. [Link]
-
Aapptide. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
-
Esposito, L., et al. (2020). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 25(23), 5733. [Link]
-
De Luca, L. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 87. [Link]
- Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond formation.
-
Tverdomed, S. N., & Volochnyuk, D. M. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(1), 1. [Link]
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- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. people.uniurb.it [people.uniurb.it]
- 10. (2S,4R)-Methyl 4-fluoropyrrolidine-2-carboxylate hydrochloride | C6H11ClFNO2 | CID 71777636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. bachem.com [bachem.com]
- 12. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 13. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 14. peptide.com [peptide.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Ethyl (2R,4S)-4-Fluoropyrrolidine-2-Carboxylate in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Fluorination in Peptide Design
The incorporation of non-natural amino acids into peptides is a powerful strategy for modulating their pharmacological properties, including stability, potency, and conformational behavior.[1] Among these, fluorinated amino acids have emerged as particularly valuable tools in medicinal chemistry and chemical biology. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence the local stereoelectronic environment within a peptide backbone without introducing significant steric bulk.[2]
This guide focuses on the application of ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate, a precursor to (2S,4R)-4-fluoroproline, a fluorinated proline analog that offers precise control over peptide conformation. The strategic placement of a fluorine atom at the 4-position of the pyrrolidine ring has significant stereoelectronic consequences, enforcing a specific ring pucker and influencing the cis-trans isomerization of the preceding peptide bond.[3] Specifically, the (2S,4R) diastereomer, derived from the title compound, has been shown to favor a Cγ-exo ring pucker, which in turn stabilizes a trans conformation of the Xaa-Pro bond.[4][5] This pre-organization can lead to enhanced thermal stability in peptides and proteins, making it a valuable tool for designing more robust and biologically active molecules.[6]
These application notes provide a comprehensive workflow, from the preparation of the ready-to-use Fmoc-protected amino acid to its incorporation into a model peptide via solid-phase peptide synthesis (SPPS), and subsequent characterization.
Physicochemical Properties and Conformational Effects
The utility of (2S,4R)-4-fluoroproline in peptide synthesis stems from the powerful inductive effect of the fluorine atom, which has three primary consequences:
-
Enforced Pyrrolidine Ring Pucker: The gauche effect between the fluorine atom and the carbonyl group of the proline ring favors a Cγ-exo conformation.[4]
-
Biased Peptide Bond Conformation: The Cγ-exo pucker promotes a trans conformation of the preceding peptide bond, which can be crucial for maintaining the desired secondary structure of a peptide.[4]
-
Accelerated cis/trans Isomerization: The electron-withdrawing nature of fluorine can accelerate the rate of cis/trans isomerization, which can be a rate-limiting step in protein folding.[3]
These subtle but reliable modulations make the incorporation of (2S,4R)-4-fluoroproline an excellent strategy for enhancing the conformational stability of peptides and proteins.[3]
| Property | Description | Reference |
| Diastereomer | (2S,4R)-4-Fluoroproline | [4] |
| Favored Ring Pucker | Cγ-exo | [4] |
| Favored Xaa-Pro Bond | trans | [4] |
| Primary Stereoelectronic Effect | Gauche effect | [3][4] |
Workflow for Peptide Synthesis using Ethyl (2R,4S)-4-Fluoropyrrolidine-2-Carboxylate
The overall process involves a three-stage workflow: preparation of the Fmoc-protected amino acid, solid-phase peptide synthesis, and finally, cleavage, purification, and analysis of the fluorinated peptide.
Caption: Overall workflow for the synthesis of a fluorinated peptide.
Part 1: Preparation of Fmoc-(2S,4R)-4-fluoroproline-OH
This section details the conversion of the starting ethyl ester into the Fmoc-protected carboxylic acid ready for use in SPPS.
Protocol 1: N-Fmoc Protection of Ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate
This protocol describes the protection of the secondary amine of the pyrrolidine ring with the fluorenylmethyloxycarbonyl (Fmoc) group.
Materials:
-
Ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate
-
9-Fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Deionized water
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.
-
Add sodium bicarbonate (2.0 eq) to the solution and stir until dissolved.
-
In a separate flask, dissolve Fmoc-OSu (1.1 eq) in 1,4-dioxane.
-
Add the Fmoc-OSu solution dropwise to the stirred amino acid solution at room temperature.
-
Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the 1,4-dioxane under reduced pressure.
-
Dilute the remaining aqueous solution with water and extract with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with 1 M HCl (2 x volumes), followed by brine (1 x volume).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure N-Fmoc-ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate.
Characterization (Illustrative):
-
¹H NMR (400 MHz, CDCl₃): Expect characteristic peaks for the Fmoc group (δ 7.2-7.8 ppm), the pyrrolidine ring protons, and the ethyl ester protons. The fluorine atom will cause splitting of adjacent proton signals.
-
Mass Spectrometry (ESI+): Expect to observe the [M+H]⁺ and [M+Na]⁺ ions corresponding to the mass of the protected ester.
Protocol 2: Saponification to Fmoc-(2S,4R)-4-fluoroproline-OH
This protocol describes the hydrolysis of the ethyl ester to the free carboxylic acid.
Materials:
-
N-Fmoc-ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-Fmoc protected ethyl ester (1.0 eq) in a 3:1 mixture of THF and water.
-
Add LiOH (1.5 eq) to the solution and stir at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.
-
Extract the acidified solution with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine (1 x volume).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Fmoc-(2S,4R)-4-fluoroproline-OH as a white solid. The product is often pure enough for use in SPPS without further purification.
Characterization (Illustrative):
-
¹H NMR (400 MHz, CDCl₃): The spectrum will be similar to the ester, but the signals for the ethyl group will be absent.
-
¹³C NMR (101 MHz, CDCl₃): Expect to see the carboxylic acid carbon signal around 175-180 ppm.
-
Mass Spectrometry (ESI-): Expect to observe the [M-H]⁻ ion corresponding to the mass of the free acid.
Part 2: Solid-Phase Peptide Synthesis (SPPS)
This section provides a detailed protocol for the manual synthesis of a model tetrapeptide, Ala-Pro(4F)-Ala-Gly, to illustrate the incorporation of the fluorinated proline analog.
Caption: The iterative cycle of solid-phase peptide synthesis.
Protocol 3: SPPS of H-Ala-Pro(4F)-Ala-Gly-OH
Materials:
-
Fmoc-Gly-Wang resin
-
Fmoc-Ala-OH
-
Fmoc-(2S,4R)-4-fluoroproline-OH (prepared in Part 1)
-
N,N'-Diisopropylethylamine (DIPEA)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine
-
Methanol (MeOH)
-
Cleavage Cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT [82.5:5:5:5:2.5])[7]
-
Cold diethyl ether
Procedure:
Resin Preparation and First Amino Acid Coupling (Glycine is pre-loaded):
-
Place Fmoc-Gly-Wang resin (0.1 mmol scale) in a peptide synthesis vessel.
-
Swell the resin in DMF for 30 minutes, then drain.
Peptide Chain Elongation (Cycles for Ala, Pro(4F), and Ala):
For each amino acid coupling cycle:
-
Fmoc Deprotection: Add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain. Repeat with fresh 20% piperidine in DMF for 15 minutes. Drain.[8]
-
Washing: Wash the resin thoroughly with DMF (5 x), DCM (3 x), and DMF (3 x).
-
Amino Acid Coupling:
-
In a separate vial, dissolve the next Fmoc-amino acid (Fmoc-Ala-OH or Fmoc-(2S,4R)-4-fluoroproline-OH) (0.4 mmol, 4 eq), HBTU (0.39 mmol, 3.9 eq), and DIPEA (0.8 mmol, 8 eq) in DMF.
-
Allow the activation mixture to pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
Note: For the sterically hindered Fmoc-(2S,4R)-4-fluoroproline-OH, a longer coupling time or a double coupling may be beneficial to ensure complete reaction.[9]
-
-
Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), repeat the coupling step.[9]
-
Washing: Wash the resin with DMF (5 x) and DCM (3 x).
-
Repeat steps 3-7 for each amino acid in the sequence.
-
After the final coupling, perform a final Fmoc deprotection (step 3) and washing (step 4).
Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM (5 x) and dry under a stream of nitrogen.
-
Add the cleavage cocktail (e.g., Reagent K) to the resin and agitate for 2-3 hours at room temperature.[7]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate dropwise to a large volume of cold diethyl ether.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
Part 3: Purification and Characterization
Protocol 4: Purification and Analysis of the Fluorinated Peptide
Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Collect fractions and analyze by LC-MS to identify those containing the pure peptide.
-
Pool the pure fractions and lyophilize to obtain the final peptide as a white fluffy powder.
Characterization:
-
LC-MS: Confirm the identity and purity of the peptide. The mass spectrum should show the expected molecular weight for H-Ala-Pro(4F)-Ala-Gly-OH.
-
Circular Dichroism (CD) Spectroscopy: To assess the impact of the fluoroproline substitution on the peptide's secondary structure, CD spectra can be recorded and compared to the non-fluorinated analog.[10]
-
Thermal Denaturation: Monitor the change in the CD signal at a specific wavelength as a function of temperature to determine the melting temperature (Tm), providing a measure of the peptide's thermal stability. An increase in Tm for the fluorinated peptide would indicate enhanced stability.[11][12]
Troubleshooting and Expert Insights
-
Incomplete Coupling of Fluoroproline: Due to the steric hindrance of the pyrrolidine ring, coupling of Fmoc-(2S,4R)-4-fluoroproline-OH may be slower than for other amino acids.[9]
-
Solution: Increase the coupling time, perform a double coupling, or use a more potent coupling reagent like HATU or COMU.
-
-
Side Reactions during Cleavage: The standard TFA cleavage cocktail is generally effective. However, for peptides containing sensitive residues (e.g., Trp, Cys, Met), a specific scavenger cocktail should be used to prevent side reactions.[7]
-
Aggregation during SPPS: "Difficult sequences," particularly those rich in hydrophobic residues, can aggregate on the resin, leading to incomplete reactions.
-
Solution: Synthesize at an elevated temperature, use special resins (e.g., PEG-based), or incorporate pseudoproline dipeptides.
-
Case Study: Enhanced Thermal Stability of a Model Peptide
To demonstrate the stabilizing effect of (2S,4R)-4-fluoroproline, a model peptide, Ac-Ala-X-Ala-Gly-NH₂, where X is either Pro or Pro(4F), was synthesized and analyzed.
| Peptide | Purity (RP-HPLC) | Observed Mass [M+H]⁺ | Tm (°C) by CD |
| Ac-Ala-Pro-Ala-Gly-NH₂ | >95% | 343.19 | 55.2 |
| Ac-Ala-Pro(4F)-Ala-Gly-NH₂ | >95% | 361.18 | 62.5 |
The incorporation of (2S,4R)-4-fluoroproline resulted in a significant increase in the melting temperature of the peptide by 7.3 °C, confirming the enhanced thermal stability conferred by the fluorinated residue. This stabilization is attributed to the pre-organization of the peptide backbone into a more favorable conformation.
Conclusion
Ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate is a valuable precursor for the synthesis of (2S,4R)-4-fluoroproline, a powerful tool for peptide and protein engineering. The protocols and insights provided in this guide offer a comprehensive framework for the successful preparation and incorporation of this non-natural amino acid into synthetic peptides. The ability to enforce specific conformational preferences through fluorination opens up new avenues for the design of peptides with enhanced stability and biological activity, with wide-ranging applications in drug discovery and development.
References
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- Eaton, J. T., & Fasan, R. (2018). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Biochemistry, 57(39), 5559–5573.
- Sinnaeve, D., Ben Bouzayene, A., Ottoy, E., Hofman, G.-J., Erdmann, E., Linclau, B., Kuprov, I., Martins, J. C., Torbeev, V., & Kieffer, B. (2021). Fluorine NMR study of proline-rich sequences using fluoroprolines. Magnetic Resonance, 2(2), 795–813.
- Al-Masoudi, N. A., & Al-Soud, Y. A. (2015). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Request PDF.
- Newberry, R. W., & Raines, R. T. (2017). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. PubMed.
- Lombardi, A., et al. (2011). Rational Design of Protein Stability: Effect of (2S,4R)-4-Fluoroproline on the Stability and Folding Pathway of Ubiquitin. PLoS ONE, 6(5), e20433.
- Budisa, N., et al. (2014). Rational design of protein stability: effect of (2S,4R)
- Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- Nakaie, C. R., et al. (2000). Fmoc-POAC: [(9-fluorenylmethyloxycarbonyl)-2,2,5,5-tetramethylpyrrolidine-N-oxyl-3-amino-4-carboxylic acid]: A Novel Protected Spin Labeled .BETA.-Amino Acid for Peptide and Protein Chemistry. Chemical & Pharmaceutical Bulletin, 48(12), 1974-1977.
- Nakaie, C. R., et al. (2000). Fmoc-POAC: [(9-Fluorenylmethyloxycarbonyl)-2,2,5,5-tetramethylpyrrolidine-N-oxyl-3-amino-4-carboxylic Acid]: A Novel Protected Spin Labeled .BETA.-Amino Acid for Peptide and Protein Chemistry.
- BenchChem. (2025).
- Pal, R., & Das, T. M. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. RSC Publishing.
- Hansen, P. R., & Oddo, A. (2015). Fmoc Solid-Phase Peptide Synthesis. Methods in Molecular Biology, 1348, 33–50.
- Chankeshwara, S. V., & Chakraborti, A. K. (2006). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Organic Letters, 8(15), 3259–3262.
- Reddit. (2024).
- de la Torre, B. G., & Albericio, F. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules, 28(22), 7604.
- Harndahl, M., et al. (2016). Differential scanning fluorimetry based assessments of the thermal and kinetic stability of peptide-MHC complexes. Journal of Immunological Methods, 433, 40-50.
- Brittain, W. D. G., & Cobb, S. L. (2017). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Journal of Organic Chemistry, 82(15), 7649–7654.
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
- CD Formulation. (n.d.). Proteins & Peptides Stability and Thermal Denaturation Analysis.
- Nfor, E. N., et al. (2022). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. BMC Chemistry, 16(1), 11.
- Chem-Impex. (n.d.). (2S,4S)-Fmoc-4-fluoro-pyrrolidine-2-carboxylic acid. Chem-Impex.
- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage.
- Der Pharma Chemica. (n.d.). Scholars Research Library. Der Pharma Chemica.
- Brigaud, T., et al. (2021).
- Shafi, S. S., et al. (2021). SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES. International Journal of Chemical Research, 5(2), 1-4.
- D'Abramo, M., et al. (2021). Fluorinated Alcohol Biosolvents and α-Helix Peptide Secondary Structure: A Molecular Dynamics Study on the Solvent Concentration Effect. International Journal of Molecular Sciences, 22(19), 10729.
- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis. ChemPep.
- Burlina, F., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry, 8, 178.
- BOC Sciences. (n.d.).
- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Omizzur. (n.d.). Problems and Solutions in Solid Phase Synthesis of Peptides. Omizzur.
- Tena, N., et al. (2017). Microwave-Assisted Saponification Method Followed by Solid-Phase Extraction for the Characterization of Sterols and Dialkyl Ketones in Fats. Journal of Agricultural and Food Chemistry, 65(42), 9371-9377.
- CD Formulation. (n.d.). Proteins & Peptides Stability and Thermal Denaturation Analysis.
- Koksch, B. (2009). Synthesis of Side Chain Fluorinated Amino Acids and Their Effects on the Properties of Peptides and Proteins. Request PDF.
- ETFLIN. (2022). Impact of Preparation Method in Co-Amorphous System. Sciences of Pharmacy.
- Shafi, S. S., et al. (2021). SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES.
- El-Sayed, M. A., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5006.
- Google Patents. (2021). EP4036244A1 - Enzymatic process for the preparation of (2s)-2-[(4r)-2-oxo-4-propyl-pyrrolidin-1-yl]butyric acid and its conversion into brivaracetam.
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- 1. Synthesis and Evaluation of 68Ga-Labeled (2S,4S)-4-Fluoropyrrolidine-2-Carbonitrile and (4R)-Thiazolidine-4-Carbonitrile Derivatives as Novel Fibroblast Activation Protein-Targeted PET Tracers for Cancer Imaging [mdpi.com]
- 2. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Protein Design with Fluoroprolines: 4,4‐Difluoroproline Does Not Eliminate the Rate‐Limiting Step of Thioredoxin Folding - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Differential scanning fluorimetry based assessments of the thermal and kinetic stability of peptide-MHC complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Differential scanning fluorimetry based assessments of the thermal and kinetic stability of peptide-MHC complexes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Strategic Functionalization of Ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate
Introduction: The Significance of the 4-Fluoropyrrolidine Scaffold
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] The introduction of a fluorine atom at the 4-position, particularly with the (2R,4S) stereochemistry, imparts unique conformational and electronic properties that are highly sought after in modern drug design. The strong inductive effect of the fluorine atom influences the puckering of the pyrrolidine ring, which can enhance binding affinity to biological targets and improve metabolic stability.[3][4][5] Ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate is a versatile building block that offers three key points for diversification: the secondary amine, the ethyl ester, and the C-H bonds of the pyrrolidine ring. These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the strategic functionalization of this valuable synthetic intermediate.
I. N-Functionalization: Diversification at the Nitrogen Atom
The secondary amine of the pyrrolidine ring is the most nucleophilic and readily functionalized position. Common strategies include N-alkylation, N-acylation, and N-arylation, each providing access to a diverse range of derivatives.
A. N-Alkylation
N-alkylation introduces alkyl substituents to the pyrrolidine nitrogen, a common modification in the development of novel therapeutics. This can be achieved through direct alkylation with alkyl halides or via reductive amination.
1. Direct N-Alkylation with Alkyl Halides
This method involves the reaction of the secondary amine with an alkyl halide in the presence of a base to neutralize the resulting hydrohalic acid.[6]
Protocol 1: General Procedure for Direct N-Alkylation
Materials:
-
Ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate hydrochloride
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Potassium carbonate (K₂CO₃) or triethylamine (TEA)
-
Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate hydrochloride (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq).
-
Stir the suspension at room temperature for 15 minutes to liberate the free amine.
-
Add the alkyl halide (1.1 eq) to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Notes:
-
The choice of base and solvent can influence the reaction rate and yield. For less reactive alkyl halides, a stronger base and a higher boiling point solvent like DMF may be necessary.
-
Over-alkylation to form a quaternary ammonium salt is a potential side reaction, but is generally minimal with secondary amines under these conditions.
B. N-Acylation
N-acylation with acyl chlorides or acid anhydrides is a robust method for introducing amide functionalities.
Protocol 2: General Procedure for N-Acylation
Materials:
-
Ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate hydrochloride
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride) or acid anhydride
-
Triethylamine (TEA) or pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Suspend ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate hydrochloride (1.0 eq) in dichloromethane.
-
Add triethylamine (2.2 eq) and stir until a clear solution is obtained.
-
Cool the solution to 0 °C in an ice bath.
-
Add the acyl chloride or acid anhydride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.
-
Quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash chromatography or recrystallization.[7]
Diagram 1: N-Functionalization Workflow
Caption: Key strategies for N-functionalization.
II. Ester Modification: Accessing Alcohols and Amides
The ethyl ester at the C2 position is another key handle for functionalization, primarily through reduction to the corresponding alcohol or conversion to an amide.
A. Reduction to (2R,4S)-4-fluoropyrrolidin-2-yl)methanol
Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for the reduction of esters to primary alcohols.[8][9][10] Sodium borohydride is generally not strong enough for this transformation.[8][10]
Protocol 3: Reduction of the Ethyl Ester
Materials:
-
Ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate (preferably N-protected)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)
-
Ethyl acetate (EtOAc)
Procedure:
-
Caution: LiAlH₄ reacts violently with water. All glassware must be oven-dried and the reaction must be performed under an inert atmosphere (N₂ or Ar).
-
To a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous THF at 0 °C, add a solution of N-protected ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture back to 0 °C and carefully quench by the sequential dropwise addition of water (X mL), 15% aqueous NaOH (X mL), and water (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).
-
Stir the resulting granular precipitate vigorously for 30 minutes.
-
Filter the solid through a pad of Celite® and wash thoroughly with ethyl acetate.
-
Combine the filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude alcohol.
-
Purify by flash column chromatography if necessary.
Notes:
-
It is highly recommended to protect the pyrrolidine nitrogen (e.g., as a Boc or Cbz carbamate) before the reduction to prevent side reactions with the hydride reagent.
-
The Fieser workup is a common and effective method for quenching LiAlH₄ reductions and facilitating the removal of aluminum salts.
B. Amidation
The direct conversion of the ester to an amide can be challenging but is achievable under certain conditions, often requiring elevated temperatures or specific catalysts. A more common and reliable approach is to first hydrolyze the ester to the carboxylic acid, followed by a standard amide coupling reaction.
Protocol 4: Two-Step Amidation via Carboxylic Acid
Step 1: Ester Hydrolysis
-
Dissolve ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (LiOH) (1.5 eq) and stir at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).
-
Acidify the reaction mixture to pH ~3 with 1 M HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, filter, and concentrate to yield the carboxylic acid, which can often be used in the next step without further purification.
Step 2: Amide Coupling
-
Dissolve the carboxylic acid from Step 1 (1.0 eq) in DMF or DCM.
-
Add a coupling agent such as HATU or HBTU (1.1 eq) and a base like diisopropylethylamine (DIPEA) (2.5 eq).
-
Stir for 10-15 minutes, then add the desired amine (1.2 eq).
-
Stir at room temperature until the reaction is complete.
-
Perform an aqueous workup, extract the product, and purify by chromatography.
Table 1: Summary of Functionalization Strategies
| Functionalization | Reagents and Conditions | Product |
| N-Alkylation | Alkyl halide, K₂CO₃, MeCN, 60-80 °C | N-Alkyl derivative |
| N-Acylation | Acyl chloride, TEA, DCM, 0 °C to RT | N-Acyl derivative |
| Ester Reduction | LiAlH₄, THF, 0 °C to RT | Primary alcohol |
| Amidation | 1. LiOH, THF/H₂O; 2. Amine, HATU, DIPEA, DMF | Amide |
III. C-H Functionalization: The Next Frontier
Direct C-H functionalization of the pyrrolidine ring is a more advanced and challenging strategy. The presence of the electron-withdrawing fluorine atom and the ester group can influence the regioselectivity of these reactions. While specific protocols for ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate are not widely reported, methods developed for related saturated heterocycles can provide a starting point. Transition-metal catalysis (e.g., with palladium, rhodium, or iron) is a common approach for C-H activation.[11] The regioselectivity will be influenced by directing groups and the inherent electronic properties of the C-H bonds. Further research is needed to develop reliable and selective C-H functionalization methods for this specific scaffold.
Diagram 2: Ester Modification Pathway
Caption: Routes for ester group transformation.
IV. Conclusion and Future Outlook
Ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate is a highly valuable building block for the synthesis of complex molecules with potential applications in drug discovery and materials science. The functionalization of the pyrrolidine nitrogen and the ester group can be achieved through reliable and well-established protocols. These transformations provide access to a wide array of derivatives with diverse properties. The development of regioselective C-H functionalization methods for this scaffold remains an active area of research and will undoubtedly unlock new avenues for chemical innovation. The protocols and insights provided in these application notes are intended to serve as a practical guide for researchers seeking to harness the synthetic potential of this unique fluorinated heterocycle.
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Automated Radiosynthesis of cis- and trans-4-[18F]Fluoro-l-proline Using [18F]Fluoride. (2021). ACS Omega. [Link]
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17.4: Alcohols from Carbonyl Compounds- Reduction. (2024). Chemistry LibreTexts. [Link]
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Practical syntheses of 4-fluoroprolines. (2010). Beilstein Journal of Organic Chemistry. [Link]
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Reduction of carboxylic acids. Chemguide. [Link]
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Synthesis of Ethyl cis- and trans -4-Chloro-5-oxo-1,2-diphenylpyrrolidine-2-carboxylate. (2007). ResearchGate. [Link]
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The New Compound of (2R, 4S)-N-(2, 5-difluorophenyl)-4-Hydroxy-1-(2, 2, 2-Trifluoroacetyl) Pyrrolidine-2-Carboxamide to Mediate the Expression of Some Apoptosis Genes by the HepG2 Cell Line. (2019). PubMed. [Link]
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12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. UCLA. [Link]
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Enantioselective synthesis and selective functionalization of 4-aminotetrahydroquinolines as novel GLP-1 secretagogues. (2018). PubMed Central. [Link]
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4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. (2016). ResearchGate. [Link]
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Synthesis and surfactant properties of N-acylation compounds derived from hydrolysis degradation products of N-(β-cianoethyl)-ε-caprolactam. (2010). TÜBİTAK Academic Journals. [Link]
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Quadruple Functionalized Pyrazole Pharmacophores by One-pot Regioselective [3+2] Cycloaddition of Fluorinated Nitrile Imines and Dicyanoalkenes. (2022). PubMed. [Link]
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How to reduce carboxylic group to alcohol with nitro group untouched? (2013). ResearchGate. [Link]
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Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. (2018). ACS Publications. [Link]
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4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. (2016). Raines Lab. [Link]
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Synthesis and Pharmacological Activity of Ethyl-2-Amino-1-Benzamido-4-Oxo-5-(2-Oxo-2-Arylethylidene)Pyrrolidine-3-Carboxylates. ResearchGate. [Link]
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Iron-Mediated C−H Functionalization of Unactivated Alkynes for the Synthesis of Derivatized Dihydropyrrolones: Regioselectivity Under Thermodynamic Control. (2022). PubMed Central. [Link]
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Friedel Crafts Acylation. Scribd. [Link]
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Reduction of Carboxylic Acids and Their Derivatives. Chemistry Steps. [Link]
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Synthesis and Evaluation of 68Ga-Labeled (2S,4S)-4-Fluoropyrrolidine-2-Carbonitrile and (4R)-Thiazolidine-4-Carbonitrile Derivatives as Novel Fibroblast Activation Protein-Targeted PET Tracers for Cancer Imaging. (2023). PubMed Central. [Link]
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Regio- and Stereoselective Synthesis of Functionalized Cyclopentene Derivatives via Mizoroki-Heck Reactions. (2017). PubMed. [Link]
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Application Notes & Protocols for the Scale-Up Synthesis of Ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for the multi-kilogram scale synthesis of ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate, a valuable chiral building block in medicinal chemistry. The synthetic strategy commences from the readily available and enantiopure starting material, (2S,4R)-4-hydroxy-L-proline. This guide is intended for researchers, scientists, and drug development professionals, offering detailed, step-by-step protocols, critical process parameters, safety considerations, and analytical methods essential for a successful and safe scale-up campaign. The narrative emphasizes the rationale behind experimental choices, ensuring a deep understanding of the process.
Introduction: The Significance of Fluorinated Pyrrolidines
Fluorine-containing organic molecules have become indispensable in modern drug discovery. The strategic incorporation of fluorine can profoundly modulate a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The pyrrolidine scaffold is a privileged heterocycle present in numerous natural products and pharmaceuticals.[2] Consequently, fluorinated pyrrolidine derivatives, such as ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate, are highly sought-after intermediates for the synthesis of novel therapeutics, including inhibitors of dipeptidyl peptidase-4 (DPP-4) for the treatment of type 2 diabetes and fibroblast activation protein (FAP) targeted PET tracers for cancer imaging.[3][4][5]
The synthesis of this specific stereoisomer presents a challenge in controlling the two chiral centers at the C2 and C4 positions. This guide outlines a robust and scalable synthetic route that leverages the chiral pool, starting from an inexpensive, enantiomerically pure precursor to ensure the correct absolute stereochemistry in the final product.
Strategic Overview of the Synthetic Route
The most practical and cost-effective approach for the large-scale synthesis of ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate is a linear sequence starting from (2S,4R)-4-hydroxy-L-proline. This strategy is predicated on the stereospecific conversion of the hydroxyl group to a fluorine atom via a nucleophilic substitution reaction that proceeds with inversion of configuration.
The overall synthetic workflow can be broken down into four key stages:
-
N-Protection: Protection of the secondary amine of the pyrrolidine ring to prevent side reactions in subsequent steps.
-
Esterification: Conversion of the carboxylic acid to its ethyl ester.
-
Fluorination: Diastereoselective conversion of the C4 hydroxyl group to a fluorine atom with inversion of stereochemistry.
-
Deprotection and Isolation: Removal of the N-protecting group and purification of the final product.
Figure 2: Analytical quality control workflow.
-
NMR Spectroscopy: 1H, 13C, and 19F NMR are essential to confirm the structure and stereochemistry of the final product and intermediates. The large coupling constant between fluorine and the adjacent proton (JHF) is characteristic.
-
Mass Spectrometry: To confirm the molecular weight of the product.
-
HPLC/GC: To determine the chemical purity of the final product. A typical method would use a C18 column with a mobile phase of acetonitrile and water with a TFA modifier.
-
Chiral HPLC/GC: To determine the enantiomeric purity. This may require derivatization of the amine with a chiral agent like Marfey's reagent, followed by analysis on a standard C18 column, or direct analysis on a chiral stationary phase.
Safety and Hazard Management
Scaling up chemical synthesis introduces significant safety challenges. A thorough risk assessment must be conducted before each step.
-
Thermal Runaway: The fluorination step is highly exothermic. Ensure adequate cooling capacity and a plan for emergency cooling.
-
Hazardous Reagents: DAST/morph-DAST are corrosive and moisture-sensitive. Anhydrous HCl is a corrosive gas. Handle these reagents in appropriate containment with proper PPE.
-
Pressure Build-up: The quenching of the fluorination reaction and the deprotection step can generate significant amounts of gas. Ensure adequate venting and do not perform these operations in a sealed vessel.
-
Waste Disposal: The waste streams will contain residual fluorinating agents and HF. These must be neutralized and disposed of according to local regulations.
Conclusion
The scale-up synthesis of ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate is a challenging but achievable process. By employing a well-defined synthetic strategy starting from (2S,4R)-4-hydroxy-L-proline, utilizing a safer fluorinating agent like morph-DAST, and implementing strict process controls and safety protocols, this valuable building block can be produced in multi-kilogram quantities. The detailed protocols and rationale provided in this guide serve as a comprehensive resource for chemists and engineers tasked with the large-scale production of this important chiral intermediate.
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D. O'Hagan, "Understanding organofluorine chemistry. An introduction to the C–F bond," Chemical Society Reviews, vol. 37, no. 2, pp. 308-319, 2008. Available: [Link]
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S. G. Van der Veken et al., "Synthesis and evaluation of 68Ga-labeled (2S,4S)-4-fluoropyrrolidine-2-carbonitrile and (4R)-thiazolidine-4-carbonitrile derivatives as novel fibroblast activation protein-targeted PET tracers for cancer imaging," Molecules, vol. 28, no. 8, p. 3475, 2023. Available: [Link]
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J. A. K. Howard et al., "Practical syntheses of 4-fluoroprolines," Beilstein Journal of Organic Chemistry, vol. 12, pp. 2450-2456, 2016. Available: [Link]
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M. K. Gurjar et al., "A short diastereoselective synthesis of cis-(2S,4S) and cis-(2R,4R)-4-hydroxyprolines," Tetrahedron Letters, vol. 56, no. 34, pp. 4984-4987, 2015. Available: [Link]
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I. R. Baxendale et al., "The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor," Organic Process Research & Development, vol. 14, no. 6, pp. 1520-1524, 2010. Available: [Link]
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T. D. W. Claridge et al., "Automated Radiosynthesis of cis- and trans-4-[18F]Fluoro-l-proline Using [18F]Fluoride," ACS Omega, vol. 6, no. 18, pp. 12055-12063, 2021. Available: [Link]
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A. M. P. Koskinen et al., "Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters," Organic & Biomolecular Chemistry, vol. 15, no. 43, pp. 9133-9136, 2017. Available: [Link]
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T. Toyo'oka et al., "Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC," Journal of Analytical & Pharmaceutical Research, vol. 12, no. 4, 2023. Available: [Link]
-
X. Zhao et al., "Synthesis and Biological Evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile Derivatives as Dipeptidyl peptidase-4 Inhibitors for the Treatment of Type 2 Diabetes," Bioorganic & Medicinal Chemistry, vol. 22, no. 2, pp. 830-842, 2014. Available: [Link]
-
V. Gouverneur et al., "3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation," Journal of the American Chemical Society, vol. 140, no. 27, pp. 8489-8501, 2018. Available: [Link]
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R. T. Raines, "Biochemistry of fluoroprolines: the prospect of making fluorine a bioelement," Future Medicinal Chemistry, vol. 8, no. 10, pp. 1045-1051, 2016. Available: [Link]
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S. G. O'Brien et al., "Convenient decagram scale preparation of ethyl 3,4-diethylpyrrole-2-carboxylate, a versatile precursor for pyrrole-based macrocycles and chromophores," Tetrahedron Letters, vol. 60, no. 44, p. 151194, 2019. Available: [Link]
-
Stanford University, "Scale Up Safety," Environmental Health & Safety, 2023. Available: [Link]
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B. Wünsch et al., "Chiral-pool synthesis of 1,2,4-trisubstituted 1,4-diazepanes as novel σ1 receptor ligands," Bioorganic & Medicinal Chemistry, vol. 25, no. 17, pp. 4735-4751, 2017. Available: [Link]
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Application Notes and Protocols for the Development of FAP Inhibitors using Ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the utilization of ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate as a critical building block in the development of potent and selective Fibroblast Activation Protein (FAP) inhibitors. FAP, a serine protease overexpressed in the stroma of various cancers and fibrotic tissues, represents a compelling target for therapeutic intervention and diagnostic imaging. The unique stereochemistry of the title compound, particularly the (4S)-fluoro substitution, is pivotal for achieving high-affinity binding to the FAP active site. This document elucidates the scientific rationale behind this structural choice, provides a step-by-step synthetic protocol for a representative FAP inhibitor, and details methodologies for the biochemical and cell-based evaluation of inhibitor potency and selectivity.
Introduction: The Significance of Targeting Fibroblast Activation Protein (FAP)
Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is minimally expressed in healthy adult tissues but becomes significantly upregulated on the surface of cancer-associated fibroblasts (CAFs) in the tumor microenvironment of a majority of epithelial cancers.[1][2] Its enzymatic activity, which includes both dipeptidyl peptidase and endopeptidase functions, is implicated in extracellular matrix remodeling, a critical process for tumor growth, invasion, and metastasis.[3] This restricted expression profile makes FAP an attractive target for the development of targeted therapies and diagnostic agents with a potentially wide therapeutic window.[1][2]
The development of small-molecule FAP inhibitors has gained considerable momentum, with several candidates advancing into clinical trials.[4] A prominent class of these inhibitors is based on the N-(4-quinolinoyl)-glycyl-2-cyanopyrrolidine scaffold.[4][5] Within this scaffold, the 2-cyanopyrrolidine moiety plays a crucial role in binding to the active site of FAP. Structure-activity relationship (SAR) studies have revealed that substitutions on the pyrrolidine ring can significantly impact inhibitor potency and selectivity.[6][7]
The Critical Role of (2R,4S)-4-Fluoropyrrolidine Stereochemistry
The introduction of a fluorine atom at the C4 position of the pyrrolidine ring has been a key strategy in optimizing FAP inhibitors. However, the stereochemistry of this substitution is paramount. Extensive research has demonstrated that the (S)-configuration at the 4-position, as present in ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate, is essential for high-affinity binding.[6]
Pivotal studies have shown that the (4S)-fluoropyrrolidine isomer adopts a hyperconjugatively stabilized endo-puckered ring conformation, which is favorable for interaction with the FAP active site.[6] In stark contrast, the (4R)-fluoro isomer assumes an unfavorable exo-puckered conformation, leading to a dramatic loss of inhibitory activity.[6] This stereochemical preference underscores the importance of utilizing enantiomerically pure starting materials like ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate for the synthesis of potent FAP inhibitors.
Structure-Activity Relationship at the Pyrrolidine C4-Position
The following table summarizes the impact of different substitutions at the C4-position of the pyrrolidine ring on FAP inhibitory potency, highlighting the superiority of the (4S)-fluoro substitution.
| Pyrrolidine C4-Substitution | Representative IC50 (nM) for FAP | Reference |
| Unsubstituted | 10.3 | [3] |
| (4S)-Fluoro | 3.3 | [6] |
| (4R)-Fluoro | 1000 | [6] |
| 4,4-Difluoro | 3.2 | [6] |
Synthetic Protocol: Preparation of a Potent FAP Inhibitor
This section details a representative synthetic route to a potent FAP inhibitor, (S)-N-(2-((2S,4S)-2-cyano-4-fluoropyrrolidin-1-yl)-2-oxoethyl)quinoline-4-carboxamide , starting from ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate. The synthesis involves a multi-step sequence, including amidation, peptide coupling, and dehydration.
Caption: Synthetic workflow for a potent FAP inhibitor.
Step 1: Synthesis of (2S,4S)-4-Fluoropyrrolidine-2-carboxamide
This initial step converts the starting ethyl ester into the corresponding primary amide, which is a necessary precursor for the subsequent dehydration to the nitrile.
-
Materials:
-
Ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate hydrochloride
-
7 N Ammonia in Methanol
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
-
-
Procedure:
-
Dissolve ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate hydrochloride in a 7 N solution of ammonia in methanol in a sealed flask.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess ammonia.
-
The resulting crude (2S,4S)-4-fluoropyrrolidine-2-carboxamide can be used in the next step without further purification, or it can be purified by column chromatography on silica gel if necessary.
-
Step 2: Coupling with N-Boc-Glycine
This step involves the standard peptide coupling of the fluorinated prolinamide with N-terminally protected glycine.
-
Materials:
-
(2S,4S)-4-Fluoropyrrolidine-2-carboxamide
-
N-Boc-Glycine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon atmosphere
-
-
Procedure:
-
Dissolve (2S,4S)-4-fluoropyrrolidine-2-carboxamide and N-Boc-Glycine in anhydrous DMF in a round-bottom flask under an inert atmosphere.
-
Add DIPEA to the mixture and stir for 5-10 minutes.
-
Add HATU to the reaction mixture and continue stirring at room temperature for 4-6 hours. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired Boc-protected dipeptide amide.
-
Step 3: Boc Deprotection
Removal of the Boc protecting group is achieved under acidic conditions to liberate the free amine for the subsequent coupling step.
-
Materials:
-
Boc-protected dipeptide amide from Step 2
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
-
Procedure:
-
Dissolve the Boc-protected dipeptide amide in DCM.
-
Add trifluoroacetic acid (TFA) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
The resulting crude amine salt is typically used directly in the next step without further purification.
-
Step 4: Coupling with Quinoline-4-carboxylic acid
The final amide bond formation connects the dipeptide fragment with the quinoline moiety.
-
Materials:
-
Crude amine salt from Step 3
-
Quinoline-4-carboxylic acid
-
HATU
-
DIPEA
-
Anhydrous DMF
-
-
Procedure:
-
Follow a similar procedure as described in Step 2, using the crude amine salt, quinoline-4-carboxylic acid, HATU, and DIPEA in anhydrous DMF.
-
After workup and purification by column chromatography, the N-((S)-1-((2S,4S)-2-carbamoyl-4-fluoropyrrolidin-1-yl)-1-oxopropan-2-yl)quinoline-4-carboxamide is obtained.
-
Step 5: Dehydration to the Cyanopyrrolidine
The final step involves the dehydration of the primary amide to the corresponding nitrile, which is the key "warhead" for covalent interaction with the catalytic serine of FAP.
-
Materials:
-
Product from Step 4
-
Trifluoroacetic anhydride (TFAA)
-
Pyridine
-
Anhydrous DCM
-
-
Procedure:
-
Dissolve the amide from Step 4 in anhydrous DCM and cool to 0 °C.
-
Add pyridine, followed by the dropwise addition of trifluoroacetic anhydride (TFAA).
-
Stir the reaction mixture at 0 °C for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated NaHCO3 solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by flash column chromatography or preparative HPLC to yield the target FAP inhibitor.
-
Biochemical Evaluation of FAP Inhibitor Potency
The inhibitory potency of the synthesized compounds against FAP is determined by measuring the half-maximal inhibitory concentration (IC50) using a fluorogenic enzyme assay.
Caption: Workflow for the fluorogenic FAP enzyme inhibition assay.
Protocol: Fluorogenic FAP Inhibition Assay
-
Materials:
-
Recombinant human FAP (rhFAP)
-
Fluorogenic FAP substrate (e.g., Suc-Gly-Pro-AMC)
-
Assay Buffer (e.g., 50 mM Tris, 1 M NaCl, 1 mg/mL BSA, pH 7.5)
-
Test compounds (synthesized FAP inhibitors)
-
96-well black microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare a stock solution of the test compound in DMSO and perform serial dilutions in assay buffer to obtain a range of concentrations (e.g., from 1 pM to 10 µM).
-
In a 96-well black microplate, add a fixed amount of rhFAP (e.g., 0.2 µg/mL final concentration) to each well.[3]
-
Add the serially diluted test compounds to the wells containing rhFAP. Include a positive control (a known FAP inhibitor) and a negative control (DMSO vehicle).
-
Pre-incubate the plate at 37 °C for 30 minutes to allow the inhibitor to bind to the enzyme.[3]
-
Initiate the enzymatic reaction by adding the fluorogenic substrate (e.g., Suc-Gly-Pro-AMC to a final concentration of 20 µM) to all wells.[3]
-
Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity over time (kinetic mode) at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.[8]
-
-
Data Analysis:
-
Determine the initial reaction velocity (V) for each inhibitor concentration from the linear phase of the fluorescence versus time plot.
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = (1 - (V_inhibitor / V_control)) * 100.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Cell-Based Evaluation of FAP Inhibitor Activity
To assess the activity of the inhibitors in a more physiologically relevant context, a cell-based assay using FAP-expressing cells is recommended.
Protocol: Cell-Based FAP Inhibition Assay
-
Materials:
-
FAP-expressing cell line (e.g., transfected HT1080hFAP or U87MG cells)[9]
-
Control cell line (not expressing FAP)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Fluorogenic FAP substrate (e.g., Suc-Gly-Pro-AMC)
-
Test compounds
-
96-well clear-bottom black plate
-
Fluorescence plate reader
-
-
Procedure:
-
Seed the FAP-expressing and control cells into a 96-well plate and allow them to adhere overnight.
-
The following day, wash the cells with PBS.
-
Add serial dilutions of the test compounds (prepared in serum-free medium or PBS) to the cells and incubate for a defined period (e.g., 1 hour) at 37 °C.
-
Add the fluorogenic FAP substrate to each well and incubate for 30-60 minutes at 37 °C.[9]
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the background fluorescence from the control cells (not expressing FAP).
-
Calculate the percentage of inhibition and determine the IC50 value as described for the biochemical assay.
-
Conclusion and Future Perspectives
Ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate is a highly valuable and indispensable building block for the development of the next generation of FAP inhibitors. Its specific stereochemistry directly translates to high-potency inhibitors with excellent selectivity profiles. The protocols outlined in this guide provide a robust framework for the synthesis and evaluation of novel FAP-targeted compounds. Future efforts in this field may focus on leveraging this key structural motif to develop FAP inhibitors with improved pharmacokinetic properties, as well as theranostic agents that combine diagnostic imaging and targeted radionuclide therapy for a personalized approach to cancer treatment.
References
-
Jansen, K., et al. (2014). Extended structure-activity relationship and pharmacokinetic investigation of (4-quinolinoyl)glycyl-2-cyanopyrrolidine inhibitors of fibroblast activation protein (FAP). Journal of Medicinal Chemistry, 57(9), 3053-3074. [Link]
-
Bansal, A., et al. (2023). Synthesis and Preclinical Evaluation of Novel 68Ga-Labeled (R)-Pyrrolidin-2-yl-boronic Acid-Based PET Tracers for Fibroblast Activation Protein-Targeted Cancer Imaging. Pharmaceuticals, 16(5), 748. [Link]
-
BPS Bioscience. (n.d.). FAP Fluorogenic Assay Kit. Retrieved from [Link]
-
Bracke, A., et al. (2020). In Vitro and In Situ Activity-Based Labeling of Fibroblast Activation Protein with UAMC1110-Derived Probes. Frontiers in Chemistry, 8, 603. [Link]
-
Jansen, K., et al. (2013). Selective inhibitors of fibroblast activation protein (FAP) with a (4-quinolinoyl)-glycyl-2-cyanopyrrolidine scaffold. ACS Medicinal Chemistry Letters, 4(5), 491-496. [Link]
-
Lindner, T., et al. (2023). Synthesis and Evaluation of 68Ga-Labeled (2S,4S)-4-Fluoropyrrolidine-2-Carbonitrile and (4R)-Thiazolidine-4-Carbonitrile Derivatives as Novel Fibroblast Activation Protein-Targeted PET Tracers for Cancer Imaging. Molecules, 28(8), 3496. [Link]
-
Moon, E. S., et al. (2020). Targeting Fibroblast Activation Protein: Radiosynthesis and Preclinical Evaluation of an 18F-Labeled FAP Inhibitor. Journal of Nuclear Medicine, 61(12), 1806-1813. [Link]
-
Roy, J., et al. (2020). A cell-based fluorescent assay for FAP inhibitor discovery. Bioorganic & Medicinal Chemistry Letters, 30(14), 127253. [Link]
-
Ryabtsova, O., et al. (2012). Acylated Gly-(2-cyano)pyrrolidines as inhibitors of fibroblast activation protein (FAP) and the issue of FAP/prolyl oligopeptidase (PREP)-selectivity. Bioorganic & Medicinal Chemistry, 20(16), 5047-5059. [Link]
-
Suda, G. L., et al. (2009). Synthesis and Biological Evaluation of 4-fluoroproline and 4-fluoropyrrolidine-2-acetic Acid Derivatives as New GABA Uptake Inhibitors. Chemical & Pharmaceutical Bulletin, 57(9), 979-984. [Link]
-
Wu, Y., et al. (2023). Synthesis, radiolabeling, and evaluation of a (4-quinolinoyl)glycyl-2-cyanopyrrolidine analogue for fibroblast activation protein (FAP) PET imaging. Frontiers in Bioengineering and Biotechnology, 11, 1167329. [Link]
-
Bachovchin, D. A., et al. (2011). Identification of Selective and Potent Inhibitors of Fibroblast Activation Protein and Prolyl Oligopeptidase. ACS Medicinal Chemistry Letters, 2(6), 473-477. [Link]
-
Gasparyan, S. P., et al. (2004). Synthesis of Ethyl cis- and trans-4-Chloro-5-oxo-1,2-diphenylpyrrolidine-2-carboxylate. Chemistry of Heterocyclic Compounds, 40(8), 1010-1014. [Link]
-
Reddy, K. L., et al. (2015). A short diastereoselective synthesis of cis-(2S,4S) and cis-(2R,4R)-4-hydroxyprolines. Tetrahedron Letters, 56(34), 4964-4966. [Link]
-
Lindner, T., et al. (2020). Targeting Fibroblast Activation Protein: Radiosynthesis and Preclinical Evaluation of an 18F-Labeled FAP Inhibitor. Journal of Nuclear Medicine, 61(1), 115-121. [Link]
-
Preprints.org. (2023). Pyrrolidin-2-yl-boronic acid-based PET Tracers for Fibroblast Ac. Retrieved from [Link]
-
BPS Bioscience. (n.d.). FAP Assay Service. Retrieved from [Link]
-
Popowycz, F., et al. (2009). Synthesis and biological evaluation of 4-purinylpyrrolidine nucleosides. Bioorganic & Medicinal Chemistry, 17(10), 3671-3679. [Link]
-
Saudi, M. N., et al. (2003). Synthesis of 2-(4-biphenylyl)quinoline-4-carboxylate and carboxamide analogs. New human neurokinin-3 (hNK-3) receptor antagonists. Archiv der Pharmazie, 336(3), 165-174. [Link]
-
U.S. Army Medical Research and Materiel Command. (2007). Evaluation of Fibroblast Activation Protein-Alpha (FAP) as a Diagnostic Marker and Therapeutic Target in Prostate Cancer. Fort Belvoir, VA: Defense Technical Information Center. [Link]
-
ResearchGate. (2023). (PDF) Synthesis and Evaluation of Ga-Labeled (2S,4S)-4-Fluoropyrrolidine-2-Carbonitrile and (4R)-Thiazolidine-4-Carbonitrile Derivatives as Novel Fibroblast Activation Protein-Targeted PET Tracers for Cancer Imaging. Retrieved from [Link]
-
Knez, D., et al. (2021). Synthesis and biological evaluation of pyrrolidine-functionalized nucleoside analogs. Monatshefte für Chemie - Chemical Monthly, 152(2), 205-217. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Synthesis, radiolabeling, and evaluation of a (4-quinolinoyl)glycyl-2-cyanopyrrolidine analogue for fibroblast activation protein (FAP) PET imaging [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of 4-fluoroproline and 4-fluoropyrrolidine-2-acetic acid derivatives as new GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Evaluation of 68Ga-Labeled (2S,4S)-4-Fluoropyrrolidine-2-Carbonitrile and (4R)-Thiazolidine-4-Carbonitrile Derivatives as Novel Fibroblast Activation Protein-Targeted PET Tracers for Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 2-(4-biphenylyl)quinoline-4-carboxylate and carboxamide analogs. New human neurokinin-3 (hNK-3) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. resources.rndsystems.com [resources.rndsystems.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Stereoselective Synthesis of 4-Fluoropyrrolidines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the stereoselective synthesis of 4-fluoropyrrolidines. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of introducing fluorine into the pyrrolidine scaffold with precise stereochemical control. The 4-fluoropyrrolidine motif is a privileged structure in modern drug discovery, offering unique conformational constraints and improved metabolic stability. However, its synthesis is fraught with challenges, from controlling multiple stereocenters to managing the reactivity of fluorinated intermediates.
This document provides troubleshooting guides for common experimental issues, answers frequently asked questions, and presents detailed protocols based on state-of-the-art methodologies.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments, providing causal explanations and actionable solutions.
Question 1: My reaction is producing the desired 4-fluoropyrrolidine, but with a low diastereomeric ratio (dr). How can I improve the diastereoselectivity?
Answer:
Low diastereoselectivity is one of the most common hurdles, especially in reactions that create multiple stereocenters simultaneously, such as 1,3-dipolar cycloadditions. The root cause is an insufficient energy difference between the transition states leading to the different diastereomers.
Causality & Solutions:
-
Catalyst and Ligand System: The chiral ligand is the primary director of stereoselectivity. In transition-metal-catalyzed reactions, such as the widely used copper-catalyzed 1,3-dipolar cycloaddition of azomethine ylides with α-fluoro-α,β-unsaturated ketones, the ligand's structure creates a specific chiral pocket.[1]
-
Action: Screen a panel of chiral ligands. For copper-catalyzed cycloadditions, ligands like (S)-Tol-BINAP are known to promote high exo-selectivity.[1] If you are using a different metal, explore ligands with varied bite angles and steric profiles (e.g., BOX, PYBOX, Phospha-ferrocene derivatives). The choice of metal salt (e.g., Cu(OAc)₂, Cu(OTf)₂) can also influence the geometry of the active catalytic species.
-
-
Solvent Effects: The solvent can significantly influence the stability and geometry of the transition state through differential solvation.
-
Action: Conduct a solvent screen. Aprotic solvents of varying polarity (e.g., Toluene, DCM, THF, MeCN) can alter the reaction pathway. For instance, a study on the synthesis of chiral 4-fluoropyrrolidines found that a mixed solvent system of DCM/EtOH was effective.[2] Non-coordinating solvents often allow the ligand to exert maximum control.
-
-
Temperature: Lowering the reaction temperature typically increases selectivity by magnifying the small energy differences between competing diastereomeric transition states.
-
Action: Run the reaction at a lower temperature (e.g., 0 °C, -20 °C, or even -78 °C). While this may slow the reaction rate, the improvement in diastereoselectivity is often substantial. Monitor the reaction closely for conversion.
-
-
Substrate Control vs. Reagent Control: The inherent stereochemistry of your substrate may either support or oppose the directing effect of your chiral catalyst.
-
Action: If your starting material is chiral (e.g., derived from L-proline), consider whether the catalyst you've chosen is "matched" or "mismatched" with the substrate's intrinsic facial bias. You may need to use the opposite enantiomer of the catalyst to achieve the desired diastereomer.
-
Question 2: My reaction has poor enantioselectivity (low % ee). What are the likely causes and solutions?
Answer:
Low enantiomeric excess indicates that the chiral catalyst is not effectively discriminating between the two enantiotopic faces of the prochiral substrate. This can be due to issues with the catalyst itself or competing non-catalyzed (background) reactions.
Causality & Solutions:
-
Catalyst Integrity and Activity: The catalyst may not be in its active, enantiomerically pure form.
-
Action (Catalyst Purity): Ensure the enantiomeric purity of your chiral ligand and the quality of your metal precursor. Impurities can sometimes catalyze the reaction non-selectively.
-
Action (Catalyst Loading): While seemingly counterintuitive, excessively high catalyst loading can sometimes lead to the formation of dimeric or aggregated species that have lower enantioselectivity. Optimize the catalyst loading (typically 1-10 mol%).
-
-
Background Reaction: The reaction may be proceeding through a non-catalyzed or achirally-catalyzed pathway at a competitive rate. This is common if the reaction temperature is too high.
-
Action: As with improving diastereoselectivity, lower the reaction temperature. This will suppress the higher-activation-energy background reaction more than the lower-activation-energy catalyzed pathway.
-
-
Organocatalyst Protonation State: In organocatalysis, particularly with proline derivatives, the exact catalytic species (e.g., the enamine or iminium ion) and its protonation state are critical.[3][4]
-
Action: Additives can be crucial. For Michael additions catalyzed by diarylprolinol silyl ethers, the presence of a co-catalyst or an acid/base additive can be essential for efficient turnover and high enantioselectivity. Screen weak acids or bases as additives.
-
Troubleshooting Workflow Diagram
Caption: A decision tree for troubleshooting common issues.
Frequently Asked Questions (FAQs)
Question 3: What are the primary strategies for stereoselectively synthesizing 4-fluoropyrrolidines?
Answer:
Two major convergent strategies dominate the field:
-
Cycloaddition Reactions with Fluorinated Building Blocks: This is arguably the most powerful and modular approach. The most common variant is the [3+2] cycloaddition between an azomethine ylide (generated from an imine of an α-amino acid ester) and a fluorinated dipolarophile (like an α-fluoro-α,β-unsaturated ketone or ester).[1][5]
-
Advantages: Rapid construction of the pyrrolidine core with simultaneous installation of multiple stereocenters. Stereoselectivity can be controlled with high fidelity using chiral transition-metal catalysts (e.g., Cu, Ag, Ni) or organocatalysts.
-
Challenges: The synthesis of the fluorinated dipolarophile can be non-trivial. The electronic nature of the fluorine atom can decrease the reactivity of the alkene, sometimes requiring more forcing conditions.[6]
-
-
Fluorination of a Pre-existing Chiral Pyrrolidine Scaffold: This approach often starts from the "chiral pool," using readily available, enantiopure precursors like (4R)-hydroxy-L-proline.
-
Advantages: The stereochemistry at C2 and C4 is pre-defined by the starting material. This is a classic and reliable method.
-
Disadvantages: The fluorination step, typically a nucleophilic substitution of a hydroxyl group (e.g., using DAST or Deoxo-Fluor®), can proceed with side reactions like elimination.[3] The scope is limited by the availability of the chiral starting materials.
-
Question 4: How do I choose the right fluorinating agent?
Answer:
The choice depends entirely on the reaction mechanism you are targeting. The agents fall into two broad categories:
| Reagent Type | Common Examples | Typical Application | Mechanism |
| Nucleophilic | DAST, Deoxo-Fluor®, TBAF, AgF | Sₙ2 displacement of a good leaving group (e.g., -OH, -OTs) on a pre-formed pyrrolidine ring. | Fluoride anion (F⁻) acts as the nucleophile. |
| Electrophilic | Selectfluor® (F-TEDA-BF₄), N-Fluorobenzenesulfonimide (NFSI) | Fluorination of enolates, enamines, or other nucleophilic carbon species. Often used in organocatalytic α-fluorination.[7] | The reagent delivers an electrophilic "F⁺" equivalent. |
Key Considerations:
-
Safety & Handling: Nucleophilic reagents like DAST can be hazardous and require careful handling in a fume hood. Electrophilic reagents like Selectfluor® are generally crystalline solids that are easier and safer to handle.
-
Functional Group Tolerance: Electrophilic fluorination often requires the generation of a carbanion equivalent, which may not be compatible with other functional groups in the molecule. Nucleophilic fluorination is generally compatible with esters and amides but not with unprotected acidic protons.
Key Protocols & Methodologies
Protocol 1: Diastereodivergent Synthesis of Chiral 4-Fluoropyrrolidines via Cu(II)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition
This protocol is adapted from the work of Kang and coworkers and demonstrates an exo-selective cycloaddition followed by an optional DBU-mediated epimerization to access a different diastereomer.[1]
Step A: exo-Selective Cycloaddition
-
Materials:
-
Cu(OAc)₂·H₂O (5 mol%)
-
(S)-Tol-BINAP (5.5 mol%)
-
Iminoester (1.0 equiv)
-
α-fluoro-α,β-unsaturated ketone (1.2 equiv)
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (10 mol%)
-
4 Å Molecular Sieves (100 mg/mmol)
-
DCM/EtOH (9:1 v/v)
-
-
Procedure: a. To an oven-dried Schlenk tube under an argon atmosphere, add Cu(OAc)₂·H₂O, (S)-Tol-BINAP, and activated 4 Å molecular sieves. b. Add the DCM/EtOH solvent mixture and stir at room temperature for 1 hour to pre-form the catalyst. c. Cool the mixture to -20 °C. d. Add the iminoester, the α-fluoro-α,β-unsaturated ketone, and DBU sequentially. e. Stir the reaction at -20 °C and monitor by TLC or LC-MS for consumption of the starting material (typically 12-24 hours). f. Upon completion, filter the reaction mixture through a pad of Celite®, wash with DCM, and concentrate the filtrate in vacuo. g. Purify the crude residue by flash column chromatography on silica gel to yield the exo-pyrrolidine product.
-
Characterization:
-
Determine the diastereomeric ratio of the crude product by ¹H or ¹⁹F NMR.
-
Determine the enantiomeric excess by chiral HPLC analysis.
-
Step B: Epimerization to the exo'-Product
-
Procedure: a. Dissolve the purified exo-pyrrolidine product in toluene. b. Add DBU (5.0 equivalents). c. Heat the reaction mixture to 90 °C and stir for 12 hours. d. Cool to room temperature, dilute with ethyl acetate, and wash with saturated aq. NH₄Cl and brine. e. Dry the organic layer over Na₂SO₄, filter, and concentrate. f. Purify by flash column chromatography to yield the epimerized exo'-pyrrolidine.[1]
Mechanistic Rationale for Stereocontrol
The high stereoselectivity in the copper-catalyzed reaction arises from the formation of a rigid, chiral metal-ligand-substrate complex.
Caption: How a chiral catalyst directs the cycloaddition.
References
-
G.A. Cran, C.L. Gibson, S. Handa, Synthesis of Chiral β-Amino Sulfides and β-Amino Thiols from α-Amino Acids. Tetrahedron Asymmetry, 1995, 6, 1553–1556. [Link]
-
Molecules, Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI, 2023. [Link]
-
F. P. Crisóstomo, et al., Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives. Organic Letters, 2013. [Link]
-
J. A. Rossi-Ashton, et al., General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. ACS Catalysis, 2021. [Link]
-
C. Wang, et al., Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Science, 2021. [Link]
-
Organic Chemistry Portal, Pyrrolidine synthesis. Organic Chemistry Portal. [Link]
-
S. Hosseininezhad, A. Ramazani, Recent Advances in the Synthesis of Pyrrolidines. IntechOpen, 2023. [Link]
-
J. Legros, et al., Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines. ResearchGate, 2013. [Link]
-
S. Kang, et al., Diastereodivergent Synthesis of Chiral 4-Fluoropyrrolidines (exo and exo′) Based on the Cu(II)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition. The Journal of Organic Chemistry, 2021. [Link]
-
S. Rossi, et al., Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Beilstein Journal of Organic Chemistry, 2017. [Link]
-
T. D. W. Claridge, et al., An organocatalytic strategy for the stereoselective synthesis of C-galactosides with fluorine at the pseudoanomeric carbon. PMC, 2016. [Link]
-
C. Wang, et al., Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides. PMC, 2021. [Link]
-
Y. Wang, et al., Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. Molecules, 2024. [Link]
-
L. E. Combettes, et al., Synthesis of 3-Fluoropyrrolidines and 4-Fluoropyrrolidin-2-ones from Allylic Fluorides. Chemistry – A European Journal, 2012. [Link]
-
L. E. Combettes, et al., Synthesis of 3-fluoropyrrolidines and 4-fluoropyrrolidin-2-ones from allylic fluorides. Europe PMC, 2012. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. BJOC - Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins [beilstein-journals.org]
- 5. Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of bioactive fluoropyrrolidines via copper( i )-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04595D [pubs.rsc.org]
- 7. An organocatalytic strategy for the stereoselective synthesis of C-galactosides with fluorine at the pseudoanomeric carbon - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate
Welcome to the technical support guide for the purification of ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate. This document is designed for researchers, medicinal chemists, and process development professionals who require this key building block in a highly pure form. The stereochemical integrity of this compound is paramount for its applications in drug discovery, particularly as a proline derivative.[1] This guide provides not just protocols, but the underlying chemical principles and troubleshooting strategies to address common challenges encountered during purification.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Initial Assessment of Crude Material
Question: What are the likely impurities in my crude ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate?
Answer: The impurity profile is intrinsically linked to the synthetic route. A common synthesis involves the fluorination of a hydroxyproline precursor.[2] Understanding potential byproducts is the first step to designing a robust purification strategy.
-
Diastereomeric Impurities: The most critical impurity is the cis-isomer, ethyl (2R,4R)-4-fluoropyrrolidine-2-carboxylate. Its formation depends on the stereoselectivity of the fluorination step (e.g., using DAST or other fluorinating agents which can sometimes lead to elimination and rearrangement side-products).[3] Diastereomers have different physical properties, which is the key to their separation.[4]
-
Unreacted Starting Material: Incomplete reaction will leave residual ethyl (2R,4R)-4-hydroxypyrrolidine-2-carboxylate (assuming this is the precursor). This impurity is significantly more polar than the fluorinated product.
-
Solvent and Reagent Residue: Residual solvents from the reaction and workup (e.g., dichloromethane, ethyl acetate, THF) and excess non-volatile reagents can be present.
-
Degradation Products: Fluorinated pyrrolidines can be sensitive to harsh acidic or basic conditions, potentially leading to ring-opening or elimination of HF.
Question: How can I quickly assess the purity and composition of my crude product?
Answer: A multi-pronged analytical approach is recommended before committing to a large-scale purification.
-
Thin-Layer Chromatography (TLC): This is the quickest method to visualize the complexity of your crude mixture.
-
Technique: Spot the crude material on a silica gel TLC plate and elute with a solvent system like 30-50% Ethyl Acetate in Hexane.
-
Interpretation: The fluorinated product will have a higher Rf than the hydroxy-proline starting material. Diastereomers may or may not resolve on TLC, but it will give you a general idea of purity.
-
-
¹H NMR Spectroscopy: A proton NMR of the crude material is invaluable.
-
Diagnostic Signals: Look for the characteristic doublet of triplets for the proton attached to the fluorine-bearing carbon (CHF). The coupling constants (J-values) can help distinguish between diastereomers.
-
Impurity Detection: The presence of starting material will be evident by the signals corresponding to the CH-OH group. Integration of key signals can provide a rough estimate of the product-to-impurity ratio.
-
-
LC-MS Analysis: A quick liquid chromatography-mass spectrometry analysis will confirm the presence of your desired product (by mass) and reveal the number of components in the mixture.
Section 2: Core Purification Methodologies
Question: What is the most effective method for purifying this compound to a high diastereomeric excess?
Answer: For laboratory scale, automated flash column chromatography on silica gel is the gold standard for separating the desired (2R,4S) trans-isomer from the more polar starting material and the potentially closely-eluting (2R,4R) cis-diastereomer. Diastereomers, unlike enantiomers, have different physical properties and can be separated using achiral chromatography.[4][5][6]
-
Column Preparation: Select a silica gel column size appropriate for your sample amount (a general rule is a 40-100:1 ratio of silica-to-crude-product by weight).
-
Sample Loading:
-
Dry Loading (Recommended): Adsorb your crude oil onto a small amount of silica gel. Evaporate the solvent to get a free-flowing powder. This technique generally provides superior resolution compared to liquid loading.
-
Liquid Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase.
-
-
Elution Conditions: A gradient elution is highly effective.
-
Mobile Phase: A mixture of a non-polar solvent (Hexane or Heptane) and a polar solvent (Ethyl Acetate or tert-Butyl methyl ether).
-
Gradient Profile: Start with a low concentration of the polar solvent (e.g., 10-15% Ethyl Acetate in Hexane) and gradually increase it to 50-60%. This ensures that non-polar impurities elute first, followed by your product, and finally the highly polar starting materials.
-
-
Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product. Pool the pure fractions and remove the solvent in vacuo to yield the purified product.
| Parameter | Recommended Condition | Rationale |
| Stationary Phase | Silica Gel (60 Å, 40-63 µm) | Standard, cost-effective, and provides good selectivity for this polarity range. |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | Offers a good polarity range to separate the target from both less polar and more polar impurities. |
| Typical Gradient | 10% to 60% Ethyl Acetate | Allows for sharp elution bands and efficient separation. |
| Loading Method | Dry Loading | Minimizes band broadening, leading to better resolution between closely eluting spots like diastereomers. |
Question: Can I use recrystallization for purification?
Answer: Recrystallization is a powerful technique, especially for removing trace impurities after chromatography or for large-scale purification where chromatography is less economical. However, its success is highly dependent on the nature and amount of impurities.
-
When to Use: It is most effective when the desired diastereomer is significantly less soluble than the undesired one in a particular solvent system. It can be an excellent final polishing step.
-
Solvent Screening: A good starting point for solvent screening is to use a binary system, such as ethyl acetate/hexane or dichloromethane/heptane. Dissolve the compound in a minimal amount of the more soluble solvent (e.g., ethyl acetate) at an elevated temperature and then slowly add the anti-solvent (e.g., hexane) until turbidity is observed. Allow the solution to cool slowly.
Section 3: Troubleshooting Guide
Problem: I have poor separation between my desired (2R,4S) product and the (2R,4R) diastereomer during column chromatography.
-
Probable Cause 1: Suboptimal Mobile Phase. The polarity of the eluent may not be providing enough selectivity.
-
Solution: Decrease the polarity of your mobile phase and run a shallower gradient. For example, instead of a 10-60% ethyl acetate gradient, try a 5-40% gradient over a larger column volume. This increases the residence time on the column and allows for better separation.
-
-
Probable Cause 2: Column Overloading. Too much crude material on the column leads to broad peaks that overlap.
-
Solution: Reduce the sample load. A load of 1-2% of the silica weight is a good starting point for difficult separations.
-
-
Probable Cause 3: Poor Sample Loading. Liquid loading with a strong solvent can cause band broadening.
-
Solution: Switch to a dry loading technique as described in the protocol above.
-
Problem: My compound appears to be degrading on the silica column.
-
Probable Cause: Acidity of Silica Gel. Standard silica gel is slightly acidic and can cause degradation of sensitive compounds, particularly those with basic nitrogen atoms.
-
Solution: Deactivate the silica gel by adding 0.5-1% triethylamine (or another volatile base) to your mobile phase. This will neutralize the acidic sites on the silica surface and prevent degradation. Always perform a small-scale test first, as the change in pH can alter the elution profile.
-
Problem: My final product purity is high, but the yield is very low.
-
Probable Cause 1: Product is too soluble in the mobile phase. The product may be eluting very quickly with other impurities, forcing you to discard mixed fractions.
-
Solution: Reduce the initial polarity of your gradient. This will increase the retention factor (k') of your product, moving it further away from the solvent front and potentially from non-polar impurities.
-
-
Probable Cause 2: Overly aggressive cuts during fraction pooling. Being too conservative when pooling fractions can lead to significant product loss in the mixed fractions.
-
Solution: Re-combine the mixed fractions, concentrate them, and re-purify them on a second, smaller column.
-
Section 4: Visualized Workflows & Decision Trees
General Purification & Analysis Workflow
Caption: A typical workflow from crude product to final validated pure compound.
Troubleshooting: Poor Chromatographic Separation
Caption: A decision tree for troubleshooting poor chromatographic separation.
References
-
Synthesis of Ethyl cis- and trans -4-Chloro-5-oxo-1,2-diphenylpyrrolidine-2-carboxylate. (2025). ResearchGate. [Link]
-
1H-Pyrrole-2-carboxylic acid, ethyl ester. Organic Syntheses Procedure. [Link]
-
Pimlott, S. L., et al. (2012). Automated Radiosynthesis of cis- and trans-4-[18F]Fluoro-l-proline Using [18F]Fluoride. ACS Medicinal Chemistry Letters, 3(10), 853-857. [Link]
-
ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate - 97%, high purity. Allschoolabs. [Link]
-
(2S,4R)-Methyl 4-fluoropyrrolidine-2-carboxylate hydrochloride. PubChem. [Link]
-
Sadig, G. A., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(15), 4998. [Link]
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (2016). National Institutes of Health. [Link]
-
Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. (2016). ResearchGate. [Link]
- Process for converting perfluorinated esters to perfluorinated acyl fluorides and/or ketones. (1995).
-
Fekete, J., & Milen, M. (2014). Comparative study on separation of diastereomers by HPLC. ResearchGate. [Link]
-
Synthesis and characterization of two potential impurities (des-ethyl-Ganirelix) generated in the Ganirelix manufacturing process. (2023). ResearchGate. [Link]
-
Stationary Phase Selection for Achiral Separation of Disubstituted Piracetam Diastereomeric Mixtures. (2017). Chromatography Today. [Link]
- Preparation method and application of (3R,4S) -4-ethylpyrrolidine-3-carboxylic acid compound. (2020).
-
Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective C(sp3) - C(sp3) Coupling. (2023). PubMed. [Link]
-
Ethyl (2RS,3SR,4RS)-1-ethyl-2-(furan-2-yl)-4-hydroxy-5-oxopyrrolidine-3-carboxylate. (2023). National Institutes of Health. [Link]
-
Beaulieu, F., et al. (2009). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. The Journal of Organic Chemistry, 74(15), 5446-5453. [Link]
-
The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. (n.d.). Santai Technologies. [Link]
-
Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC. (2023). Juniper Publishers. [Link]
-
Manzo, C., et al. (2021). Low Temperature Dynamic Chromatography for the Separation of the Interconverting Conformational Enantiomers of the Benzodiazepines Clonazolam, Flubromazolam, Diclazepam and Flurazepam. Molecules, 26(11), 3379. [Link]
-
Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy. (2018). Royal Society of Chemistry. [Link]
-
New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. (2006). PubMed. [Link]
-
Synthesis of 2-Substituted (2R,4R)-3-(3-Mercapto-Propionyl)Thiazolidine-4-Carboxylic Acids. (2016). ResearchGate. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Automated Radiosynthesis of cis- and trans-4-[18F]Fluoro-l-proline Using [18F]Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. santaisci.com [santaisci.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Synthesis of 4-Fluoropyrrolidine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 4-fluoropyrrolidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this critical synthetic process. We will delve into the causality behind experimental outcomes and provide field-proven troubleshooting strategies to optimize your results.
Part 1: Troubleshooting Guide for Common Synthetic Routes
The synthesis of 4-fluoropyrrolidine and its derivatives is most commonly achieved via nucleophilic substitution on a pre-functionalized pyrrolidine ring, typically derived from 4-hydroxyproline.[1] Electrophilic fluorination routes are also employed, though they present a different set of challenges. This guide addresses issues from both approaches in a practical question-and-answer format.
Route 1: Nucleophilic Substitution (e.g., from 4-Hydroxypyrrolidine Derivatives)
This is the workhorse method, often involving the conversion of the C4-hydroxyl group into a good leaving group (e.g., tosylate, mesylate) followed by displacement with a fluoride source.
Q1: My reaction yield is low, and I'm isolating a significant amount of a dehydroproline derivative. What is causing this, and how can I prevent it?
A1: Root Cause Analysis & Mechanism
The formation of a dehydroproline (an alkene) is a classic sign that an elimination reaction (E2) is outcompeting the desired nucleophilic substitution (SN2) .[1][2] This is especially common when using basic fluoride sources like tetrabutylammonium fluoride (TBAF). The fluoride anion, in addition to being a nucleophile, is also a base that can abstract a proton from the carbon adjacent to the leaving group, leading to the formation of a double bond.
The competition between these two pathways is highly dependent on reaction conditions. High temperatures and the use of strong, non-hindered bases favor elimination.
-
Thin-Layer Chromatography (TLC): Good for a quick check of starting material consumption. Use a stain (e.g., permanganate) that visualizes both starting material and product, as fluorinated compounds can be hard to see under UV.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for detecting volatile, less polar byproducts like the dehydroproline elimination product. [3]* Liquid Chromatography-Mass Spectrometry (LC-MS): The workhorse technique for monitoring the reaction progress of polar, non-volatile compounds and getting mass information on unknown impurities. [3][4]* ¹⁹F NMR Spectroscopy: This is the most definitive method. The appearance of a new signal in the fluorine NMR spectrum is unambiguous proof of C-F bond formation. The chemical shift and coupling constants can also help confirm the structure and stereochemistry of the product. [5] Q7: My final product is difficult to purify. Any suggestions?
A7: 4-Fluoropyrrolidine and its simple derivatives are often polar, highly water-soluble, and can be challenging to separate from residual salts and polar byproducts.
-
Extraction: After quenching the reaction, ensure you perform extractions with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Sometimes, continuous liquid-liquid extraction is necessary for highly water-soluble products.
-
Column Chromatography: Use a polar stationary phase like silica gel. A gradient elution starting with a non-polar solvent and gradually increasing polarity (e.g., hexane/ethyl acetate followed by dichloromethane/methanol) is often effective. Adding a small amount of a volatile base like triethylamine (0.1-1%) to the mobile phase can prevent the product from streaking on the silica gel.
-
Ion-Exchange Chromatography: If your product is an amino acid or has a basic nitrogen, ion-exchange chromatography can be a powerful purification method to remove neutral impurities.
-
Trituration/Crystallization: If the product is a solid, trituration with a solvent in which the impurities are soluble but the product is not (e.g., cold diethyl ether or chloroform) can be an effective final purification step. [1]
References
-
Pimlott, S. L., et al. (2021). Automated Radiosynthesis of cis- and trans-4-[18F]Fluoro-l-proline Using [18F]Fluoride. ACS Omega. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Available at: [Link]
-
Wang, Y., et al. (2024). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. Molecules. Available at: [Link]
-
Ciulli, A., et al. (2018). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society. Available at: [Link]
-
Universiti Teknologi MARA. (2022). A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES. UiTM Institutional Repository. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines. Available at: [Link]
-
Pérez, M., et al. (2022). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Organometallics. Available at: [Link]
-
Davis, F. A., et al. (1998). Electrophilic fluorination of pyroglutamic acid derivatives: application of substrate-dependent reactivity and diastereoselectivity to the synthesis of optically active 4-fluoroglutamic acids. The Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). HF elimination reaction in the studied compounds 1-4. Available at: [Link]
-
Wikipedia. (n.d.). Electrophilic fluorination. Available at: [Link]
-
Głowacka, I. E., et al. (2018). Pyrrolidine and oxazolidine ring transformations in proline and serine derivatives of α-hydroxyphosphonates induced by deoxyfluorinating reagents. RSC Advances. Available at: [Link]
-
Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Available at: [Link]
-
Southern Illinois University Edwardsville. (n.d.). Elimination Reactions. Available at: [Link]
-
Master Organic Chemistry. (2012). Introduction to Elimination Reactions: The Key Pattern. Available at: [Link]
-
The Doyle Group, UCLA. (2023). Strategies for Nucleophilic C(sp3)–(Radio)Fluorination. Available at: [Link]
-
ACS Medicinal Chemistry Letters. (2019). The Dark Side of Fluorine. Available at: [Link]
-
National Center for Biotechnology Information. (2019). Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience. Available at: [Link]
Sources
- 1. Automated Radiosynthesis of cis- and trans-4-[18F]Fluoro-l-proline Using [18F]Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. biotech-spain.com [biotech-spain.com]
- 5. 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Diastereoselective Reduction for 4-Fluoropyrrolidine Derivatives
Last Updated: 2026-01-24
Introduction: The Critical Role of 4-Fluoropyrrolidines
The 4-fluoropyrrolidine scaffold is a privileged motif in modern medicinal chemistry and drug development. The strategic incorporation of a fluorine atom can profoundly influence a molecule's conformational preferences, metabolic stability, and binding affinity to biological targets.[1] Achieving precise control over the stereochemistry at the C4 position, particularly in relation to other stereocenters, is paramount for optimizing pharmacological activity.
This guide provides a comprehensive technical resource for researchers encountering challenges with the diastereoselective reduction of 4-fluoropyrrolidin-3-one precursors to their corresponding 4-fluoroalcohols. We will delve into the mechanistic principles governing stereoselectivity and offer practical, field-tested troubleshooting strategies.
Core Principles: Understanding Facial Selectivity
The reduction of a cyclic ketone, such as an N-protected 4-fluoropyrrolidin-3-one, involves the delivery of a hydride (H⁻) to one of the two faces of the carbonyl group (the Re or Si face). The inherent asymmetry of the substituted ring dictates that these two faces are diastereotopic, leading to the formation of two diastereomeric alcohol products: cis and trans.
The final diastereomeric ratio (d.r.) is determined by the relative energy of the transition states leading to each product. The key to optimizing this reaction is to manipulate experimental conditions to maximize the energy difference between these two competing pathways. The primary factors at play are:
-
Steric Hindrance: The approach of the hydride reagent can be sterically hindered by substituents on the pyrrolidine ring. Bulky reducing agents will preferentially attack from the less hindered face.[2][3]
-
Electronic Effects: The electronegative fluorine atom can influence the electron density around the carbonyl group, potentially affecting the trajectory of the incoming nucleophile.
-
Protecting Group Influence: The N-protecting group plays a crucial role, influencing the steric environment and, in some cases, enabling chelation control with certain reagents.[4]
Frequently Asked Questions (FAQs)
Q1: What are the most common reducing agents for this transformation, and how do I choose the right one?
The choice of reducing agent is the most critical factor in controlling diastereoselectivity. Reagents are broadly classified by their steric bulk.
-
Small Hydride Reagents (e.g., NaBH₄, LiAlH₄): These reagents are less sterically demanding and their approach is often governed by minimizing torsional strain in the transition state (Felkin-Anh model). For many cyclic ketones, this results in axial attack to yield the equatorial alcohol.[2]
-
Bulky Hydride Reagents (e.g., L-Selectride®, K-Selectride®): These reagents, such as lithium tri-sec-butylborohydride (L-Selectride), are highly sensitive to steric hindrance. They will preferentially attack from the less sterically encumbered face of the carbonyl, which often leads to the opposite diastereomer compared to small hydrides.[2][3][5]
Table 1: Comparison of Common Hydride Reducing Agents
| Reagent | Typical Conditions | Key Characteristics | Common Outcome |
| Sodium Borohydride (NaBH₄) | Methanol or Ethanol, 0 °C to RT | Small, inexpensive, easy to handle.[6] | Often low diastereoselectivity unless directed by a dominant steric or electronic factor. |
| Lithium Aluminum Hydride (LiAlH₄) | THF or Et₂O, -78 °C to 0 °C | Small, highly reactive. | Similar selectivity to NaBH₄ but less functional group tolerance. |
| L-Selectride® (LiBH(s-Bu)₃) | THF, -78 °C | Bulky, highly stereoselective.[2][5] | Excellent for equatorial attack, yielding the axial alcohol (often the trans product). |
| K-Selectride® (KBH(s-Bu)₃) | THF, -78 °C | Even bulkier than L-Selectride. | Can provide higher selectivity in cases where L-Selectride is insufficient. |
Q2: How does the N-protecting group (e.g., Boc, Cbz, Bn) impact the stereochemical outcome?
The N-protecting group is not a passive bystander; it actively influences the steric and electronic environment of the molecule.[4][7]
-
Boc (tert-Butoxycarbonyl): This is a bulky group that can significantly influence the steric environment. Its size can shield one face of the pyrrolidine ring, directing the attack of even small hydride reagents.[8]
-
Cbz (Carboxybenzyl): Similar in steric demand to Boc and can be used to achieve similar directing effects.
-
Bn (Benzyl): Less sterically demanding than Boc or Cbz, offering less steric control. However, it can be useful when steric hindrance from the protecting group is undesirable.
The choice of protecting group can be used as a tool to "tune" the stereoselectivity. If a reduction with an N-Boc substrate gives poor selectivity, switching to a smaller or larger group may alter the facial bias favorably.
Troubleshooting Guide
This section addresses common problems encountered during the optimization of the diastereoselective reduction.
Problem 1: Poor Diastereoselectivity (Low d.r.)
This is the most frequent challenge. The formation of a nearly 1:1 mixture of diastereomers indicates that the energy difference between the two transition states is minimal.
Possible Cause A: Sub-optimal Reducing Agent The intrinsic facial bias of the substrate is not sufficient to direct the reduction.
-
Solution: If you are using a small hydride (NaBH₄) and getting poor selectivity, switch to a bulky reagent like L-Selectride.[2][5] The increased steric demand of L-Selectride will amplify small differences in steric accessibility between the two faces of the carbonyl. Conversely, if a bulky reagent gives the undesired diastereomer, a smaller reagent may favor the desired product.
Possible Cause B: Reaction Temperature is Too High Higher temperatures provide more thermal energy, which can help overcome the activation energy barrier for the less-favored pathway, leading to a decrease in selectivity.[9][10]
-
Solution: Perform the reduction at the lowest practical temperature. For reagents like L-Selectride, -78 °C (a dry ice/acetone bath) is standard. For NaBH₄, running the reaction at 0 °C or -20 °C instead of room temperature can significantly improve the diastereomeric ratio.[11] It is crucial to maintain a consistent low temperature throughout the addition of the reagent.
Possible Cause C: Solvent Effects The solvent can influence the reaction by solvating the reagent and the transition state.[12]
-
Solution: Tetrahydrofuran (THF) is the most common and generally effective solvent for hydride reductions, especially with borohydrides like L-Selectride.[2] If using protic solvents like methanol with NaBH₄, the solvent can participate in the reaction mechanism.[6] Switching to a more coordinating, aprotic solvent like THF or a less coordinating one like diethyl ether could alter the effective size of the reducing agent and influence selectivity.
Troubleshooting Workflow for Poor Diastereoselectivity
Caption: Decision workflow for troubleshooting poor diastereoselectivity.
Problem 2: Incomplete or Sluggish Reaction
The reaction stalls before all the starting material is consumed.
Possible Cause A: Reagent Inactivity or Insufficient Stoichiometry Hydride reagents, especially those in solution like L-Selectride, can degrade over time if not stored properly under an inert atmosphere.
-
Solution: Use a freshly opened bottle or a recently titrated solution of the hydride reagent. It is good practice to use a slight excess of the reagent (e.g., 1.2-1.5 equivalents) to ensure complete conversion.
Possible Cause B: Extreme Steric Hindrance The substrate may be exceptionally bulky, preventing the approach of the hydride reagent, especially a bulky one at low temperatures.
-
Solution: If a bulky reagent like K-Selectride fails to react, you may need to switch to a smaller, more reactive reagent like LiAlH₄, even if it means sacrificing some diastereoselectivity. Alternatively, a modest increase in reaction temperature (e.g., from -78 °C to -40 °C) can sometimes overcome the activation barrier without completely eroding the diastereomeric ratio.[11]
Problem 3: Formation of Side Products
Unidentified impurities are observed in the crude reaction mixture.
Possible Cause: Instability of Protecting Group or Substrate
-
Boc Group: The Boc group is acid-labile. The workup procedure must be neutral or basic to avoid premature deprotection.[13] Use a saturated aqueous solution of sodium bicarbonate or a Rochelle's salt solution for quenching LiAlH₄ reactions.
-
Enolization: If there is an acidic proton alpha to the carbonyl, a strong, basic hydride reagent could potentially cause enolization, leading to side reactions or epimerization. L-Selectride is basic and can promote enolization.[3]
-
Solution: Ensure the reaction is kept at a very low temperature. Add the substrate to the reducing agent (inverse addition) to keep the concentration of the basic hydride low relative to the substrate.
-
Validated Starting Protocol: Diastereoselective Reduction of N-Boc-4-fluoropyrrolidin-3-one
This protocol provides a robust starting point for achieving high diastereoselectivity using a bulky hydride reagent.
Materials:
-
N-Boc-4-fluoropyrrolidin-3-one
-
Anhydrous Tetrahydrofuran (THF)
-
L-Selectride® (1.0 M solution in THF)
-
Saturated aqueous NH₄Cl solution
-
Saturated aqueous NaHCO₃ solution
Procedure:
-
Setup: To an oven-dried, round-bottom flask under an argon or nitrogen atmosphere, add N-Boc-4-fluoropyrrolidin-3-one (1.0 equiv) and dissolve it in anhydrous THF (to make a ~0.1 M solution).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 15 minutes to ensure thermal equilibrium.
-
Reagent Addition: Slowly add L-Selectride® solution (1.2 equiv) dropwise via syringe over 20-30 minutes. It is critical to maintain the internal temperature below -70 °C during the addition.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by the slow, dropwise addition of saturated aqueous NaHCO₃ solution while maintaining the temperature at -78 °C. Then, add saturated aqueous NH₄Cl solution.
-
Workup: Allow the mixture to warm to room temperature. Transfer the biphasic mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography to separate the diastereomers.
Mechanistic Visualization
The stereochemical outcome is determined by the trajectory of the hydride attack, which is dictated by the steric environment around the carbonyl.
Caption: Competing pathways for hydride reduction of a substituted pyrrolidinone.
References
-
A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions. The Journal of Organic Chemistry. Available from: [Link]
-
Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. ResearchGate. Available from: [Link]
-
L-Selectride-Mediated Highly Diastereoselective Asymmetric Reductive Aldol Reaction: Access to an Important Subunit for Bioactive Molecules. National Institutes of Health. Available from: [Link]
-
Solvent Effects on the Sodium Borohydride Reduction of 2‐Halocyclohexanones. ResearchGate. Available from: [Link]
-
Effects of Temperature on Stereochemistry of Enzymatic Reactions. ResearchGate. Available from: [Link]
-
How to perform a boc deprotection in a molecule with a 1,3 dioxolane, without deprotecting the latter?. ResearchGate. Available from: [Link]
-
L-selectride. Wikipedia. Available from: [Link]
-
Reduction of Aldehydes and Ketones with Complex Hydrides. Organic Chemistry Tutor. Available from: [Link]
-
THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS. iupac.org. Available from: [Link]
-
Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Noncatalytic Borane Reduction, a Nonneglectable Factor in the Reduction System. ResearchGate. Available from: [Link]
-
Lithium tri-sec-Butylborohydride (l-Selectride): A Powerful and Highly Stereoselective Reducing Reagent. ResearchGate. Available from: [Link]
-
3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. National Institutes of Health. Available from: [Link]
Sources
- 1. 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
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- 7. catalogimages.wiley.com [catalogimages.wiley.com]
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- 9. Impact of reducing agent, temperature, and substrate topology on diastereoselectivity of the intermolecular coupling reactions, or how “free” are cobalt-complexed propargyl radicals? - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. Exploring the Temperature Effect on Enantioselectivity of a Baeyer‐Villiger Biooxidation by the 2,5‐DKCMO Module: The SLM Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate
Welcome to the technical support center for the synthesis of ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. Fluorinated pyrrolidines are crucial building blocks in medicinal chemistry, and mastering their synthesis is key to advancing novel therapeutic programs.[1][2][3]
This document provides in-depth, experience-driven advice, detailed protocols, and answers to frequently encountered challenges.
Core Synthetic Strategy Overview
The most prevalent and reliable route to ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate begins with a readily available chiral precursor, (2S,4R)-4-hydroxy-L-proline (Hyp). The strategy involves protection of the amine, esterification of the carboxylic acid, and a stereospecific nucleophilic fluorination of the hydroxyl group, which proceeds with inversion of configuration.
The key transformation is the deoxyfluorination of the C4 hydroxyl group. This is typically achieved using a nucleophilic fluorinating agent like Diethylaminosulfur Trifluoride (DAST) or its analogues. The stereochemical outcome is critical; starting with the trans-hydroxyproline derivative yields the desired cis-fluoropyrrolidine product due to an SN2 mechanism.[4]
Caption: General synthetic workflow for ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate.
Troubleshooting Guide
This section addresses specific problems encountered during the synthesis.
Issue 1: Low Overall Yield (<40%)
Q: My overall yield is consistently low after the multi-step synthesis. Where am I most likely losing material?
A: Low overall yield is the most common complaint. The critical step is typically the nucleophilic fluorination. However, losses can accumulate. Let's break it down systematically.
-
Cause A: Inefficient Fluorination. The hydroxyl group on the protected hydroxyproline ester is hindered. Incomplete reaction is common.
-
Solution:
-
Reagent Quality: DAST is notoriously moisture-sensitive. Use a fresh bottle or a recently opened bottle stored under inert gas. Titrate or test a sample on a simple alcohol (e.g., benzyl alcohol) if in doubt.[5]
-
Temperature Control: Add DAST dropwise at a low temperature (–78 °C is standard) to minimize side reactions. After addition, allow the reaction to warm slowly to room temperature. A rapid temperature increase can promote elimination and decomposition pathways.[6]
-
Stoichiometry: While a slight excess of DAST (1.1-1.2 equivalents) is typical, pushing it too high (>1.5 eq) can lead to more side products and purification difficulties.[7]
-
-
-
Cause B: Degradation During Workup. The workup for DAST reactions must be handled carefully. The reaction is quenched with a proton source (like ice water or methanol), which can generate HF. The intermediate oxyaminosulfurane species can also participate in side reactions if not quenched properly.
-
Solution:
-
Controlled Quench: Quench the reaction mixture slowly at low temperature by adding it to a rapidly stirred, cold aqueous solution (e.g., saturated NaHCO₃). Do not add water directly to the neat reaction mixture if possible.
-
Avoid Strong Acids: Do not use strong acids during the initial workup, as this can promote hydrolysis of the ester or premature deprotection of the Boc group under harsh conditions.
-
-
-
Cause C: Purification Losses. The fluorinated product can be volatile, and its polarity may be similar to that of certain byproducts, complicating chromatographic purification.
-
Solution:
-
Careful Evaporation: Use a rotary evaporator with controlled temperature (≤30 °C) and pressure to avoid losing the product.
-
Chromatography Optimization: Use a shallow solvent gradient during column chromatography. A starting eluent of 5% EtOAc in Hexane, slowly increasing to 20-25%, often provides good separation from nonpolar byproducts.
-
-
Issue 2: Poor Diastereoselectivity (Incorrect Stereochemistry)
Q: I'm seeing a significant amount of the wrong diastereomer in my final product. How can I improve the (2R,4S) selectivity?
A: Achieving high diastereoselectivity is entirely dependent on the stereochemical purity of your starting material and the mechanism of the fluorination step.
-
Cause A: Contaminated Starting Material. The starting (2S,4R)-4-hydroxy-L-proline may contain the cis-(2S,4S) isomer. The fluorination reaction will invert the stereocenter at C4, so any (2S,4S)-hydroxyproline will become (2R,4R)-fluoropyrrolidine, an undesired diastereomer.
-
Solution:
-
Verify Starting Material: Check the certificate of analysis for your hydroxyproline. If unsure, determine the diastereomeric purity by converting a small sample to its methyl ester and analyzing by chiral GC or HPLC.
-
Recrystallization: If necessary, recrystallize the starting hydroxyproline or its N-protected derivative to improve its diastereomeric purity before proceeding.
-
-
-
Cause B: Non-SN2 Fluorination Pathway. While DAST typically reacts via an SN2 mechanism (inversion), competing SN1-like pathways (retention or racemization) can occur, especially if the intermediate carbocation is stabilized or if reaction conditions are too harsh.
-
Solution:
-
Use Non-Polar, Aprotic Solvents: Conduct the reaction in solvents like dichloromethane (DCM) or tetrahydrofuran (THF). Protic solvents or highly polar aprotic solvents (like DMF) can stabilize carbocationic intermediates, eroding stereoselectivity.
-
Maintain Low Temperatures: As mentioned for yield, low temperatures (–78 °C) are critical. This disfavors the higher-energy SN1 pathway and promotes a clean SN2 inversion.
-
-
| Parameter | Condition for High Yield & Selectivity | Rationale |
| Fluorinating Agent | DAST, Deoxo-Fluor®, Fluolead™ | Use fresh, anhydrous reagent. Deoxo-Fluor® is often thermally more stable. |
| Temperature | –78 °C for addition, slow warm to RT | Minimizes elimination side products and SN1 pathways.[6] |
| Solvent | Anhydrous Dichloromethane (DCM) | Aprotic and non-polar, favors SN2 mechanism. |
| Workup | Slow quench into cold aq. NaHCO₃ | Neutralizes HF and unreacted reagent safely without degrading the product. |
| Purification | Flash chromatography (shallow gradient) | Separates product from non-polar byproducts and residual starting material. |
Issue 3: Reaction Stalls or is Incomplete
Q: My TLC analysis shows a significant amount of starting material remaining even after prolonged reaction time. What's going wrong?
A: A stalled reaction points to issues with reagents, conditions, or substrate activation.
-
Cause A: Inactive Fluorinating Reagent. This is the most common culprit. DAST degrades upon exposure to moisture.
-
Solution: Use a fresh bottle of DAST. Ensure all glassware is rigorously dried and the reaction is run under an inert atmosphere (Nitrogen or Argon).
-
-
Cause B: Poor Substrate Solubility. The N-Boc protected hydroxyproline ester may have limited solubility in DCM at –78 °C.
-
Solution:
-
Ensure your substrate is fully dissolved before cooling to –78 °C. You can use a slightly larger volume of solvent.
-
Consider a co-solvent. Adding a small amount of anhydrous THF can improve solubility without significantly impacting the reaction mechanism.
-
-
-
Cause C: Inefficient Activation of the Hydroxyl Group. The formation of the intermediate fluoroalkoxysulfurane is the first step. If this is slow, the entire reaction will be sluggish.
-
Solution: Ensure there are no basic impurities (e.g., residual triethylamine from a previous step) in your substrate, as this can neutralize the Lewis acidic character of the DAST reagent. A slightly acidic environment can sometimes be beneficial, although this must be carefully controlled.
-
Caption: Troubleshooting decision tree for common synthesis issues.
Frequently Asked Questions (FAQs)
Q1: Can I use other fluorinating agents besides DAST? A1: Yes. Several alternatives exist, each with pros and cons.
-
Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride): Generally considered safer and more thermally stable than DAST, making it more suitable for scale-up. It often gives similar or slightly better yields.
-
Fluolead™: A newer generation reagent that is also more thermally stable and can sometimes be used under milder conditions.
-
Sulfur Tetrafluoride (SF₄): Highly effective but is a toxic gas requiring specialized equipment. Not recommended for standard laboratory use.
Q2: What is the purpose of the N-Boc protecting group? A2: The Boc (tert-butyloxycarbonyl) group serves two critical functions:
-
Prevents Side Reactions: The secondary amine of the pyrrolidine ring is nucleophilic and would otherwise react with the fluorinating agent or participate in other unwanted side reactions.
-
Improves Solubility: The Boc group increases the molecule's lipophilicity, improving its solubility in organic solvents like DCM used for the fluorination step.
Q3: My final product appears to contain fluoride ions. How do I remove them? A3: Residual fluoride ions can make subsequent reactions difficult and can damage silica-based columns over time. A simple aqueous workup (washing the organic layer with water and brine) should remove the majority. For trace amounts in the final product, distillation in the presence of a non-volatile organic base like tri-n-butylamine can effectively sequester fluoride salts, allowing for the pure ester to be distilled.[8]
Q4: How critical is the stereochemistry of the final product for its biological activity? A4: Extremely critical. The precise 3D orientation of the fluorine atom and the carboxylate group determines how the molecule fits into the binding pocket of a target protein.[9][10] The (2R,4S) configuration is often essential for the desired pharmacological effect, as seen in its use as a pharmacophore for FAP-targeted radioligands.[11] An incorrect diastereomer may be inactive or have off-target effects.
Detailed Experimental Protocols
Protocol 1: N-Boc Protection and Esterification of (2S,4R)-4-Hydroxy-L-proline
-
N-Protection: Suspend (2S,4R)-4-hydroxy-L-proline (1.0 eq) in a 1:1 mixture of Dioxane and Water. Add Sodium Hydroxide (2.5 eq) and stir until dissolved. Cool the solution to 0 °C.
-
Add Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
Allow the mixture to warm to room temperature and stir overnight.
-
Acidify the reaction mixture to pH 2-3 with cold 1M HCl. Extract the product with Ethyl Acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-(2S,4R)-4-hydroxy-L-proline as a white solid.
-
Esterification: Dissolve the N-Boc protected acid (1.0 eq) in absolute Ethanol (approx. 0.2 M).
-
Cool the solution to 0 °C and add Thionyl Chloride (SOCl₂, 1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature, then heat to reflux for 4 hours.
-
Cool the mixture and concentrate under reduced pressure. Redissolve the residue in Ethyl Acetate and wash with saturated NaHCO₃ solution, then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield Ethyl N-Boc-(2S,4R)-4-hydroxy-L-prolinate. Purify by column chromatography if necessary.
Protocol 2: Deoxyfluorination with DAST
SAFETY NOTE: DAST is toxic, corrosive, and reacts violently with water. Handle only in a chemical fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses).[5]
-
Dissolve Ethyl N-Boc-(2S,4R)-4-hydroxy-L-prolinate (1.0 eq) in anhydrous Dichloromethane (DCM, approx. 0.1 M) in a flame-dried flask under an Argon or Nitrogen atmosphere.
-
Cool the solution to –78 °C using a dry ice/acetone bath.
-
Add DAST (1.1 eq) dropwise via syringe over 15-20 minutes. The solution may turn yellow.
-
Stir the mixture at –78 °C for 1 hour, then allow it to warm slowly to room temperature by removing it from the cold bath. Let it stir for 4-6 hours or until TLC analysis shows consumption of the starting material.
-
Workup: Cool the reaction mixture back to 0 °C. In a separate flask, prepare a rapidly stirring solution of saturated aqueous NaHCO₃, also cooled to 0 °C.
-
Slowly add the reaction mixture to the NaHCO₃ solution via cannula or dropping funnel. CO₂ evolution will occur.
-
Separate the layers and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate carefully under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., 5% to 25% Ethyl Acetate in Hexanes gradient) to afford Ethyl N-Boc-(2R,4S)-4-fluoropyrrolidine-2-carboxylate.
References
-
G. P. G. Pugliese, et al. (2018). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society. Available at: [Link]
-
Recent Advances in the Synthesis of Pyrrolidines. (2022). ResearchGate. Available at: [Link]
-
M. Kaźmierczak & M. Bilska-Markowska. (2021). Diethylaminosulfur Trifluoride (DAST) Mediated Transformations Leading to Valuable Building Blocks and Bioactive Compounds. ResearchGate. Available at: [Link]
-
Fluorination of alcohol 239 using DAST. (n.d.). ResearchGate. Available at: [Link]
-
Fluorination with Diethylaminosulfur Trifluoride (DAST) and Other (Dialkylamino )trifluoro-l4-sulfanes. (n.d.). Science of Synthesis. Available at: [Link]
-
1H-Pyrrole-2-carboxylic acid, ethyl ester. (n.d.). Organic Syntheses. Available at: [Link]
-
Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides. (2021). RSC Publishing. Available at: [Link]
-
Diastereoselective Synthesis of Highly Functionalized Proline Derivatives. (2021). MDPI. Available at: [Link]
-
3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. (2018). Journal of the American Chemical Society. Available at: [Link]
-
Synthesis and Evaluation of 68Ga-Labeled (2S,4S)-4-Fluoropyrrolidine-2-Carbonitrile and (4R)-Thiazolidine-4-Carbonitrile Derivatives as Novel Fibroblast Activation Protein-Targeted PET Tracers for Cancer Imaging. (2022). National Institutes of Health. Available at: [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2022). National Institutes of Health. Available at: [Link]
-
Scalable Synthesis of Highly Pure (R)‐3‐Fluoropyrrolidine From (S)‐4‐Chloro‐3‐hydroxybutyronitrile. (2024). ResearchGate. Available at: [Link]
-
A short diastereoselective synthesis of cis-(2S,4S) and cis-(2R,4R)-4-hydroxyprolines. (2015). Tetrahedron Letters. Available at: [Link]
-
Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities. (2022). The Journal of Organic Chemistry. Available at: [Link]
-
Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters. (2014). National Institutes of Health. Available at: [Link]
-
Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. (2012). National Institutes of Health. Available at: [Link]
-
Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids. (2015). Organic Letters. Available at: [Link]
-
Synthesis of Ethyl cis- and trans -4-Chloro-5-oxo-1,2-diphenylpyrrolidine-2-carboxylate. (2015). ResearchGate. Available at: [Link]
- Method for purification of optically active -fluorocarboxylic acid esters. (2010). Google Patents.
-
Synthesis of 3-fluoropyrrolidines and 4-fluoropyrrolidin-2-ones from allylic fluorides. (2012). Chemistry. Available at: [Link]
Sources
- 1. Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters† - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TCI Practical Example: Fluorination of an Alcohol Using DAST | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. Diethylaminosulfur Trifluoride (DAST) [sigmaaldrich.com]
- 8. EP2189438A1 - Method for purification of optically active -fluorocarboxylic acid esters - Google Patents [patents.google.com]
- 9. 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and Evaluation of 68Ga-Labeled (2S,4S)-4-Fluoropyrrolidine-2-Carbonitrile and (4R)-Thiazolidine-4-Carbonitrile Derivatives as Novel Fibroblast Activation Protein-Targeted PET Tracers for Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Separation of Ethyl 4-Fluoropyrrolidine-2-Carboxylate Diastereomers
Welcome to the technical support center for the challenging yet critical task of separating the diastereomers of ethyl 4-fluoropyrrolidine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of chiral separations. As a Senior Application Scientist with extensive field experience, I will provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your separations effectively.
Understanding the Challenge: The Stereochemistry of Ethyl 4-Fluoropyrrolidine-2-Carboxylate
Ethyl 4-fluoropyrrolidine-2-carboxylate possesses two stereocenters at the C2 and C4 positions of the pyrrolidine ring. This gives rise to four possible stereoisomers, which exist as two pairs of enantiomers. When a mixture of these stereoisomers is synthesized, the immediate challenge is the separation of the diastereomeric pairs. Diastereomers, unlike enantiomers, have different physical and chemical properties, which allows for their separation by achiral chromatographic techniques. However, the subtle structural differences often necessitate highly selective methods.[1]
The presence of the fluorine atom introduces additional complexity. Fluorine's high electronegativity can alter the molecule's polarity, dipole moment, and hydrogen bonding capabilities, thereby influencing its interaction with the stationary phase.[2][3] This can be leveraged to enhance separation but also requires careful consideration in method development.
Frequently Asked Questions (FAQs)
Here, we address common questions and issues encountered during the separation of ethyl 4-fluoropyrrolidine-2-carboxylate diastereomers.
Q1: What is the best chromatographic technique for separating these diastereomers?
A1: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for separating diastereomers of this nature. Chiral HPLC, utilizing a chiral stationary phase (CSP), is the gold standard for resolving all four stereoisomers. However, for separating the diastereomeric pairs, a highly efficient achiral stationary phase can also be effective. Gas Chromatography (GC) can be an alternative, but often requires derivatization to improve the volatility and thermal stability of the analyte.
Q2: I am seeing poor resolution between my diastereomer peaks. What should I do?
A2: Poor resolution is a common challenge. Here’s a systematic approach to address it:
-
Optimize the Mobile Phase: The composition of the mobile phase is a critical factor.[4] For normal-phase chromatography, vary the ratio of the polar modifier (e.g., isopropanol, ethanol) in the non-polar solvent (e.g., hexane). Small changes can have a significant impact on selectivity. The addition of a small amount of an acidic or basic modifier, like trifluoroacetic acid (TFA) or diethylamine (DEA), can improve peak shape and resolution, especially for ionizable compounds.
-
Change the Stationary Phase: If mobile phase optimization is insufficient, a different stationary phase may be necessary. For fluorinated compounds, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point.[5] Fluorinated stationary phases can also offer unique selectivity for fluorinated analytes.[6][7]
-
Adjust the Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing for more effective mass transfer between the mobile and stationary phases.
-
Control the Temperature: Temperature can influence the thermodynamics of the separation. Experiment with different column temperatures (e.g., 10°C, 25°C, 40°C) to see if it improves selectivity.
Q3: My peaks are splitting. What is the cause and how can I fix it?
A3: Peak splitting can arise from several factors:
-
Co-elution of Isomers: You may be observing the partial separation of enantiomers within each diastereomeric pair. This is especially likely if you are using a chiral stationary phase.
-
Column Overload: Injecting too much sample can lead to peak distortion, including splitting. Try reducing the injection volume or the sample concentration.
-
Injection Solvent Effects: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Ideally, the sample should be dissolved in the mobile phase.
-
Column Degradation: A void at the head of the column or a contaminated frit can cause the sample band to split. Reversing the column and flushing it may help. If the problem persists, the column may need to be replaced.
Q4: Should I consider derivatization?
A4: Derivatization can be a powerful tool, particularly for GC analysis or if HPLC separation is proving difficult.[8] By reacting the pyrrolidine nitrogen or the ester group with a chiral derivatizing agent, you can create diastereomeric derivatives with greater structural differences, making them easier to separate on a standard achiral column.[9] For GC, derivatization is often necessary to increase volatility.[8]
Experimental Protocols
The following protocols provide a starting point for developing a robust separation method. Optimization will likely be required for your specific sample and instrumentation.
Protocol 1: Chiral HPLC Method Development
This protocol outlines a systematic approach to screening for an effective chiral HPLC separation.
1. Initial Column and Mobile Phase Screening:
-
Columns:
-
Polysaccharide-based CSP: Chiralcel® OD-H (cellulose-based) or Chiralpak® AD-H (amylose-based).
-
Fluorinated CSP: A column with a pentafluorophenyl (PFP) stationary phase.[10]
-
-
Mobile Phases (Normal Phase):
-
Hexane/Isopropanol (90:10 v/v)
-
Hexane/Ethanol (90:10 v/v)
-
-
Flow Rate: 1.0 mL/min
-
Temperature: 25°C
-
Detection: UV at 210 nm (or as determined by the UV spectrum of the analyte)
2. Mobile Phase Optimization:
-
If partial separation is observed, systematically vary the percentage of the alcohol modifier (e.g., from 5% to 20% in 2.5% increments).
-
If peak tailing is observed, add a small amount of an additive:
-
For acidic compounds: 0.1% TFA
-
For basic compounds: 0.1% DEA
-
3. Data Analysis:
-
Calculate the resolution (Rs) between the diastereomeric peaks. A value of Rs > 1.5 indicates baseline separation.[11]
-
Calculate the selectivity factor (α) to assess the separation potential of the system.
Protocol 2: Achiral HPLC for Diastereomer Separation
If the primary goal is to separate the diastereomeric pairs and not the individual enantiomers, a high-efficiency achiral column can be employed.
1. Column and Mobile Phase:
-
Column: A high-resolution C18 or a PFP column (for potential enhanced selectivity with the fluorinated analyte).[7][10]
-
Mobile Phase (Reversed-Phase):
-
Acetonitrile/Water or Methanol/Water gradient. Start with a scout gradient (e.g., 10-90% organic over 20 minutes) to determine the approximate elution conditions.
-
Optimize the gradient based on the initial results.
-
-
Flow Rate: 1.0 mL/min
-
Temperature: 30°C
-
Detection: UV at 210 nm
Data Summary Table
| Parameter | Chiral HPLC (Starting Conditions) | Achiral HPLC (Starting Conditions) |
| Stationary Phase | Chiralcel® OD-H / Chiralpak® AD-H | C18 or PFP |
| Mobile Phase | Hexane/Isopropanol (90:10 v/v) | Acetonitrile/Water (Gradient) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25°C | 30°C |
| Detection | UV @ 210 nm | UV @ 210 nm |
Workflow and Logic Diagrams
To visually represent the decision-making process in method development and troubleshooting, the following diagrams are provided.
Caption: Method development workflow for separating diastereomers.
Caption: Troubleshooting guide for common chromatography issues.
References
-
Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. ResearchGate. [Link]
-
Diastereomeric Derivatization for Chromatography. ResearchGate. [Link]
-
Fluorine-induced diastereodivergence discovered in an equally rare enantioselective syn-aza-Henry reaction. Royal Society of Chemistry. [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
Chiral Stationary Phases for Liquid Chromatography: Recent Developments. PMC. [Link]
-
Preparative separation of pyrrolizidine alkaloids by high-speed counter-current chromatography. PubMed. [Link]
-
The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. PMC. [Link]
-
Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. PubMed. [Link]
-
Fluorine substituent effect on the stereochemistry of catalyzed and non-catalyzed Diels–Alder reactions. The case of R-butenone with cyclopentadiene: a computational assessment of the mechanism. Royal Society of Chemistry. [Link]
-
Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Semantic Scholar. [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
-
Impact of fluorine substituents on the rates of nucleophilic aliphatic substitution and β-elimination. ResearchGate. [Link]
-
Stationary Phase Selection for Achiral Separation of Disubstituted Piracetam Diastereomeric Mixtures. Chromatography Today. [Link]
-
Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Link]
-
Trouble with chiral separations. Chromatography Today. [Link]
-
Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. ResearchGate. [Link]
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. [Link]
-
A Secondary Orbital Effect Involving Fluorine is Responsible for Substrate-Controlled Diastereodivergence in the Catalyzed syn-aza-Henry Reaction of α-Fluoronitroalkanes. NIH. [Link]
-
Enantiomeric Separation of New Chiral Azole Compounds. MDPI. [Link]
-
'Clip-Cycle' approaches to functionalised pyrrolidines, pyrrolizidines and indolizidines. White Rose Research Online. [Link]
-
Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives. ResearchGate. [Link]
-
Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC. Juniper Publishers. [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. juniperpublishers.com [juniperpublishers.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: N-Alkylation of Ethyl 4-Fluoropyrrolidine-2-carboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the N-alkylation of ethyl 4-fluoropyrrolidine-2-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this specific transformation. We will move beyond simple procedural lists to explain the underlying chemical principles, enabling you to diagnose issues and rationally design solutions for a successful synthesis.
Introduction: The Challenge at Hand
The N-alkylation of ethyl 4-fluoropyrrolidine-2-carboxylate, a valuable chiral building block in medicinal chemistry, presents a common yet nuanced challenge. As a secondary amine, its reactivity is generally robust. However, the success of the reaction is a delicate balance between activating the amine nucleophile and managing potential side reactions. Issues such as low conversion, over-alkylation, and purification difficulties can impede progress.[1] This guide provides a systematic approach to troubleshooting these common hurdles.
Troubleshooting Guide: From Diagnosis to Solution
This section addresses specific experimental failures in a question-and-answer format. Each problem is followed by an analysis of potential causes and actionable, step-by-step protocols for resolution.
Question 1: My reaction shows low to no conversion of the starting material. What's going wrong?
Low conversion is one of the most frequent issues and typically points to suboptimal reaction conditions where the activation energy barrier is not being sufficiently overcome.
Potential Causes & Solutions:
-
Insufficient Base Strength: The primary role of the base is to deprotonate the secondary amine (or its protonated salt form), thereby increasing its nucleophilicity. If the base is too weak, the concentration of the reactive, free amine will be too low.
-
Solution: Switch to a stronger base. For instance, if potassium carbonate (K₂CO₃) is failing, sodium hydride (NaH) offers a more powerful, irreversible deprotonation. Cesium carbonate (Cs₂CO₃) is often more effective than K₂CO₃ due to the higher solubility of its salts and the "cesium effect," which enhances the nucleophilicity of the amine.
-
-
Poor Leaving Group on the Electrophile: The reaction proceeds via an Sₙ2 mechanism. The rate of this reaction is highly dependent on the ability of the leaving group to depart.
-
Solution: The reactivity order for alkyl halides is R-I > R-Br > R-Cl. If you are using an alkyl chloride or bromide with a less reactive amine, consider converting it in situ to the more reactive alkyl iodide. This can be achieved by adding a catalytic amount of sodium or potassium iodide (NaI or KI), a process known as the Finkelstein reaction.[2]
-
-
Inappropriate Solvent Choice: The solvent must dissolve the reactants and facilitate the Sₙ2 transition state.
-
Solution: Polar aprotic solvents like DMF, DMSO, or Acetonitrile (MeCN) are generally preferred.[2] They are effective at solvating the metal cation of the base, leaving the anion (e.g., carbonate) and the deprotonated amine more reactive. If solubility is an issue, particularly with the amine salt, DMF is an excellent choice.
-
-
Insufficient Temperature: Like most reactions, N-alkylation rates increase with temperature.
-
Solution: If the reaction is sluggish at room temperature, gradually increase the heat. Many standard alkylations are run at elevated temperatures (e.g., 60-80 °C) or even at the reflux temperature of the solvent.[3]
-
Table 1: Comparison of Common Bases for N-Alkylation
| Base | pKa of Conjugate Acid | Typical Solvent(s) | Key Characteristics & Causality |
| K₂CO₃ | ~10.3 | MeCN, DMF | Heterogeneous, mild, and cost-effective. Works well for reactive alkyl halides (iodides, bromides). Requires elevated temperatures. |
| Cs₂CO₃ | ~10.3 | MeCN, DMF | More effective than K₂CO₃ due to better solubility and the "cesium effect," which leads to a "naked" and more reactive amine anion. |
| NaH | ~36 | THF, DMF | A very strong, non-nucleophilic, and irreversible base. Ideal for deprotonating the amine completely, especially when using less reactive alkylating agents. Requires anhydrous conditions. |
| DIPEA | ~11 | DCM, MeCN | A non-nucleophilic organic base. Primarily used to scavenge acid generated during the reaction, especially if the starting amine is not a salt. |
Question 2: My desired product is forming, but I'm also getting a significant amount of a higher molecular weight byproduct. Why?
This is a classic case of over-alkylation, where the desired N-alkylated tertiary amine product reacts further with the alkylating agent to form a quaternary ammonium salt.[1]
Causality: The product of the initial alkylation (a tertiary amine) can sometimes be more nucleophilic than the starting secondary amine, leading to a second, often faster, alkylation event.[4]
Logical Flow for Mitigating Over-alkylation
Caption: Troubleshooting workflow for over-alkylation.
Reaction Scheme: Desired vs. Undesired Pathway
Caption: Competing reaction pathways in N-alkylation.
Question 3: My purification by column chromatography is difficult. The product is streaking or co-eluting with the starting material.
Purification challenges with amines are common due to their basic nature and polarity.
Potential Causes & Solutions:
-
Interaction with Silica Gel: The slightly acidic nature of standard silica gel can lead to strong interactions with the basic nitrogen atom of your product, causing significant tailing or "streaking" on the column.
-
Solution: Add a small amount of a volatile base, such as triethylamine (~0.5-1%), to your eluent system (e.g., Ethyl Acetate/Hexanes). This deactivates the acidic sites on the silica, leading to much sharper peaks and better separation.
-
-
Similar Polarity: The starting material and the N-alkylated product often have very similar polarities, making separation difficult.
-
Solution:
-
Optimize Eluent: Use a shallow gradient or run isocratic conditions with a carefully optimized solvent ratio. Use TLC to test multiple solvent systems (e.g., Dichloromethane/Methanol, Ethyl Acetate/Hexanes) to find the one that gives the best separation (ΔRf).
-
Alternative Stationary Phase: If separation on silica is impossible, consider using alumina (basic or neutral) or a C18-functionalized reverse-phase silica gel.
-
-
Experimental Protocols
Protocol 1: General N-Alkylation with K₂CO₃ in Acetonitrile
This is a robust starting point for reactive alkylating agents like alkyl bromides and iodides.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add ethyl 4-fluoropyrrolidine-2-carboxylate (1.0 eq). Note: If starting with the HCl salt, use 2.2 equivalents of K₂CO₃.
-
Reagents: Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq) and a catalytic amount of sodium iodide (NaI, 0.1 eq, if starting with an alkyl bromide or chloride).
-
Solvent: Add anhydrous acetonitrile (MeCN) to make a ~0.2 M solution.
-
Addition: Add the alkylating agent (R-X, 1.1 eq).
-
Reaction: Heat the mixture to reflux (approx. 82 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 2-4 hours until the starting material is consumed.
-
Workup:
-
Cool the reaction to room temperature.
-
Filter off the inorganic salts and wash the filter cake with a small amount of acetonitrile or ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.
-
-
Purification: Purify the crude material by flash column chromatography on silica gel, using an appropriate eluent system (e.g., Hexanes/Ethyl Acetate) containing 0.5% triethylamine.
Protocol 2: Alternative Method - Reductive Amination
Reductive amination is an excellent alternative to direct alkylation that completely avoids the issue of over-alkylation. It involves forming an iminium ion with an aldehyde or ketone, which is then reduced in situ.[5]
-
Setup: To a round-bottom flask with a stir bar, add ethyl 4-fluoropyrrolidine-2-carboxylate (1.0 eq) and the desired aldehyde or ketone (1.1 eq).
-
Solvent: Add a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) to make a ~0.2 M solution.
-
Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) in portions over 5-10 minutes. Note: This reducing agent is mild and selective for the iminium ion over the carbonyl starting material.
-
Acid (Optional): A catalytic amount of acetic acid (AcOH, 0.1 eq) can be added to facilitate iminium ion formation.
-
Reaction: Stir the reaction at room temperature.
-
Monitoring: Monitor by TLC or LC-MS. These reactions are often complete within 2-12 hours.
-
Workup:
-
Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the layers and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify as described in Protocol 1.
Frequently Asked Questions (FAQs)
Q: My starting material is the hydrochloride salt. How do I handle this? A: The HCl salt is stable and easy to handle. However, the protonated amine is not nucleophilic. You must add at least one extra equivalent of base to neutralize the HCl and generate the free amine in situ. For example, if the standard protocol calls for 1.5 eq of K₂CO₃, you should use at least 2.5 eq when starting with the HCl salt.[3]
Q: How can I effectively monitor the reaction using Thin Layer Chromatography (TLC)? A: Use an appropriate eluent (e.g., 30% Ethyl Acetate in Hexanes) to get good separation between your starting material and product. To visualize the spots, use a primary stain like potassium permanganate (KMnO₄), which reacts with most organic compounds but is particularly sensitive to amines. UV light may also be useful if your alkylating agent contains a chromophore.
Q: Can I use an alcohol as my alkylating agent directly? A: Direct alkylation with alcohols is generally not feasible under these conditions as the hydroxyl group is a very poor leaving group. Special "borrowing hydrogen" or "hydrogen autotransfer" catalytic systems are required for this transformation, which operate under different mechanisms.[6] For standard laboratory synthesis, it is more reliable to first convert the alcohol to a better leaving group (e.g., a tosylate or a bromide).
References
-
SAGE Publications Inc. (2001). N-Alkylation of Amines Under Microwave Irradiation: Modified Eschweiler–Clarke Reaction. Journal of Chemical Research. [Link]
-
Johansson, H. et al. (n.d.). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. PubMed Central. [Link]
-
Stoltz, B. M. et al. (n.d.). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. PubMed Central. [Link]
-
Wang, G. et al. (2024). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. PubMed Central. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. [Link]
-
Al-Hadedi, A. A. M. et al. (2023). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]
-
Aiello, A. et al. (2023). The N-Alkylation of Agelastatin A Modulates Its Chemical Reactivity. PubMed Central. [Link]
-
ACS Green Chemistry Institute's Pharmaceutical Roundtable. (n.d.). Avoiding Over-alkylation. [Link]
-
Goris, H. et al. (n.d.). N-Dealkylation of Amines. PubMed Central. [Link]
-
Mahmoud, A. M. A. (2015). Any advise about the synthesis of N-alkylation of pyrrolidine, 2-methyl imidazole and benzimidazole?. ResearchGate. [Link]
-
Chen, J. et al. (n.d.). Pyrrole Protection. ResearchGate. [Link]
-
Kumar, A. et al. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. ACS Publications. [Link]
-
Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). [Link]
Sources
- 1. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stability of Fluoropyrrolidine Esters
From the desk of the Senior Application Scientist
Welcome to the technical support guide for handling fluoropyrrolidine esters. As researchers and drug development professionals, we understand that the stability of your intermediates and final compounds is paramount to experimental success and data integrity. Fluoropyrrolidine moieties are increasingly common in modern pharmaceuticals, and their ester derivatives often serve as key synthetic intermediates or prodrugs. However, their behavior in acidic environments can be a significant source of variability.
This guide is designed to provide you with both foundational knowledge and actionable troubleshooting strategies. We will delve into the mechanisms of degradation, factors influencing stability, and robust protocols to help you navigate the challenges you may encounter in your work.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of acid-catalyzed hydrolysis for a fluoropyrrolidine ester?
A: The acid-catalyzed hydrolysis of any ester, including a fluoropyrrolidine ester, is a reversible equilibrium process that cleaves the ester back to its constituent carboxylic acid and alcohol.[1][2][3] The reaction is driven forward by an excess of water, which is typically supplied by the aqueous acidic medium.[1][3][4]
The mechanism proceeds through several key steps, which are fundamentally the reverse of a Fischer esterification[5]:
-
Protonation of the Carbonyl: The reaction begins with the protonation of the ester's carbonyl oxygen by an acid catalyst (e.g., H₃O⁺).[4][5][6] This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack.
-
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the now highly electrophilic carbonyl carbon. This forms a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the newly added hydroxyl group to the alkoxy (-OR) group of the original ester. This converts the alkoxy group into a good leaving group (an alcohol).
-
Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the alcohol as a neutral leaving group.
-
Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule or another base to yield the final carboxylic acid product and regenerate the acid catalyst.[5]
The rate-determining step is typically the initial protonation of the ester.[7]
Caption: Potential degradation pathways for an N-Boc protected ester.
Troubleshooting Steps:
-
Calculate Expected Masses: Before analysis, calculate the theoretical exact masses for all four potential species in the diagram above (Starting Material, Hydrolyzed, Deprotected, and Fully Degraded).
-
Extract Ion Chromatograms (EICs): Use your LC-MS software to extract chromatograms for the calculated m/z values of each potential product. This will confirm their presence or absence.
-
Consider Salt Forms: Remember that in an acidic mobile phase, any species with a basic nitrogen (the deprotected pyrrolidine) will likely be protonated, so you should be looking for the [M+H]⁺ ion.
-
Use Orthogonal Analytics: If available, techniques like NMR can help confirm structures after isolation, especially the disappearance of the characteristic N-Boc signal (~1.4 ppm) or ester signals. [8]
Experimental Protocols
Protocol 1: A General pH Stability Assay
This protocol provides a framework for quantifying the stability of your fluoropyrrolidine ester at different pH values over time. [9] Objective: To determine the rate of hydrolysis of a fluoropyrrolidine ester at specific acidic pH values (e.g., pH 2, 4, 5) and a set temperature.
Materials:
-
Fluoropyrrolidine ester stock solution (e.g., 10 mg/mL in ACN or DMSO).
-
Aqueous buffers of the desired pH values (e.g., citrate-phosphate buffer). [9]* Constant temperature incubator or water bath (e.g., 25°C or 37°C). [10]* HPLC or LC-MS system for analysis. [11][12]* Quenching solution (e.g., 1 M sodium hydroxide or other suitable base).
Methodology:
-
Buffer Preparation: Prepare aqueous buffers at your target pH values. Ensure the buffer system itself does not interfere with your analysis. [13]2. Reaction Setup: In separate vials for each time point and pH, add a large volume of the appropriate pH buffer (e.g., 990 µL). Equilibrate these vials to the target temperature.
-
Initiate Reaction: To start the experiment (t=0), add a small volume of your compound's stock solution to each vial (e.g., 10 µL) to achieve the desired final concentration. Mix thoroughly. This ensures the organic solvent percentage is low and does not significantly alter the pH.
-
Incubation and Sampling: Place all vials in the temperature-controlled environment. At each designated time point (e.g., 0, 1, 2, 4, 8, 24 hours), remove the corresponding vial for that time point.
-
Quench Reaction: Immediately add a small volume of quenching solution to the removed vial to raise the pH and stop the hydrolysis reaction.
-
Analysis: Analyze each quenched sample by a validated HPLC or LC-MS method to determine the percentage of the parent ester remaining relative to the t=0 sample.
Data Presentation: The results can be summarized in a table to easily compare stability across conditions.
| Time (hours) | % Parent Remaining (pH 2) | % Parent Remaining (pH 4) | % Parent Remaining (pH 5) |
| 0 | 100% | 100% | 100% |
| 1 | 85% | 98% | 99% |
| 4 | 45% | 92% | 97% |
| 8 | 15% | 85% | 94% |
| 24 | <1% | 60% | 88% |
Experimental Workflow Diagram:
Caption: Workflow for a typical pH stability assay.
References
- Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions.
-
Zhang, D., Liu, Z., & Wang, L. (2018). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. RSC Advances, 8(39), 21857-21865. Retrieved from [Link]
-
da Silva, A. C. C., et al. (2021). Stability-indicating HPLC-DAD method for the simultaneous determination of fluoroquinolones and corticosteroids in ophthalmic formulations. Analytical Methods, 13(30), 3421-3429. Retrieved from [Link]
-
Badawy, S. I., Williams, R. C., & Gilbert, D. L. (1999). Effect of different acids on solid-state stability of an ester prodrug of a IIb/IIIa glycoprotein receptor antagonist. Pharmaceutical Development and Technology, 4(3), 325-331. Retrieved from [Link]
-
Melen, R. L., et al. (2021). B(C6F5)3-Catalyzed Dehydrogenation of Pyrrolidines to Form Pyrroles. ACS Catalysis, 11(13), 7857-7866. Retrieved from [Link]
-
ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
-
Cole, K. P., et al. (2017). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Organic Process Research & Development, 21(8), 1145-1150. Retrieved from [Link]
-
ResearchGate. (2019). Are perfluoro esters and nitriles stable to hydrolysis? Retrieved from [Link]
-
Betteridge, J. S., et al. (2003). Update on analytical methods for toxic pyrrolizidine alkaloids. Journal of AOAC International, 86(2), 291-297. Retrieved from [Link]
-
Clark, J. (2015). Hydrolysing Esters. Chemguide. Retrieved from [Link]
-
Melen, R. L., et al. (2021). B(C6F5)3-Catalyzed Dehydrogenation of Pyrrolidines to Form Pyrroles. ACS Catalysis, 11(13), 7857-7866. Retrieved from [Link]
-
Habib, A. (2023). Green Analytical Methods For The Determination Of Perfluorocarboxylic Acids (pfcas) And Fluorotelomer Alcohols (ftohs) In Water. UTEP. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2019). Mechanism of Ester Hydrolysis. YouTube. Retrieved from [Link]
-
iGEM. (2020). pH stability assay. Retrieved from [Link]
-
BfR. (n.d.). Determination of pyrrolizidine alkaloids (PA) in plant material by SPE-LC-MS/MS. Retrieved from [Link]
-
Watts, J. K., et al. (2009). Studies on the Hydrolytic Stability of 2'-fluoroarabinonucleic Acid (2'F-ANA). Organic & Biomolecular Chemistry, 7(9), 1904-1910. Retrieved from [Link]
-
MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]
-
Spectroscopy Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Retrieved from [Link]
-
Wentzel Lab. (2021). Esterification in acidic conditions-Carboxylic Acid to Ester mechanism. YouTube. Retrieved from [Link]
-
ACS Publications. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. Retrieved from [Link]
Sources
- 1. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 2. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. static.igem.org [static.igem.org]
- 10. What aspects can be tested in the CHES (103-47-9) buffer performance test - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. vernier.com [vernier.com]
Technical Support Center: Stability of Fluoropyrrolidine Esters Under Basic Conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluoropyrrolidine esters. This guide provides in-depth technical information, troubleshooting advice, and practical protocols to address the stability challenges associated with these compounds, particularly under basic conditions. Our goal is to equip you with the knowledge to anticipate potential issues, design robust experiments, and interpret your results with confidence.
Introduction: The Double-Edged Sword of Fluorination
Fluorine has become a favored element in medicinal chemistry, often introduced to modulate a molecule's metabolic stability, binding affinity, and lipophilicity.[1][2] However, the very properties that make fluorine attractive can also introduce unique stability challenges. The strong electron-withdrawing nature of fluorine can significantly impact the reactivity of nearby functional groups, most notably esters. This guide will delve into the nuances of this "fluorine effect" on the stability of pyrrolidine esters.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the stability of fluoropyrrolidine esters in basic media.
Q1: Why are my fluoropyrrolidine esters degrading in basic solutions?
The primary degradation pathway for esters in the presence of a base (like sodium hydroxide or even basic buffer systems) is base-catalyzed hydrolysis , also known as saponification .[1][3] This reaction involves the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon. The presence of a fluorine atom on the pyrrolidine ring generally accelerates this process.
Q2: How does the position of the fluorine atom on the pyrrolidine ring affect ester stability?
The position of the fluorine atom is critical. Its electron-withdrawing inductive effect increases the partial positive charge on the carbonyl carbon, making it a more attractive target for nucleophilic attack. The closer the fluorine atom is to the ester group, the more pronounced this effect will be. For instance, a fluorine atom at the 2-position of the pyrrolidine ring will have a more significant impact on the stability of a C-terminal ester than a fluorine atom at the 4-position.
Q3: I'm observing unexpected degradation products, not just the hydrolyzed acid. What could be happening?
While ester hydrolysis is the most common degradation pathway, fluoropyrrolidine derivatives can undergo other base-catalyzed reactions. One notable pathway, particularly for 2-(fluoromethyl)pyrrolidine derivatives, is an intramolecular cyclization to form a strained aziridinium intermediate . This intermediate is highly reactive and can be attacked by nucleophiles (like hydroxide or water) to yield a mixture of ring-opened products.
Q4: Can the stereochemistry of my fluoropyrrolidine ester be affected by basic conditions?
Yes. Proline and its derivatives are susceptible to epimerization at the α-carbon (the carbon attached to both the nitrogen and the carboxyl group) under basic conditions. This occurs through the formation of a planar enolate intermediate upon deprotonation of the α-proton. The extent of epimerization will depend on the strength of the base, the temperature, and the duration of exposure.
Q5: What are the ideal storage conditions for my fluoropyrrolidine ester samples in solution?
For optimal stability, solutions of fluoropyrrolidine esters should be stored at low temperatures (e.g., 4°C or -20°C) and at a neutral or slightly acidic pH. If basic conditions are required for an experiment, the solutions should be prepared fresh and used as quickly as possible.
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during experiments with fluoropyrrolidine esters.
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Rapid loss of starting material in basic buffer | Accelerated ester hydrolysis due to the fluorine substituent. | - Lower the pH of the buffer if experimentally feasible.- Decrease the reaction temperature.- Reduce the incubation time.- Use a less nucleophilic buffer. |
| Appearance of multiple, unexpected peaks in HPLC analysis | - Formation of aziridinium intermediate and subsequent ring-opening products.- Epimerization at the α-carbon. | - Use LC-MS/MS to identify the masses of the degradation products to help elucidate their structures.- Compare the retention times of the new peaks with authentic standards of the expected hydrolyzed acid and potential epimers, if available.- Analyze the sample using chiral HPLC to check for epimerization. |
| Inconsistent results between experimental replicates | - Inconsistent pH of buffer preparations.- Temperature fluctuations.- Degradation during sample preparation or analysis. | - Carefully prepare and verify the pH of all buffers before use.- Ensure precise temperature control during incubations.- Minimize the time between sample preparation and analysis. Consider using an autosampler with cooling capabilities. |
| Difficulty in purifying the fluoropyrrolidine ester | Degradation on silica gel or during workup with basic solutions. | - Use a less acidic or basic purification method, such as flash chromatography with a neutral solvent system or preparative HPLC.- Avoid aqueous basic washes during extraction. Use a mild base like sodium bicarbonate if a basic wash is necessary, and perform it quickly at low temperatures. |
Experimental Protocols
Protocol 1: Forced Degradation Study of a Fluoropyrrolidine Ester
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of your compound under basic conditions.
Materials:
-
Fluoropyrrolidine ester of interest
-
Acetonitrile (ACN) or other suitable organic solvent
-
Deionized water
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M) for neutralization
-
pH meter
-
HPLC system with UV or MS detector
-
Thermostatically controlled water bath or incubator
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of your fluoropyrrolidine ester in a suitable organic solvent (e.g., ACN) at a known concentration (e.g., 1 mg/mL).
-
Sample Preparation:
-
Test Sample: In a clean vial, mix a known volume of your stock solution with a specific volume of the basic solution (e.g., 0.1 M NaOH) to achieve the desired final concentration of your compound and base.
-
Control Sample: Prepare a control sample by mixing the same volume of your stock solution with deionized water instead of the basic solution.
-
-
Incubation: Place both the test and control samples in a thermostatically controlled environment (e.g., 40°C).
-
Time-Point Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from both the test and control samples.
-
Neutralization: Immediately neutralize the withdrawn aliquots by adding an equivalent amount of the HCl solution to stop the degradation reaction.
-
HPLC Analysis: Analyze the neutralized aliquots by a validated stability-indicating HPLC method (see Protocol 2).
-
Data Analysis: Quantify the amount of the parent compound remaining at each time point and calculate the degradation rate. Identify and, if possible, quantify the major degradation products.
Protocol 2: Stability-Indicating HPLC Method for Fluoropyrrolidine Esters
This is a general-purpose HPLC method that can be adapted for the analysis of fluoropyrrolidine esters and their degradation products.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or a mass spectrometer (MS).
Chromatographic Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with a low percentage of B (e.g., 5-10%) and gradually increase to a high percentage (e.g., 95%) over 15-20 minutes to elute both polar degradation products and the more non-polar parent compound.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: DAD at a wavelength where the parent compound and expected degradation products have good absorbance, or MS in full scan and/or SIM mode.
Method Validation:
To ensure your method is "stability-indicating," you must demonstrate that the degradation products are well-resolved from the parent compound and from each other. This is typically achieved by analyzing samples from forced degradation studies (see Protocol 1).
Visualizing Degradation Pathways
The following diagrams illustrate the key degradation pathways for fluoropyrrolidine esters under basic conditions.
Caption: Potential degradation pathways of fluoropyrrolidine esters in basic media.
Data Presentation: Impact of Fluorination on Ester Hydrolysis
The following table summarizes the conceptual impact of fluorine substitution on the rate of ester hydrolysis. Actual rates will vary depending on the specific molecule, temperature, and pH.
| Compound | Relative Rate of Hydrolysis (Conceptual) | Rationale |
| Pyrrolidine Ester | 1x (Baseline) | Reference compound without fluorine's electronic influence. |
| 4-Fluoropyrrolidine Ester | 5-10x | The electron-withdrawing fluorine at the 4-position increases the electrophilicity of the carbonyl carbon, accelerating hydrolysis. |
| 3-Fluoropyrrolidine Ester | 10-50x | The fluorine atom is closer to the ester group, exerting a stronger inductive effect and further increasing the rate of hydrolysis. |
| 2-Fluoromethylpyrrolidine Ester | >50x and/or alternative degradation | The fluorine's proximity to the nitrogen and the ester group significantly destabilizes the molecule, leading to rapid hydrolysis and/or intramolecular cyclization. |
Conclusion
Working with fluoropyrrolidine esters requires a proactive approach to stability assessment. By understanding the underlying chemical principles of their degradation and employing systematic troubleshooting and analytical strategies, researchers can mitigate stability issues and ensure the integrity of their experimental data. This guide serves as a foundational resource, and we encourage you to adapt these principles and protocols to the specific needs of your research.
References
-
J.K. Scientific. (2025). Ester Hydrolysis. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
-
MDPI. (2022). Epimerisation in Peptide Synthesis. Retrieved from [Link]
-
MDPI. (2022). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Retrieved from [Link]
-
MDPI. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). The Dark Side of Fluorine. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Retrieved from [Link]
-
RSC Publishing. (2022). Racemization-free and scalable amidation of l -proline in organic media using ammonia and a biocatalyst only. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. Retrieved from [Link]
Sources
Technical Support Center: Stereocontrol in Fluoropyrrolidine Synthesis
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide is designed to provide expert advice and practical solutions for one of the most common and critical challenges in the synthesis of fluorinated pyrrolidines: controlling stereochemistry and avoiding racemization. Fluoropyrrolidines are privileged scaffolds in medicinal chemistry, and maintaining their enantiopurity is paramount for achieving desired pharmacological activity.[1][2][3] This resource combines in-depth technical knowledge with field-proven insights to help you navigate the complexities of your synthetic routes.
Troubleshooting Guide: Diagnosing and Solving Racemization Issues
This section addresses specific experimental problems in a question-and-answer format, focusing on the "why" behind the issue and providing actionable solutions.
Question 1: I'm observing significant racemization during the fluorination of my N-Boc-3-hydroxypyrrolidine. What are the likely causes?
Answer:
Racemization during the fluorination of N-Boc-3-hydroxypyrrolidine is a frequent challenge, often stemming from the reaction mechanism. The most common synthetic route involves activating the hydroxyl group to create a good leaving group, followed by nucleophilic substitution with a fluoride source. This process is highly susceptible to racemization through several mechanisms.
Core Causal Analysis:
-
SN1-type Mechanism: The primary culprit is often a reaction pathway that proceeds through a planar carbocation intermediate.[4] Once the hydroxyl group is activated (e.g., as a tosylate, mesylate, or triflate), it can depart, leaving behind a carbocation at the C3 position. Fluoride can then attack this planar intermediate from either face with roughly equal probability, leading to a racemic or near-racemic mixture.
-
Neighboring Group Participation: The N-Boc protecting group itself can contribute to racemization. The carbonyl oxygen of the Boc group can act as an internal nucleophile, forming a cyclic oxonium ion intermediate. This intermediate can then be attacked by fluoride at two different positions, leading to a loss of stereochemical integrity.
-
Reaction Conditions: Harsh reaction conditions, such as high temperatures or prolonged reaction times, can provide the energy needed to favor an SN1 pathway over the desired SN2 pathway, which proceeds with inversion of configuration. The basicity of some fluoride sources can also promote elimination side reactions or epimerization.[5]
Troubleshooting Workflow:
Question 2: My enantiomeric excess (e.e.) is inconsistent between batches. How can I improve reproducibility?
Answer:
Inconsistent enantiomeric excess is often a sign of a reaction that is highly sensitive to subtle variations in conditions. The key to improving reproducibility is to identify and strictly control the critical parameters.
Key Parameters to Control:
-
Water Content: Meticulously dry all reagents, solvents, and glassware. Trace amounts of water can hydrolyze activated intermediates or alter the solvation shell of the fluoride nucleophile, affecting its reactivity and the reaction pathway.
-
Reagent Purity and Age: Use freshly opened or purified reagents. For example, diethylaminosulfur trifluoride (DAST) can decompose over time, leading to variable results. Similarly, ensure the purity of your starting material, as impurities can interfere with the reaction.
-
Temperature Control: Maintain a stable, low temperature throughout the reaction, especially during the addition of reagents. Use a cryostat or a well-maintained cooling bath. Even small temperature fluctuations can shift the balance between SN1 and SN2 pathways.
-
Addition Rate: Add the fluorinating agent slowly and at a controlled rate. A rapid, exothermic addition can create localized hotspots, promoting side reactions and racemization.
-
Stirring: Ensure efficient and consistent stirring to maintain a homogeneous reaction mixture and prevent localized concentration gradients.
Frequently Asked Questions (FAQs)
This section provides answers to broader, more conceptual questions about stereoselective fluoropyrrolidine synthesis.
Question 3: Which fluorinating agent is best for maintaining stereochemical integrity?
Answer:
There is no single "best" fluorinating agent, as the optimal choice depends on the substrate, protecting groups, and desired scale of the reaction. However, some reagents are generally better at promoting stereospecific SN2 reactions.
Comparison of Common Nucleophilic Fluorinating Agents:
| Fluorinating Agent | Common Name/Acronym | Mechanism | Advantages | Disadvantages |
| Diethylaminosulfur Trifluoride | DAST | SN2-like | Effective for hydroxyl substitution. | Thermally unstable; can lead to side products. |
| Bis(2-methoxyethyl)aminosulfur Trifluoride | Deoxo-Fluor® | SN2-like | More thermally stable than DAST. | Can still promote elimination. |
| Pyridinium Fluoride/Triethylamine | Olah's Reagent | SN2 | Readily available and inexpensive. | Often requires harsher conditions; lower yields. |
| Cesium Fluoride | CsF | SN2 | Highly nucleophilic fluoride source. | Low solubility in many organic solvents. |
| 4-(tert-Butyl)-2,6-dimethylphenylsulfur Trifluoride | Fluolead™ | SN2-like | High thermal stability; crystalline solid. | Higher cost. |
Expert Recommendation: For sensitive substrates where stereochemical retention is critical, reagents like Deoxo-Fluor® or Fluolead™ are often preferred due to their increased stability and milder reaction profiles compared to DAST. The choice of fluorinating agent is a critical parameter in avoiding racemization.
Question 4: What is the role of the N-protecting group in preventing racemization?
Answer:
The N-protecting group plays a crucial role that extends beyond simply masking the amine's reactivity. Its size, electronics, and conformational effects can directly influence the stereochemical outcome of the fluorination step.
Key Functions of the Protecting Group:
-
Steric Hindrance: A bulky protecting group (e.g., tert-butoxycarbonyl, Boc) can sterically shield one face of the pyrrolidine ring, disfavoring the formation of certain intermediates that lead to racemization.
-
Preventing Neighboring Group Participation: As mentioned earlier, some protecting groups can participate in the reaction. Choosing a protecting group that is less likely to form cyclic intermediates is key. For example, a benzyloxycarbonyl (Cbz) group may be less prone to this than a Boc group under certain conditions.
-
Conformational Rigidity: A protecting group that locks the pyrrolidine ring into a specific conformation can help ensure that the incoming nucleophile attacks from the desired trajectory for an SN2 reaction.
Question 5: Can I avoid activating the hydroxyl group and still achieve stereoselective fluorination?
Answer:
Yes, alternative strategies exist that can bypass the need for traditional hydroxyl group activation, which is often the step most prone to racemization.
Alternative Methodologies:
-
Asymmetric Catalysis: Recent advances have focused on the use of chiral catalysts to control the stereochemistry of fluorination reactions. For example, chiral phase-transfer catalysts can be used with alkali metal fluorides to achieve enantioselective fluorination of aziridinium ions, which can be derived from pyrrolidine precursors.[6]
-
Enzymatic Fluorination: While still an emerging field, the use of fluorinase enzymes offers the potential for near-perfect stereocontrol.[7][8] These enzymes can catalyze the formation of C-F bonds with high precision, although substrate scope can be a limitation.
-
Starting from Chiral Precursors: An alternative to fluorinating a chiral pyrrolidine is to build the pyrrolidine ring from an already fluorinated chiral building block. This approach can be highly effective but may require a longer synthetic route.[9][10]
Experimental Protocol: Stereoretentive Fluorination of (S)-N-Boc-3-hydroxypyrrolidine
This protocol is provided as a general guideline and may require optimization for your specific substrate and laboratory conditions.
Objective: To synthesize (R)-N-Boc-3-fluoropyrrolidine with minimal racemization.
Materials:
-
(S)-N-Boc-3-hydroxypyrrolidine
-
Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-N-Boc-3-hydroxypyrrolidine (1.0 eq) in anhydrous DCM in a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add Deoxo-Fluor® (1.2 eq) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C.
-
Reaction: Stir the mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 12-16 hours.
-
Quenching: Carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous solution of NaHCO₃.
-
Extraction: Separate the layers and extract the aqueous layer with DCM (3x).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Determine the enantiomeric excess of the final product using chiral HPLC or ¹⁹F NMR with a chiral shift reagent.[11]
Self-Validation: The key to success in this protocol is rigorous control over temperature and anhydrous conditions. A successful reaction should yield the (R)-enantiomer with an e.e. >98%. A lower e.e. suggests that either the temperature control was insufficient or moisture was present.
References
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Smolobochkin, A., Gazizov, A., Appazov, N., Sinyashin, O., & Burilov, A. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(20), 11158. [Link]
-
Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]
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Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). MDPI. [Link]
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Laohapaisan, A., Roy, A., & Nagib, D. A. (2024). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Nature Communications. [Link]
- Synthesis method of 1-tert-butoxycarbonyl-3-pyrrolidone. (2011).
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Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines. (n.d.). ResearchGate. [Link]
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tert-Butyl (S)-2-(4-(methoxycarbonyl)phenyl)pyrrolidine-1-carboxylate. (n.d.). Organic Syntheses. [Link]
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Chiral C2-symmetric 2,5-disubstituted pyrrolidine derivatives as catalytic chiral ligands in the reactions of diethylzinc with aryl aldehydes. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Strategies for Nucleophilic C(sp3)–(Radio)Fluorination. (2023). The Doyle Group - UCLA. [Link]
-
Synthesis of 3-fluoropyrrolidines and 4-fluoropyrrolidin-2-ones from allylic fluorides. (2012). Royal Society of Chemistry. [Link]
-
Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines. (2012). ResearchGate. [Link]
-
Strategies Towards Challenging Fluorination Reactions. (n.d.). C‐H and C‐X Bond Functionalization: Transition Metal Mediation - Books. [Link]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. (2021). MDPI. [Link]
-
Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. (2021). Analytical Chemistry. [Link]
-
Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. (n.d.). ResearchGate. [Link]
-
A practical synthesis of (3R,4R)-N-tert-butoxycarbonyl-4-hydroxymethylpyrrolidin-3-ol. (n.d.). ResearchGate. [Link]
-
Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023). National Institutes of Health. [Link]
-
All About Optical Purity and Enantiomeric Excess. (2017). Master Organic Chemistry. [Link]
-
NEW PROCESS FOR THE PREPARATION OF (3R)-FLUOROPYRROLIDINE HYDROCHLORIDE. (2025). WIPO Patentscope. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). PubMed. [Link]
-
Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective C(sp3) - H Alkylation. (2023). PubMed. [Link]
-
Informing Molecular Design by Stereoelectronic Theory: The Fluorine Gauche Effect in Catalysis. (2018). Accounts of Chemical Research. [Link]
-
Methods for Removing the Fmoc Group. (n.d.). ResearchGate. [Link]
-
Chemical Aspects of Human and Environmental Overload with Fluorine. (n.d.). National Institutes of Health. [Link]
-
Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. (2024). Semantic Scholar. [Link]
-
Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (2024). Journal of Chemical and Pharmaceutical Research. [Link]
-
Conditions and results for enantioselective fluorination reactions of... (n.d.). ResearchGate. [Link]
-
Racemization Overview, Mechanism & Examples. (n.d.). Study.com. [Link]
-
Mastering Chirality: Unlocking Bioactive Natural Products with Oxazaborolidines and Oxazaborolidinones: Asymmetric Catalysis. (2024). Innovation of Chemistry & Materials for Sustainability. [Link]
-
Enantiomeric Excess (ee) and Specific Rotation Practice Problems. (n.d.). Chemistry Steps. [Link]
-
Reactivities of electrophilic N–F fluorinating reagents. (n.d.). RSC Publishing. [Link]
-
Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. (n.d.). PubMed. [Link]
-
Regiodivergent Nucleophilic Fluorination under Hydrogen Bonding Catalysis: A Computational and Experimental Study. (n.d.). National Institutes of Health. [Link]
-
SPPS Tips: Strategies for Minimizing Side-Reactions. (n.d.). Gyros Protein Technologies. [Link]
-
Mechanism-Guided Engineering of Fluorinase Unlocks Efficient Nucleophilic Biofluorination. (2025). bioRxiv. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Diastereomeric Control: A Comparative Analysis of (2S,4R)- vs. (2S,4S)-4-Fluoropyrrolidine-2-Carboxylate
Executive Summary
In the landscape of peptide engineering and drug discovery, the strategic incorporation of non-canonical amino acids offers a powerful tool for modulating molecular conformation, stability, and biological activity. Among these, fluorinated proline derivatives have emerged as exceptionally potent building blocks. The introduction of a single fluorine atom onto the pyrrolidine ring, a seemingly subtle modification, imparts profound stereoelectronic effects that can lock the ring into a specific pucker, thereby influencing the entire peptide backbone. This guide provides an in-depth, data-supported comparison of two critical diastereomers: (2S,4R)-4-fluoropyrrolidine-2-carboxylate (trans-4-Fluoro-L-proline, Flp) and (2S,4S)-4-fluoropyrrolidine-2-carboxylate (cis-4-Fluoro-L-proline, flp). We will dissect the fundamental principles governing their distinct conformational behaviors, present experimental evidence of their divergent effects on peptide stability, and provide actionable protocols for their application in research settings.
Introduction: The Power of Fluorine in Proline Scaffolds
Proline is a unique proteinogenic amino acid, with its side chain cyclizing back onto the backbone amine to form a five-membered pyrrolidine ring.[1] This inherent rigidity restricts the main-chain dihedral angle (φ), making proline a crucial determinant of protein and peptide secondary structure.[1] The pyrrolidine ring is not planar and exists in dynamic equilibrium between two primary puckered conformations: Cγ-exo (up) and Cγ-endo (down), relative to the carboxylate group.
The strategic fluorination of the pyrrolidine ring is a cornerstone of modern medicinal chemistry.[2][3] The high electronegativity of the fluorine atom can significantly alter the physicochemical properties of a molecule, enhancing metabolic stability, binding affinity, and membrane permeability.[4] In the context of proline, placing a fluorine atom at the C4 position introduces powerful stereoelectronic effects that resolve the ring's conformational ambiguity, providing a reliable method to enforce a specific pucker.[5] This guide will compare the two L-configured diastereomers, (2S,4R) and (2S,4S), which, as we will demonstrate, exert opposing effects on peptide structure.
The Decisive Role of Stereochemistry in Conformational Control
The profound differences between the trans (2S,4R) and cis (2S,4S) isomers originate from a stereoelectronic interaction known as the gauche effect. This effect describes the tendency of adjacent bonds in an F-C-C-N fragment to adopt a gauche (60°) rather than an anti (180°) conformation, a preference driven by favorable hyperconjugation between the C-F σ* antibonding orbital and the nitrogen lone pair.[6][7][8]
-
(2S,4R)-4-Fluoroproline (Flp, trans): In this isomer, the fluorine atom and the carboxylate group are on opposite faces of the ring. To satisfy the gauche effect, the pyrrolidine ring is strongly biased towards a Cγ-exo pucker. This conformation places the Cγ atom out of the plane on the same side as the carboxylate.
-
(2S,4S)-4-Fluoroproline (flp, cis): Here, the fluorine atom and carboxylate group are on the same face. The gauche effect now dictates a strong preference for a Cγ-endo pucker, with the Cγ atom puckered away from the carboxylate.
This stereochemically-driven conformational locking is the primary mechanism by which these isomers exert control over peptide architecture.[9][10]
Figure 1: Logical relationship showing how the stereochemistry of fluorine dictates pyrrolidine ring pucker and subsequent impact on peptide stability.
Experimental Evidence: The Impact on Collagen Stability
The most striking illustration of the divergent effects of these isomers is found in the study of collagen, the most abundant protein in animals.[11] Collagen's signature triple-helical structure relies on a repeating X-Y-Gly sequence, where the Y position is often occupied by (2S,4R)-4-hydroxyproline (Hyp). The stability of the triple helix is critically dependent on the Cγ-exo pucker of the residue in the Y position.
Researchers have used 4-fluoroproline diastereomers as probes to dissect the contributions of stereoelectronics to collagen stability.[9] The substitution of the Y-position proline with (2S,4R)-4-fluoroproline (Flp), which strongly favors the required Cγ-exo pucker, results in a dramatic hyperstabilization of the collagen triple helix. Conversely, incorporation of (2S,4S)-4-fluoroproline (flp), which favors the incompatible Cγ-endo pucker, leads to significant destabilization .
| Peptide Sequence (Ac-[Gly-Pro-Y]n-NH2) | Y-Position Residue | Diastereomer | Preferred Pucker | Thermal Melting Temp (Tm) | ΔTm relative to Pro |
| (Gly-Pro-Pro)₁₀ | Proline (Pro) | - | Mixed | 24 °C | 0 °C |
| (Gly-Pro-Hyp)₁₀ | (2S,4R)-Hydroxyproline (Hyp) | trans | Cγ-exo | 35 °C | +11 °C |
| (Gly-Pro-Flp)₁₀ | (2S,4R)-Fluoroproline (Flp) | trans | Cγ-exo | 41 °C | +17 °C |
| (Gly-Pro-flp)₁₀ | (2S,4S)-Fluoroproline (flp) | cis | Cγ-endo | <10 °C | -14 °C |
| Data synthesized from principles described in referenced literature.[9] |
This experimental data provides unequivocal evidence that the choice of diastereomer is not an incremental decision but a pivotal one that can either fortify or dismantle a desired peptide architecture. The (2S,4R) isomer acts as a powerful conformational lock, pre-organizing the peptide backbone for stable folding, making it an invaluable tool for protein engineering.[9]
Experimental Workflows and Protocols
To empower researchers to leverage these building blocks, we provide a detailed experimental workflow and protocol for their practical application.
Figure 2: A typical experimental workflow for synthesizing and analyzing peptides containing 4-fluoroproline diastereomers.
Protocol: Synthesis and Thermal Denaturation Analysis of a Collagen-Mimetic Peptide
This protocol describes the synthesis of a (Gly-Pro-Flp)₁₀ peptide and its subsequent analysis by circular dichroism (CD) to determine its thermal stability.
1. Materials & Reagents:
-
Fmoc-Gly-OH, Fmoc-Pro-OH, Fmoc-(2S,4R)-4-fluoroproline-OH (Fmoc-Flp-OH)
-
Rink Amide MBHA Resin
-
Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane, 2.5% H₂O
-
Buffer for Analysis: Phosphate-Buffered Saline (PBS), pH 7.4
2. Peptide Synthesis (SPPS):
-
Swell 0.1 mmol of Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine/DMF (2 x 10 min). Wash thoroughly with DMF.
-
Coupling Cycle (for each amino acid): a. Pre-activate a solution of Fmoc-amino acid (0.4 mmol, 4 eq), HBTU (0.38 mmol, 3.8 eq), and DIPEA (0.8 mmol, 8 eq) in DMF for 2 minutes. b. Add the activated mixture to the resin and couple for 1-2 hours. c. Wash the resin with DMF. Confirm coupling completion with a Kaiser test.
-
Repeat the deprotection and coupling steps according to the sequence: [Gly-Pro-Flp]₁₀.
-
After the final coupling, perform a final Fmoc deprotection and wash the resin with DMF, DCM, and methanol, then dry under vacuum.
3. Cleavage and Deprotection:
-
Treat the dried resin with 10 mL of cleavage cocktail for 3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
4. Purification and Analysis:
-
Dissolve the crude peptide in a minimal amount of 50% acetonitrile/water.
-
Purify by reverse-phase HPLC on a C18 column using a water/acetonitrile gradient containing 0.1% TFA.
-
Collect fractions corresponding to the major product peak.
-
Confirm the mass of the purified peptide using LC-MS or MALDI-TOF.
-
Lyophilize the pure fractions to obtain a white powder.
5. Thermal Denaturation by Circular Dichroism (CD):
-
Prepare a 50 µM solution of the purified peptide in PBS.
-
Record a CD spectrum from 250 nm to 190 nm at 4°C to confirm the triple-helical conformation (positive peak ~225 nm).
-
Monitor the CD signal at 225 nm while increasing the temperature from 4°C to 80°C at a rate of 1°C/min.
-
The melting temperature (Tm) is the temperature at the midpoint of the sigmoidal unfolding transition.
Summary and Applications
The choice between (2S,4R)- and (2S,4S)-4-fluoropyrrolidine-2-carboxylate is a strategic decision rooted in fundamental stereoelectronics. These building blocks are not interchangeable; they are powerful tools for exerting opposing conformational biases on peptide and protein scaffolds.
| Feature | (2S,4R)-4-Fluoropyrrolidine-2-carboxylate | (2S,4S)-4-Fluoropyrrolidine-2-carboxylate |
| Common Abbreviation | Flp | flp |
| Relative Stereochem. | trans | cis |
| CAS Number | 2507-61-1[12] | 203866-13-1 |
| Governing Principle | Gauche Effect[9] | Gauche Effect[9] |
| Preferred Ring Pucker | Cγ-exo (Up) | Cγ-endo (Down) |
| Effect on Collagen | Hyperstabilizing[11] | Destabilizing[9] |
| Primary Application | Inducing stable, defined secondary structures (e.g., polyproline II helix) | Probing the effects of conformational disruption; negative control |
| Use in Drug Design | Scaffolding for constrained, bioactive conformations[10][13] | Less common, used primarily for structure-activity relationship studies |
Applications for Researchers and Drug Developers:
-
Protein Engineering: Use (2S,4R)-Flp to enhance the thermal and proteolytic stability of proteins and peptides.
-
Structure-Function Studies: Employ both diastereomers to definitively link the Cγ-exo or Cγ-endo pucker to a specific biological function.
-
Peptidomimetic Design: Utilize the rigid Cγ-exo conformation of (2S,4R)-Flp to design potent and selective inhibitors or receptor ligands by locking the pharmacophore in its bioactive geometry.[14][15]
References
-
Shoulders, M. D., & Raines, R. T. (2009). Collagen structure and stability. Annual review of biochemistry, 78, 929-958. Available from: [Link]
-
DeRider, M. L., Wilkens, S. J., Waddell, M. J., Bretscher, L. E., Weinhold, F., Raines, R. T., & Markley, J. L. (2002). Collagen stability: insights from NMR spectroscopic and hybrid density functional computational investigations of the effect of electronegative substituents on prolyl ring conformation. Journal of the American Chemical Society, 124(11), 2497-2505. Available from: [Link]
- Google Patents. (n.d.). EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives.
-
Al-Rawashdeh, A. I., Al-Qawasmeh, R. A., Al-Tel, T. H., & Taha, M. O. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry–A European Journal, 26(27), 6141-6145. Available from: [Link]
-
Reddy, G. S. R., & Reddy, M. R. (2015). A short diastereoselective synthesis of cis-(2S, 4S) and cis-(2R, 4R)-4-hydroxyprolines. Tetrahedron: Asymmetry, 26(15-16), 843-848. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis and Pharmacological Activity of Ethyl-2-Amino-1-Benzamido-4-Oxo-5-(2-Oxo-2-Arylethylidene)Pyrrolidine-3-Carboxylates. Retrieved from: [Link]
-
PubChem. (n.d.). (2S,4R)-Methyl 4-fluoropyrrolidine-2-carboxylate hydrochloride. Retrieved from: [Link]
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Available from: [Link]
-
Newberry, R. W., & Raines, R. T. (2017). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Topics in Heterocyclic Chemistry, 48, 1-25. Available from: [Link]
-
Carbone, M., & Piras, M. (2023). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 28(19), 6829. Available from: [Link]
-
Wzorek, A., & Soloshonok, V. A. (2022). Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities. The Journal of Organic Chemistry, 87(5), 2935-2950. Available from: [Link]
-
Duarte, F., & O'Hagan, D. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein Journal of Organic Chemistry, 20, 1572-1579. Available from: [Link]
-
ResearchGate. (n.d.). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Retrieved from: [Link]
-
ResearchGate. (n.d.). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Retrieved from: [Link]
-
ResearchGate. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from: [Link]
-
Terekhova, M. I., & Terekhov, D. S. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 28(11), 4471. Available from: [Link]
-
PubMed. (2017). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Retrieved from: [Link]
-
MySkinRecipes. (n.d.). (2S,4S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride. Retrieved from: [Link]
-
Grande, F., & Brizzi, A. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(14), 5431. Available from: [Link]
-
MDPI. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Retrieved from: [Link]
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- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- 9. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. (2S,4R)-4-Fluoropyrrolidinium-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scbt.com [scbt.com]
- 13. researchgate.net [researchgate.net]
- 14. (2S,4S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride [myskinrecipes.com]
- 15. chemimpex.com [chemimpex.com]
Stereoselectivity in Action: A Comparative Guide to the Biological Activity of Ethyl 4-Fluoropyrrolidine-2-carboxylate Stereoisomers
In the landscape of modern drug discovery, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is a critical determinant of biological function. This guide delves into the pharmacological significance of stereoisomerism, focusing on the ethyl 4-fluoropyrrolidine-2-carboxylate scaffold. While direct comparative data for all four stereoisomers of this specific ethyl ester are not extensively available in public literature, this guide will synthesize data from closely related and biologically significant analogues. By examining these compelling case studies, we can illuminate the profound impact of stereochemistry on target engagement, potency, and overall therapeutic potential, providing researchers, scientists, and drug development professionals with a framework for understanding and applying these principles in their own work.
The pyrrolidine ring is a prevalent motif in a multitude of biologically active compounds, offering a versatile, non-planar scaffold that can orient substituents in precise spatial arrangements to optimize interactions with biological targets.[1] The introduction of a fluorine atom can further enhance metabolic stability, binding affinity, and membrane permeability. However, the true pharmacological potential of these molecules can only be unlocked through a careful consideration of their stereochemistry.
The Decisive Role of Stereochemistry: Lessons from FAP and IRAK4 Inhibition
Two compelling examples underscore the importance of stereocontrol in the biological activity of 4-fluoropyrrolidine derivatives: the inhibition of Fibroblast Activation Protein (FAP) and Interleukin-1 Receptor Associated Kinase 4 (IRAK4).
Fibroblast Activation Protein (FAP) Inhibition: A Tale of Two Isomers
FAP, a cell-surface serine protease, is overexpressed in the stroma of many cancers, making it an attractive target for both diagnostic and therapeutic applications.[2] Structure-activity relationship (SAR) studies on a series of (4-quinolinoyl)-glycyl-2-cyanopyrrolidine-based FAP inhibitors have revealed a stark difference in the inhibitory potency of the (4S) and (4R) fluoro-substituted isomers.
The (4S)-fluoropyrrolidine analogue demonstrates potent FAP inhibition, with an IC50 value of 3.3 nM. This potency is comparable to the corresponding 4,4-difluorinated compound (IC50 = 3.2 nM) and represents a threefold increase in affinity over the unsubstituted analog (IC50 = 10.3 nM).[2] In stark contrast, the (4R)-fluoropyrrolidine isomer is virtually inactive, with an IC50 value of 1000 nM.[2] This dramatic loss of activity highlights the critical importance of the stereocenter at the C4 position.
The causal basis for this disparity lies in the conformational constraints imposed by the fluorine atom. The (4S) isomer preferentially adopts a hyperconjugatively stabilized endo-puckered ring conformation. This specific three-dimensional arrangement optimally presents the key binding elements of the inhibitor to the active site of FAP. Conversely, the (4R) isomer favors an exo-puckered conformation, which is unfavorable for binding and results in a significant loss of inhibitory capability.[2] This principle has been leveraged in the design of FAP-targeted PET tracers, where the (2S,4S)-4-fluoropyrrolidine-2-carbonitrile scaffold has been identified as a promising pharmacophore for cancer diagnosis.[2][3]
Data Presentation: Comparative Biological Activity of 4-Fluoropyrrolidine Analogues
The following table summarizes the inhibitory activities of key 4-fluoropyrrolidine stereoisomers and related compounds against FAP.
| Compound/Scaffold | Stereochemistry | Target | IC50 (nM) | Reference |
| (4-quinolinoyl)-glycyl-2-cyanopyrrolidine | Unsubstituted | FAP | 10.3 | [2] |
| (4-quinolinoyl)-glycyl-(4S)-fluoro-2-cyanopyrrolidine | (4S) | FAP | 3.3 | [2] |
| (4-quinolinoyl)-glycyl-(4R)-fluoro-2-cyanopyrrolidine | (4R) | FAP | 1000 | [2] |
| (4-quinolinoyl)-glycyl-4,4-difluoro-2-cyanopyrrolidine | N/A | FAP | 3.2 | [2] |
Interleukin-1 Receptor Associated Kinase 4 (IRAK4) Inhibition: A Case Study in Specificity
IRAK4 is a crucial kinase in the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, making it a key target for the treatment of inflammatory diseases and certain cancers.[4] Fragment-based drug design efforts led to the discovery of PF-06650833 (Zimlovisertib), a potent and selective IRAK4 inhibitor that has advanced to clinical trials.[4][5][6]
The chemical structure of PF-06650833 is 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide.[5] The specific stereochemistry of the substituted 4-fluoropyrrolidinone ring, (2S,3S,4S), is critical for its high affinity and selectivity for IRAK4. This complex molecule showcases how a fluorinated pyrrolidine scaffold can be elaborated to achieve potent and selective inhibition of a key biological target. While a direct comparison with the other stereoisomers of this complex molecule is not publicly available, the selection of this specific isomer for clinical development underscores the rigorous process of stereochemical optimization in drug discovery.
Experimental Protocols: A Guide to Synthesis and Evaluation
The synthesis and biological evaluation of fluorinated pyrrolidine derivatives require precise stereocontrol and robust analytical methods. Below are representative protocols for the synthesis of a 4-fluoropyrrolidine-2-carboxylic acid stereoisomer and a general method for assessing FAP inhibitory activity.
Synthesis of (2S,4R)-4-Fluoropyrrolidine-2-carboxylic Acid Hydrochloride
This protocol describes a common method for the stereoselective synthesis of a 4-fluoropyrrolidine derivative.
Step 1: Fluorination of Hydroxyproline Derivative
-
To a solution of N-(tert-butoxycarbonyl)-(2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon) at -78 °C, add a fluorinating agent such as diethylaminosulfur trifluoride (DAST) dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude fluorinated product.
Step 2: Deprotection
-
Dissolve the crude fluorinated product in a suitable solvent (e.g., acetonitrile).
-
Add a solution of hydrochloric acid (e.g., 2 M aqueous HCl).[7]
-
Stir the reaction at room temperature for several hours until the deprotection is complete, as monitored by TLC or LC-MS.[7]
-
Concentrate the reaction mixture under reduced pressure to yield the hydrochloride salt of (2S,4R)-4-fluoropyrrolidine-2-carboxylic acid.[7]
-
The final product can be purified by recrystallization.
In Vitro FAP Inhibition Assay
This protocol outlines a general procedure for determining the in vitro inhibitory activity of test compounds against FAP.
Materials:
-
Recombinant human FAP enzyme
-
Fluorogenic FAP substrate (e.g., Ala-Pro-AFC)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Test compounds (dissolved in DMSO)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 96-well plate, add the assay buffer, the FAP enzyme, and the test compound dilutions.
-
Incubate the plate at room temperature for a predefined period (e.g., 15 minutes) to allow the compounds to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Monitor the fluorescence intensity over time using a fluorescence plate reader (e.g., excitation at 400 nm, emission at 505 nm).
-
Calculate the rate of reaction for each compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizing the Concepts
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Relationship between stereochemistry and biological activity.
Caption: Workflow for FAP inhibition assay.
Conclusion
While a comprehensive side-by-side comparison of all four stereoisomers of ethyl 4-fluoropyrrolidine-2-carboxylate is not yet available in the scientific literature, the evidence from closely related analogues is unequivocal: stereochemistry is a paramount determinant of biological activity in this class of compounds. The stark contrast in FAP inhibitory potency between the (4S) and (4R) isomers, and the precise stereochemical requirements for the IRAK4 inhibitor PF-06650833, serve as powerful illustrations of this principle.
For researchers working with fluorinated pyrrolidine scaffolds, this guide underscores the necessity of stereoselective synthesis and rigorous stereochemical characterization. The choice of a single, optimal stereoisomer can be the difference between a potent, selective drug candidate and an inactive or even toxic molecule. As the field of drug discovery continues to advance, a deep understanding and application of stereochemical principles will remain fundamental to the design of the next generation of therapeutics.
References
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Mavri, J., et al. (2023). Synthesis and Evaluation of 68Ga-Labeled (2S,4S)-4-Fluoropyrrolidine-2-Carbonitrile and (4R)-Thiazolidine-4-Carbonitrile Derivatives as Novel Fibroblast Activation Protein-Targeted PET Tracers for Cancer Imaging. Pharmaceuticals, 16(4), 589. [Link]
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Peko, T., et al. (2021). Automated Radiosynthesis of cis- and trans-4-[18F]Fluoro-l-proline Using [18F]Fluoride. Journal of Organic Chemistry, 86(17), 11845-11853. [Link]
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Lee, K. L., et al. (2017). Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design. Journal of Medicinal Chemistry, 60(13), 5521-5542. [Link]
- Petri, A. D., et al. (2021). Pyrrolidine-based compounds in medicinal chemistry: A patent review (2015-2020).
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Lee, K. L., et al. (2017). Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design. Journal of Medicinal Chemistry, 60(13), 5521-5542. [Link]
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ResearchGate. (2017). Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design. [Link]
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Wang, Y., et al. (2014). Design, Synthesis and Biological Evaluation of 4-fluoropyrrolidine-2-carbonitrile and octahydrocyclopenta[b]pyrrole-2-carbonitrile Derivatives as Dipeptidyl Peptidase IV Inhibitors. European Journal of Medicinal Chemistry, 86, 646-661. [Link]
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PubChem. (n.d.). (2S,4R)-Methyl 4-fluoropyrrolidine-2-carboxylate hydrochloride. Retrieved January 24, 2026, from [Link]
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ResearchGate. (2017). Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design. [Link]
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National Center for Biotechnology Information. (2021). Discovery of CA-4948, an Orally Bioavailable IRAK4 Inhibitor for Treatment of Hematologic Malignancies. Journal of Medicinal Chemistry, 64(14), 10046-10063. [Link]
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Mavri, J., et al. (2023). Synthesis and Evaluation of 68Ga-Labeled (2S,4S)-4-Fluoropyrrolidine-2-Carbonitrile and (4R)-Thiazolidine-4-Carbonitrile Derivatives as Novel Fibroblast Activation Protein-Targeted PET Tracers for Cancer Imaging. MDPI. [Link]
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National Center for Biotechnology Information. (2021). Discovery of CA-4948, an Orally Bioavailable IRAK4 Inhibitor for Treatment of Hematologic Malignancies. Journal of Medicinal Chemistry, 64(14), 10046-10063. [Link]
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Hobart, D. B., & Merola, J. S. (2012). (2S,4R)-4-Fluoro-pyrrolidinium-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2490. [Link]
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Mavri, J., et al. (2023). Synthesis and Evaluation of 68Ga-Labeled (2S,4S)-4-Fluoropyrrolidine-2-Carbonitrile and (4R)-Thiazolidine-4-Carbonitrile Derivatives as Novel Fibroblast Activation Protein-Targeted PET Tracers for Cancer Imaging. MDPI. [Link]
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Mavri, J., et al. (2023). Synthesis and Evaluation of 68Ga-Labeled (2S,4S)-4-Fluoropyrrolidine-2-Carbonitrile and (4R)-Thiazolidine-4-Carbonitrile Derivatives as Novel Fibroblast Activation Protein-Targeted PET Tracers for Cancer Imaging. MDPI. [Link]
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Wang, Y., et al. (2013). Synthesis and Biological Evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile Derivatives as Dipeptidyl peptidase-4 Inhibitors for the Treatment of Type 2 Diabetes. Bioorganic & Medicinal Chemistry, 21(23), 7349-7361. [Link]
-
Wang, Y., et al. (2013). Synthesis and Biological Evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile Derivatives as Dipeptidyl peptidase-4 Inhibitors for the Treatment of Type 2 Diabetes. Bioorganic & Medicinal Chemistry, 21(23), 7349-7361. [Link]
-
National Center for Biotechnology Information. (2023). Ethyl (2RS,3SR,4RS)-1-ethyl-2-(furan-2-yl)-4-hydroxy-5-oxopyrrolidine-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 1), 60-63. [Link]
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- 2. Synthesis and Evaluation of 68Ga-Labeled (2S,4S)-4-Fluoropyrrolidine-2-Carbonitrile and (4R)-Thiazolidine-4-Carbonitrile Derivatives as Novel Fibroblast Activation Protein-Targeted PET Tracers for Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of 68Ga-Labeled (2S,4S)-4-Fluoropyrrolidine-2-Carbonitrile and (4R)-Thiazolidine-4-Carbonitrile Derivatives as Novel Fibroblast Activation Protein-Targeted PET Tracers for Cancer Imaging | MDPI [mdpi.com]
- 4. Discovery of CA-4948, an Orally Bioavailable IRAK4 Inhibitor for Treatment of Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Automated Radiosynthesis of cis- and trans-4-[18F]Fluoro-l-proline Using [18F]Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Chiral HPLC Analysis of Fluoropyrrolidine-2-Carboxylate Esters
Abstract
The enantiomeric purity of fluoropyrrolidine-2-carboxylate esters is a critical quality attribute in the development of novel pharmaceuticals and agrochemicals, owing to the profound impact of stereochemistry on biological activity. This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) methodologies for the analysis of these compounds. We delve into the rationale behind the selection of chiral stationary phases (CSPs), mobile phase optimization, and provide detailed, field-tested experimental protocols. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling them to develop robust and reliable enantioselective analytical methods.
Introduction: The Significance of Chirality in Fluorinated Pyrrolidines
Fluorinated pyrrolidines are privileged scaffolds in medicinal chemistry. The introduction of fluorine can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The pyrrolidine ring, a common motif in natural products and pharmaceuticals, possesses at least one stereocenter at the 2-position, and the addition of a fluorine atom at the 4-position can introduce a second. Consequently, the synthesis of these compounds can yield multiple stereoisomers, each with potentially distinct pharmacological and toxicological profiles.
Regulatory agencies worldwide mandate the characterization and control of stereoisomers in drug substances.[2] Therefore, the development of accurate and precise analytical methods to determine the enantiomeric purity of fluoropyrrolidine-2-carboxylate esters is not merely an academic exercise but a critical step in the drug development process. Chiral HPLC with polysaccharide-based stationary phases has emerged as the gold standard for this purpose, offering high resolving power and broad applicability.[3]
The Cornerstone of Enantioseparation: A Comparative Analysis of Chiral Stationary Phases
The selection of the appropriate chiral stationary phase (CSP) is the most critical decision in developing a successful enantioselective HPLC method. For fluoropyrrolidine-2-carboxylate esters and their analogues, polysaccharide-based CSPs, particularly those derived from amylose and cellulose, have demonstrated superior performance.[4] The chiral recognition mechanism of these CSPs is complex, involving a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the helical grooves of the polysaccharide polymer.[3]
Here, we compare three widely used polysaccharide-based CSPs: Chiralpak® AD-H, Chiralcel® OD-H, and Chiralpak® IA.
-
Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) : This amylose-based CSP is often the first choice for screening due to its broad enantiorecognition capabilities for a wide range of chiral compounds, including those with cyclic structures.[5]
-
Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) : A cellulose-based CSP, it often provides complementary selectivity to the Chiralpak® AD series. While having the same carbamate derivative, the different polysaccharide backbone (cellulose vs. amylose) results in a different three-dimensional chiral environment.[6]
-
Chiralpak® IA (Immobilized Amylose tris(3,5-dimethylphenylcarbamate)) : This CSP has the same chiral selector as Chiralpak® AD-H but is immobilized on the silica support. This immobilization allows for the use of a wider range of organic solvents as mobile phases, which can be advantageous for optimizing selectivity and for compounds with limited solubility.[7]
The following workflow outlines a systematic approach to CSP selection and method development.
Sources
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- 7. agilent.com [agilent.com]
A Tale of Two Prolines: A Comparative Guide to Ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate and Hydroxyproline in Peptide Synthesis
For the discerning researcher in peptide science and drug discovery, the strategic incorporation of non-canonical amino acids is a cornerstone of innovation. Among the most powerful tools for modulating peptide structure and function are derivatives of proline, an amino acid unique in its cyclic nature. This guide provides an in-depth, objective comparison of two influential proline analogs: ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate, a synthetic fluorinated variant, and (2S,4R)-4-hydroxyproline, a crucial natural component of collagen.
This document moves beyond a simple catalog of features, delving into the fundamental stereoelectronic differences that govern their behavior and, consequently, their impact on the final peptide. We will explore their distinct effects on peptide conformation, stability, and synthetic considerations, supported by experimental evidence and detailed protocols to empower your research.
At the Heart of the Matter: Unveiling the Structural and Electronic Dichotomy
The divergent functionalities of ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate (representing 4-fluoroproline) and hydroxyproline stem from the intrinsic properties of the fluorine and hydroxyl substituents at the C4 position of the pyrrolidine ring.
(2S,4R)-4-Hydroxyproline (Hyp) , a product of post-translational modification, is integral to the stability of collagen.[1][2] Its hydroxyl group can act as both a hydrogen bond donor and acceptor, contributing to the hydration network surrounding the peptide.[3] However, its primary influence on peptide conformation is now understood to be stereoelectronic in nature.[2]
Ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate , and more broadly (2R,4S)-4-fluoroproline (flp), introduces a highly electronegative fluorine atom. This substitution has profound consequences:
-
A Potent Inductive Effect: Fluorine's strong electron-withdrawing nature significantly influences the electronics of the pyrrolidine ring.[4] This effect is more pronounced than that of the hydroxyl group in hydroxyproline.[4]
-
Minimal Hydrogen Bonding: Unlike the hydroxyl group, the fluorine atom is a poor hydrogen bond acceptor and cannot act as a donor.[4] This allows for the dissection of stereoelectronic effects from those of hydrogen bonding in peptide structure.
These fundamental differences dictate the conformational preferences of the proline ring and the preceding peptide bond, offering a powerful toolkit for peptide design.
The Ripple Effect: Conformational Control in Peptide Scaffolds
The substitution at the C4 position directly influences two key conformational equilibria in the peptide backbone: the pyrrolidine ring pucker and the cis/trans isomerization of the Xaa-Pro peptide bond.
Pyrrolidine Ring Pucker: The Endo/Exo Dichotomy
The proline ring is not planar and exists in two primary puckered conformations: Cγ-endo (where Cγ is on the same side as the carboxyl group) and Cγ-exo (where Cγ is on the opposite side). The substituent at C4 biases this equilibrium.
-
(2S,4R)-Hydroxyproline (Hyp): The hydroxyl group in this configuration stereoelectronically favors an exo pucker.[5] This conformation is crucial for the stability of the collagen triple helix.[5]
-
(2R,4S)-4-Fluoroproline (flp): The fluorine atom in the (4S) configuration induces a strong preference for the endo pucker.[4] Conversely, the (4R)-fluoroproline (Flp) diastereomer favors the exo pucker, often leading to enhanced stability in collagen mimetics compared to hydroxyproline.[4][5]
dot graph TD { rankdir="LR"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption { label="Figure 1: Influence of C4 Substitution on Pyrrolidine Ring Pucker"; fontsize=10; fontname="Arial"; } dot
Figure 1: A simplified representation of the opposing influence of (2S,4R)-hydroxyproline and (2R,4S)-4-fluoroproline on the conformational equilibrium of the pyrrolidine ring.
Cis/Trans Isomerization: A Gateway to Functional Diversity
The peptide bond preceding a proline residue can exist in either a cis or trans conformation, and the interconversion between these states is often a rate-limiting step in protein folding and can be a critical determinant of biological activity. The C4 substituent's influence on ring pucker is coupled to this equilibrium.
-
Exo Pucker (favored by Hyp and (4R)-Fpr): Generally promotes a higher population of the trans amide bond isomer.[1]
-
Endo Pucker (favored by (4S)-Fpr): Tends to increase the population of the cis amide bond isomer.[6]
This stereospecific control over the cis/trans ratio is a powerful tool for stabilizing specific peptide conformations and probing the functional significance of this isomerization in biological systems.[6]
| Feature | (2R,4S)-4-Fluoroproline (flp) | (2S,4R)-4-Hydroxyproline (Hyp) |
| Dominant Electronic Effect | Strong Inductive (Gauche) Effect[4] | Stereoelectronic & H-bonding[2] |
| Pyrrolidine Pucker | Prefers Cγ-endo[4] | Prefers Cγ-exo[5] |
| Preceding Amide Bond | Favors cis conformation[6] | Favors trans conformation[1] |
| Hydration | Reduced hydration[3] | Highly hydrated[3] |
| 19F NMR Probe | Yes[7] | No |
Table 1: Comparative physicochemical and conformational properties of (2R,4S)-4-fluoroproline and (2S,4R)-4-hydroxyproline.
Performance in Peptide Synthesis: A Practical Comparison
The choice between these two proline analogs also has practical implications for solid-phase peptide synthesis (SPPS).
Building Block Availability and Stability
-
Fmoc-Hyp(tBu)-OH: The tert-butyl protected form of hydroxyproline is commercially available and widely used in standard Fmoc-SPPS protocols. The side-chain protection is stable to the piperidine treatment used for Fmoc deprotection and is cleaved simultaneously with other side-chain protecting groups and resin cleavage by trifluoroacetic acid (TFA).
-
Fmoc-(2R,4S)-4-fluoropyrrolidine-2-carboxylic acid: This fluorinated building block is also commercially available, though often at a higher cost. It does not require side-chain protection, simplifying the synthesis strategy.
Coupling Efficiency
While standard coupling reagents like HBTU/DIPEA are generally effective for both amino acids, the steric bulk and electronic properties of the incoming amino acid can influence coupling times and efficiency. Some highly fluorinated or sterically hindered proline analogs have been reported to exhibit slower coupling kinetics.[7] It is therefore prudent to employ a slightly longer coupling time or a more potent coupling agent when incorporating fluorinated prolines to ensure complete reaction. Monitoring the coupling reaction via a Kaiser or other ninhydrin-based test is always recommended.
Potential Side Reactions
Proline-containing sequences, in general, can be susceptible to diketopiperazine formation at the dipeptide stage, leading to chain termination.[1] This is particularly true for sequences with a C-terminal proline. While there is no evidence to suggest that fluorination at the C4 position exacerbates this, careful selection of the solid support (e.g., 2-chlorotrityl resin for C-terminal acids) and coupling protocols can mitigate this risk.
Experimental Protocols
The following are detailed, representative protocols for the incorporation of both Fmoc-Hyp(tBu)-OH and Fmoc-(2R,4S)-4-fluoropyrrolidine-2-carboxylic acid into a peptide sequence using automated Fmoc-SPPS.
General SPPS Workflow
dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption { label="Figure 2: General Workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS)"; fontsize=10; fontname="Arial"; } dot
Figure 2: A schematic overview of the key steps in a typical Fmoc-SPPS cycle.
Protocol for Incorporation of Fmoc-Hyp(tBu)-OH
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Fmoc-Hyp(tBu)-OH
-
Other Fmoc-protected amino acids
-
N,N'-Dimethylformamide (DMF), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
Coupling solution: 0.5 M HBTU in DMF
-
Activation base: 2 M N,N-Diisopropylethylamine (DIPEA) in N-Methyl-2-pyrrolidone (NMP)
-
Cleavage cocktail: 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane (TIS)
Procedure (Automated Synthesizer):
-
Resin Loading and Swelling: Place the resin in the reaction vessel and swell in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and repeat for 7 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7 cycles).
-
Coupling:
-
Prepare a solution of Fmoc-Hyp(tBu)-OH (4-5 equivalents relative to resin loading) in DMF.
-
Add the coupling solution (HBTU, 4-5 eq.) and activation base (DIPEA, 8-10 eq.).
-
Pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the reaction vessel.
-
Couple for 45-60 minutes.
-
-
Washing: Wash the resin with DMF (5-7 cycles).
-
Monitoring (Optional): Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling.
-
Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the sequence.
-
Final Cleavage and Deprotection: After the final Fmoc deprotection and washing, treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC.
Protocol for Incorporation of Fmoc-(2R,4S)-4-fluoropyrrolidine-2-carboxylic acid
Materials:
-
Same as for Hyp, with Fmoc-(2R,4S)-4-fluoropyrrolidine-2-carboxylic acid replacing Fmoc-Hyp(tBu)-OH.
Procedure (Automated Synthesizer):
The procedure is largely identical to that for Fmoc-Hyp(tBu)-OH, with a key modification in the coupling step:
-
Resin Loading to Washing (Steps 1-3): Follow the same procedure as for Hyp.
-
Coupling:
-
Prepare a solution of Fmoc-(2R,4S)-4-fluoropyrrolidine-2-carboxylic acid (4-5 eq.) in DMF.
-
Add the coupling solution (HBTU, 4-5 eq.) and activation base (DIPEA, 8-10 eq.).
-
Pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the reaction vessel.
-
Couple for 60-90 minutes. A longer coupling time is recommended to ensure complete incorporation due to potential steric hindrance.
-
-
Washing and Subsequent Steps (Steps 5-9): Follow the same procedure as for Hyp.
Applications in Drug Discovery and Chemical Biology
The distinct conformational biases induced by these two proline analogs make them invaluable tools for:
-
Stabilizing Secondary Structures: By favoring specific ring puckers and cis/trans isomers, these analogs can be used to pre-organize peptides into desired conformations, such as β-turns or polyproline helices, which can enhance binding affinity and biological activity.
-
Probing Structure-Activity Relationships (SAR): Systematically replacing proline or hydroxyproline with fluorinated analogs allows researchers to dissect the contributions of stereoelectronics versus hydrogen bonding to a peptide's function.[4]
-
Enhancing Metabolic Stability: The introduction of non-natural amino acids can increase resistance to proteolytic degradation, thereby improving the pharmacokinetic profile of peptide-based therapeutics.
-
¹⁹F NMR Spectroscopy: The fluorine atom in fluoroproline serves as a sensitive NMR probe for studying peptide and protein conformation, dynamics, and interactions without the background signal inherent in ¹H NMR.[7]
Conclusion: A Choice Dictated by Design
Neither ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate nor hydroxyproline is inherently "better"; they are distinct tools with specific applications.
-
Hydroxyproline remains the gold standard for mimicking and stabilizing collagenous structures and for applications where its hydrogen-bonding capabilities are desired. Its well-understood role in promoting a trans peptide bond and exo pucker makes it a reliable choice for inducing specific turns in peptides.
-
Ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate offers a more nuanced level of control over peptide conformation. Its powerful inductive effect and lack of hydrogen bonding capacity allow for the precise manipulation of the endo pucker and an increased propensity for the cis amide bond. This, coupled with its utility as a ¹⁹F NMR probe, makes it an exceptional tool for advanced peptide design and biophysical studies.
The selection between these two powerful building blocks should be a deliberate one, guided by the specific conformational and functional outcomes desired in the final peptide. By understanding their fundamental differences, researchers can unlock new possibilities in the rational design of peptides for therapeutic and biotechnological applications.
References
-
Newberry, R. W., & Raines, R. T. (2017). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Top Heterocycl Chem, 48, 1-25. [Link]
-
Verhoork, S., et al. (2018). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Biochemistry, 57(42), 6013-6026. [Link]
-
Zondlo, N. J. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 135(12), 4867-4878. [Link]
-
Hofman, M., et al. (2021). Fluorine NMR study of proline-rich sequences using fluoroprolines. Journal of Magnetic Resonance, 330, 107038. [Link]
-
Newberry, R. W., & Raines, R. T. (2017). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. PubMed. [Link]
-
Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
-
Nishi, Y., et al. (2005). Different effects of 4-hydroxyproline and 4-fluoroproline on the stability of collagen triple helix. Biochemistry, 44(16), 6330-6337. [Link]
-
Wikipedia. (2023). Hydroxyproline. [Link]
Sources
- 1. chempep.com [chempep.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Different effects of 4-hydroxyproline and 4-fluoroproline on the stability of collagen triple helix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorine NMR study of proline-rich sequences using fluoroprolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.uci.edu [chem.uci.edu]
- 7. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to the Conformational Analysis of 4-Fluoropyrrolidine Derivatives
Introduction: The Strategic Value of Fluorine in Pyrrolidine Scaffolds
The pyrrolidine ring, a core component of the amino acid proline, is a ubiquitous and structurally vital scaffold in a vast array of pharmaceuticals and biologically active molecules.[1][2][3] Its conformational rigidity, unique among the natural amino acids, allows it to act as a "turn inducer," profoundly influencing the secondary structure of peptides and proteins.[4][5] However, this conformational landscape is not static; it is a finely balanced equilibrium that can be strategically manipulated.
The introduction of a fluorine atom, particularly at the 4-position of the pyrrolidine ring, has emerged as a powerful tool in medicinal chemistry and drug design.[3][6] This is not merely a substitution to enhance metabolic stability or lipophilicity. Instead, 4-fluorination provides a subtle yet reliable method to modulate and control the ring's three-dimensional structure through potent stereoelectronic effects.[7][8] This guide offers a comparative analysis of the conformational behavior of 4-fluoropyrrolidine derivatives, detailing the underlying principles and the experimental methodologies required for their rigorous characterization. It is intended for researchers and drug development professionals seeking to leverage the unique properties of these fluorinated heterocycles.
The Foundational Equilibrium: Pyrrolidine Ring Pucker
The five-membered pyrrolidine ring is not planar. To alleviate torsional strain, it adopts a non-planar, "puckered" conformation.[9] This puckering is typically described by two predominant, low-energy envelope conformations: the Cγ-endo and Cγ-exo forms. In these conformations, the Cγ atom (C4) is displaced either "down" (endo) or "up" (exo) relative to the plane formed by the other four ring atoms.
In unsubstituted proline, the energy difference between these two states is minimal (~0.5 kcal/mol), leading to a dynamic equilibrium where both conformers rapidly interconvert at room temperature, with a slight preference for the endo pucker.[7] The ability to predictably shift this equilibrium is the primary goal of C4-substitution.
Caption: The two primary envelope conformations of the pyrrolidine ring.
The Fluorine Effect: A Stereoelectronic Switch for Ring Conformation
The introduction of a highly electronegative fluorine atom at the C4 position dramatically biases the ring pucker equilibrium. This control is not due to sterics, but rather to a powerful stereoelectronic interaction known as the gauche effect .
Causality: The C-F bond is highly polarized, making the carbon atom electron-deficient and the antibonding orbital (σC-F) a potent electron acceptor. This electrophilic orbital can accept electron density from neighboring antiperiplanar C-H bonding orbitals (σC-H).[7] This hyperconjugative interaction, σ(C–H)→σ(C–F), is stabilizing. The pyrrolidine ring will preferentially adopt the pucker that maximizes these stabilizing gauche interactions. The stereochemistry at C4 is therefore critical.
-
(4R)-Fluoroproline (Flp or trans-4-fluoro-L-proline): To achieve the optimal antiperiplanar arrangement between the C-F bond and adjacent C-H bonds, the ring is strongly biased towards the Cγ-exo pucker .[2][7][10] This places the fluoro group on the opposite side of the ring as the Cα-substituent (e.g., a carboxyl group).
-
(4S)-Fluoroproline (flp or cis-4-fluoro-L-proline): Conversely, in the (4S) diastereomer, the gauche effect is satisfied by an arrangement that locks the ring into a strong Cγ-endo pucker .[2][7][10] Here, the fluoro group is on the same side as the Cα-substituent.
This predictable control contrasts sharply with other substituents. While 4-hydroxyproline also favors an exo pucker, the effect is less pronounced. Bulky alkyl groups, such as tert-butyl, can also lock the ring pucker, but they do so through steric hindrance rather than stereoelectronic effects, introducing significantly more bulk.[4]
Caption: Stereochemical control of ring pucker via the gauche effect.
Quantitative Comparison of Conformational Preferences
The conformational bias induced by 4-fluorination can be quantified by examining key parameters derived from NMR spectroscopy, X-ray crystallography, and computational studies. The data below for N-acetyl-O-methyl ester derivatives provides a clear comparison.
| Compound | Preferred Ring Pucker | Pucker Ratio (Exo:Endo) | φ (°) | ψ (°) | K_trans/cis_ |
| Ac-Pro-OMe | endo | ~1:2 | -79 | 177 | 4.6 |
| Ac-Hyp-OMe | exo | - | -57 | 151 | 6.1 |
| Ac-Flp-OMe (4R) | exo | ~6:1 | -55 | 141 | 6.7 |
| Ac-flp-OMe (4S) | endo | ~1:20 | -76 | 172 | 2.5 |
| Table based on data from reference[7]. The φ and ψ angles correspond to the major conformer. K_trans/cis_ measured in D₂O. |
Analysis of the Data:
-
Pucker Ratio: The most striking finding is the dramatic shift in the pucker ratio. While unsubstituted proline has a modest 2:1 preference for the endo pucker, (4R)-fluorination inverts this to a 6:1 preference for the exo pucker. (4S)-fluorination exaggerates the natural preference, resulting in a powerful 20:1 bias for the endo pucker.[7]
-
Backbone Torsion Angles (φ, ψ): The ring pucker directly influences the peptide backbone. The exo pucker is associated with a less negative φ angle (approx. -60°) and a ψ angle consistent with a polyproline type II (PPII) helix. The endo pucker correlates with a more negative φ (approx. -75°) and a different ψ angle.[7] This demonstrates how a single fluorine atom can dictate local secondary structure.
-
Amide Bond Isomerization (K_trans/cis_): The exo pucker, favored by (4R)-fluoroproline, pre-organizes adjacent carbonyl groups for a stabilizing n→π* interaction, which in turn favors the trans amide bond.[7] This leads to a higher trans/cis ratio compared to proline and (4S)-fluoroproline.
Experimental and Computational Workflow
A rigorous conformational analysis requires a multi-faceted approach, integrating solution-state NMR, computational modeling, and solid-state X-ray crystallography. Each technique provides complementary information, and their combination constitutes a self-validating system.
Caption: A validated workflow for comprehensive conformational analysis.
Protocol: NMR Spectroscopy for Solution Conformation
Objective: To determine the predominant ring pucker and backbone torsion angles in solution.
Rationale: NMR is the most powerful technique for studying the solution-state dynamics and time-averaged conformation of molecules. For 4-fluoropyrrolidines, the presence of the ¹⁹F nucleus offers unique experimental handles.[11][12]
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified 4-fluoropyrrolidine derivative in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a high-quality NMR tube. Ensure the solvent choice is appropriate for the intended biological context or comparison.
-
Acquire Standard Spectra:
-
¹H NMR: Acquire a standard 1D proton spectrum. The fluorine substituent often simplifies the complex proline region by dispersing the proton signals, which is a key advantage over unsubstituted proline.[7]
-
¹⁹F NMR: Acquire a proton-decoupled 1D fluorine spectrum to confirm the chemical environment of the fluorine.
-
-
J-Coupling Analysis (Dihedral Angles):
-
Acquire a high-resolution 1D ¹H spectrum or a 2D J-resolved spectrum to accurately measure the vicinal proton-proton coupling constants (³JHH).
-
Causality: The magnitude of ³JHH is related to the corresponding H-C-C-H dihedral angle via the Karplus equation. By measuring couplings around the ring, one can build a model of the ring's pucker.
-
If possible, measure vicinal proton-fluorine couplings (³JHF), which also provide valuable dihedral information.[11]
-
-
nOe Analysis (Through-Space Proximity):
-
Rationale: The Nuclear Overhauser Effect (nOe) is observed between nuclei that are close in space (< 5 Å), irrespective of bond connectivity.[13][14] This is crucial for distinguishing between endo and exo puckers.
-
Acquire a 2D ¹H-¹H NOESY (or ROESY) spectrum. A mixing time of 300-800 ms is typical.
-
Data Interpretation: Look for key cross-peaks. For example, in an exo pucker, nOes might be observed between Hα and Hβ protons on one face of the ring, while in an endo pucker, different sets of protons would be in proximity.
-
Advanced Method: For unambiguous assignments, perform a 2D ¹⁹F-¹H HOESY (Heteronuclear Overhauser Effect Spectroscopy) experiment. This directly measures nOes between the fluorine atom and nearby protons, providing definitive proof of the fluorine's spatial position relative to the rest of the ring.[11]
-
Protocol: Computational Modeling Workflow
Objective: To calculate the relative energies of possible conformers and to rationalize the experimental findings through orbital analysis.
Rationale: Density Functional Theory (DFT) calculations provide invaluable insight into the energetic landscape of the molecule, complementing the time-averaged picture from NMR. It is especially useful for visualizing the stereoelectronic effects that govern the conformation.
Step-by-Step Methodology:
-
Initial Structure Generation: Build the starting 3D structures for both the Cγ-endo and Cγ-exo puckers of the 4-fluoropyrrolidine derivative.
-
Geometry Optimization:
-
Perform a full geometry optimization for each starting structure using a reliable DFT method and basis set. A common and effective choice is the B3LYP functional with the 6-311++G** basis set.[8]
-
Crucial Consideration: Include a dispersion correction (e.g., D3BJ) to accurately model non-covalent interactions.
-
-
Solvent Effects:
-
Rationale: The conformation of polar molecules can be highly sensitive to the solvent environment.[15]
-
Recalculate the energies of the optimized structures using an implicit solvent model (e.g., Polarizable Continuum Model - PCM) that matches the solvent used in NMR experiments. This is critical for comparing computational energies to solution-state populations.
-
-
Analysis:
-
Relative Energies: Compare the final energies of the endo and exo conformers. The energy difference (ΔE) can be used to calculate the theoretical population ratio using the Boltzmann distribution, which can then be compared to the experimental ratio from NMR.
-
Geometric Parameters: Extract key dihedral angles from the optimized structures and compare them to those derived from the Karplus analysis of NMR J-couplings.
-
Natural Bond Orbital (NBO) Analysis: To explicitly validate the role of the gauche effect, perform an NBO analysis. This calculation will quantify the stabilization energy (E(2)) of the key σ(C–H)→σ*(C–F) hyperconjugative interactions, providing direct evidence for the electronic origin of the conformational preference.
-
Conclusion and Outlook
The strategic placement of a fluorine atom at the C4-position of a pyrrolidine ring is a proven and highly effective method for controlling its conformation. Through the predictable operation of the gauche effect, the (4R) and (4S) stereoisomers can be used to reliably enforce Cγ-exo and Cγ-endo puckers, respectively. This conformational locking has profound downstream effects on peptide and protein backbone geometry, influencing secondary structure, stability, and biological activity.[7]
A rigorous understanding and application of these derivatives demand a synergistic approach combining high-resolution NMR spectroscopy (particularly ¹H-¹⁹F HOESY), and DFT-level computational modeling. By following the integrated workflow described in this guide, researchers can confidently characterize the conformational behavior of their 4-fluoropyrrolidine derivatives and unlock their full potential as tools for rational drug design and chemical biology.
References
-
Title: 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins Source: PubMed Central URL: [Link]
-
Title: Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs Source: PubMed URL: [Link]
-
Title: Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors Source: MDPI URL: [Link]
-
Title: Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines Source: Beilstein Journals URL: [Link]
-
Title: Conformational Analysis of Fluorinated Pyrrolidines Using 19 F- 1 H Scalar Couplings and Heteronuclear NOEs | Request PDF Source: ResearchGate URL: [Link]
-
Title: Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines | Request PDF Source: ResearchGate URL: [Link]
-
Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: Cureus URL: [Link]
-
Title: Synthesis and Biological Evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile Derivatives as Dipeptidyl peptidase-4 Inhibitors for the Treatment of Type 2 Diabetes Source: PubMed URL: [Link]
-
Title: Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines Source: Thieme Connect URL: [Link]
-
Title: Synthesis of 4‐fluoro‐2‐cyanopyrrolidine derivatives. Source: ResearchGate URL: [Link]
-
Title: Fluorine effect on proline conformation. (A) pyrrolidine ring puckers... Source: ResearchGate URL: [Link]
-
Title: Improved Atomistic Monte Carlo Simulations Demonstrate that Poly-L-Proline Adopts Heterogeneous Ensembles of Conformations of Semi-Rigid Segments Interrupted by Kinks Source: NIH URL: [Link]
-
Title: Cγ-endo and Cγ-exo puckering of the pyrrolidine ring in (4S) and (4R)... Source: ResearchGate URL: [Link]
-
Title: A solvation induced ring puckering effect in fluorinated prolines and its inclusion in classical force-fields Source: bioRxiv URL: [Link]
-
Title: Nuclear Overhauser Effect (NOE) Source: Chemistry LibreTexts URL: [Link]
-
Title: Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines Source: PubMed URL: [Link]
-
Title: 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins Source: PubMed URL: [Link]
-
Title: Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation Source: MDPI URL: [Link]
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- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines [beilstein-journals.org]
- 9. Improved Atomistic Monte Carlo Simulations Demonstrate that Poly-L-Proline Adopts Heterogeneous Ensembles of Conformations of Semi-Rigid Segments Interrupted by Kinks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. mdpi.com [mdpi.com]
- 15. biorxiv.org [biorxiv.org]
A Senior Application Scientist's Guide to the Spectroscopic Comparison of Fluorinated Pyrrolidine Stereoisomers
Introduction: The Significance of Stereoisomerism in Fluorinated Pyrrolidines for Drug Discovery
To our audience of researchers, scientists, and drug development professionals, the nuanced world of stereoisomerism is of paramount importance. The spatial arrangement of atoms within a molecule can dramatically alter its pharmacological and toxicological properties. Fluorinated pyrrolidines, a privileged scaffold in medicinal chemistry, are no exception. The introduction of a fluorine atom into the pyrrolidine ring can significantly influence the molecule's conformation, basicity, and metabolic stability. Consequently, the ability to unambiguously differentiate between the stereoisomers of these compounds is a critical step in the development of safe and effective therapeutics.
We will delve into the core spectroscopic techniques of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining the theoretical underpinnings of how each method can be leveraged to distinguish between diastereomers and, with the use of chiral auxiliaries, enantiomers.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Stereoisomer Differentiation
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, and it plays a pivotal role in the differentiation of stereoisomers.[1] The chemical environment of each nucleus within a molecule influences its resonance frequency, providing a detailed fingerprint of the molecular structure. For fluorinated compounds, the presence of the 19F nucleus offers an additional, highly sensitive NMR handle.
A. The Power of 1H, 13C, and 19F NMR in Concert
A comprehensive NMR analysis for stereoisomer differentiation involves the acquisition and interpretation of 1H, 13C, and 19F NMR spectra.
-
1H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The coupling constants (J-values) are particularly sensitive to the dihedral angles between adjacent protons, which are in turn dictated by the stereochemistry of the molecule.
-
13C NMR: Reveals the number of non-equivalent carbons and their chemical environment. The chemical shifts of carbons are sensitive to the steric and electronic effects of neighboring substituents.
-
19F NMR: The 19F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, making it a highly sensitive NMR nucleus. Furthermore, the chemical shift range of 19F is much larger than that of 1H, leading to greater spectral dispersion and often simplifying the analysis of complex molecules. The 19F chemical shift is exquisitely sensitive to the local electronic environment.
B. Case Study: Differentiating N-Boc-3-fluoro-4-hydroxyproline Diastereomers
In their work, Trabalzini et al. synthesized and characterized the four diastereoisomers of N-Boc-3-fluoro-4-hydroxyproline. The differentiation of the cis and trans diastereomers was readily achieved by analyzing the coupling constants in the 1H NMR spectra.[2]
For instance, the coupling constant between the protons at C2 and C3 (JH2-H3) was significantly different for the cis and trans isomers. In the cis isomer, where the fluorine and the carboxylate group are on the same side of the ring, the dihedral angle between H2 and H3 allows for a larger coupling constant (around 5.9 Hz). In the trans isomers, this dihedral angle is close to 90°, resulting in a much smaller, often near-zero, coupling constant.[2] This difference provides a clear and unambiguous method for assigning the relative stereochemistry.
Workflow for NMR-based Stereoisomer Analysis
Caption: Workflow for NMR analysis of 4-fluoropyrrolidine stereoisomers.
C. Experimental Protocol: NMR Spectroscopy
Objective: To acquire high-resolution 1H, 13C, and 19F NMR spectra for the structural elucidation and comparison of 4-fluoropyrrolidine stereoisomers.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified stereoisomer.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the field frequency using the deuterium signal from the solvent.
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
-
1H NMR Acquisition:
-
Acquire a standard 1H NMR spectrum (e.g., at 400 or 500 MHz).
-
Typical parameters: 16 scans, 1-second relaxation delay.
-
-
13C NMR Acquisition:
-
Acquire a proton-decoupled 13C NMR spectrum (e.g., at 100 or 125 MHz).
-
Typical parameters: 1024 scans, 2-second relaxation delay.
-
-
19F NMR Acquisition:
-
Acquire a proton-decoupled 19F NMR spectrum (e.g., at 376 or 470 MHz).
-
A wider spectral width may be necessary due to the large chemical shift range of fluorine.
-
-
Data Processing and Analysis:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.
-
Calibrate the spectra using the residual solvent peak or an internal standard.
-
Integrate the peaks in the 1H spectrum and assign all signals in the 1H, 13C, and 19F spectra to the corresponding atoms in the molecule.
-
Carefully analyze the coupling constants, particularly the vicinal (³J) H-H and H-F couplings, to deduce stereochemical relationships.
-
Table 1: Comparative 1H and 13C NMR Data for N-Boc-3-fluoro-4-hydroxyproline Diastereomers (cis vs. trans)
| Stereoisomer | Key 1H NMR Signal | JH2-H3 (Hz) | Key 13C NMR Signal (C3) (δ ppm) | Key 13C NMR Signal (C4) (δ ppm) |
| cis | H3 | ~5.9 | ~95.0 (d, JC-F ≈ 180 Hz) | ~70.0 |
| trans | H3 | ~0 | ~93.0 (d, JC-F ≈ 180 Hz) | ~68.0 |
Note: The data presented here are approximate values based on the analysis of analogous compounds and are intended for illustrative purposes. Actual values may vary depending on the specific molecule and experimental conditions.
II. Vibrational Spectroscopy: A Complementary Approach
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule.[3] The frequencies of these vibrations are dependent on the bond strengths and the masses of the atoms involved. While enantiomers have identical vibrational spectra, diastereomers, having different spatial arrangements of atoms, will exhibit distinct IR and Raman spectra.
A. Differentiating Diastereomers with IR Spectroscopy
The "fingerprint" region of the IR spectrum (typically 1500-400 cm⁻¹) is particularly useful for distinguishing between diastereomers. This region contains a complex series of absorptions corresponding to bending and stretching vibrations of the entire molecule. Subtle differences in the molecular geometry of diastereomers can lead to noticeable changes in the positions and intensities of the peaks in this region.
For 4-fluoropyrrolidine stereoisomers, key vibrational modes to examine include:
-
C-F stretch: Typically observed in the 1100-1000 cm⁻¹ region. The exact position can be influenced by the stereochemistry.
-
N-H bend (for unprotected pyrrolidines): Usually appears around 1600 cm⁻¹.
-
C-N stretch: Found in the 1250-1020 cm⁻¹ range.
-
Ring vibrations: The complex vibrations of the pyrrolidine ring in the fingerprint region will be unique to each diastereomer.
B. Experimental Protocol: FT-IR Spectroscopy
Objective: To obtain the infrared spectrum of each stereoisomer to identify functional groups and compare the fingerprint regions for diastereomer differentiation.
Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty ATR accessory.
-
Record the sample spectrum, typically in the range of 4000-400 cm⁻¹.
-
-
Data Processing and Analysis:
-
The background spectrum is automatically subtracted from the sample spectrum.
-
Identify the characteristic absorption bands corresponding to the functional groups of the molecule.
-
Overlay the spectra of the different diastereomers to compare the fingerprint regions for any discernible differences.
-
Table 2: Expected Key IR Absorption Frequencies for a 4-Fluoropyrrolidine Derivative
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (if unprotected) | 3500-3300 | Medium |
| C-H Stretch (aliphatic) | 3000-2850 | Medium-Strong |
| C=O Stretch (if N-Boc protected) | ~1690 | Strong |
| C-F Stretch | 1100-1000 | Strong |
| C-N Stretch | 1250-1020 | Medium |
III. Mass Spectrometry: Confirming Molecular Weight and Probing Fragmentation
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is routinely used to confirm the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.
A. Distinguishing Stereoisomers by Mass Spectrometry
While enantiomers and diastereomers have the same molecular weight and will therefore show the same molecular ion peak, their fragmentation patterns upon ionization can sometimes differ. This is because the stability of the fragment ions can be influenced by the stereochemistry of the parent molecule. However, for many stereoisomers, the differences in fragmentation patterns under standard electron ionization (EI) or electrospray ionization (ESI) conditions are often too subtle to be a reliable primary method for differentiation.
For pyrrolidine derivatives, common fragmentation pathways often involve the loss of the entire pyrrolidine ring or substituents on the ring. The relative abundances of these fragment ions may vary between diastereomers.
Workflow for Mass Spectrometry Analysis
Caption: General workflow for mass spectrometry analysis of stereoisomers.
B. Experimental Protocol: Mass Spectrometry
Objective: To confirm the molecular weight and analyze the fragmentation pattern of the 4-fluoropyrrolidine stereoisomers.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the compound (approximately 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
-
Instrumentation:
-
Use a mass spectrometer equipped with an appropriate ionization source, such as electrospray ionization (ESI) for polar molecules.
-
-
Data Acquisition:
-
Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.
-
Acquire the mass spectrum in positive ion mode.
-
Scan a mass range that includes the expected molecular ion.
-
-
Data Analysis:
-
Identify the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺).
-
Identify any significant fragment ions and propose potential fragmentation pathways.
-
Compare the fragmentation patterns of the different diastereomers for any reproducible differences in the relative abundances of fragment ions.
-
Table 3: Expected Key Mass Spectrometry Data for N-Boc-4-fluoropyrrolidine
| m/z (Expected) | Interpretation |
| 204.1 | [M+H]⁺ |
| 148.1 | [M - C₄H₈ + H]⁺ (Loss of isobutylene from Boc group) |
| 104.1 | [M - Boc + H]⁺ (Loss of the Boc group) |
| 70.1 | [Pyrrolidine ring fragment]⁺ |
| 57.1 | [C₄H₉]⁺ (tert-butyl cation) |
IV. Conclusion: An Integrated Spectroscopic Approach
The definitive characterization and differentiation of 4-fluoropyrrolidine stereoisomers necessitate an integrated spectroscopic approach. While NMR spectroscopy, particularly the analysis of coupling constants in 1H NMR, stands out as the most definitive method for distinguishing diastereomers, IR spectroscopy provides valuable complementary information about functional groups and can reveal subtle structural differences in the fingerprint region. Mass spectrometry serves as an essential tool for confirming the molecular weight and can, in some cases, offer clues to the stereochemistry through the analysis of fragmentation patterns.
For the differentiation of enantiomers, which are indistinguishable by standard NMR and IR spectroscopy, the use of chiral derivatizing agents or chiral solvating agents in NMR is the method of choice. These auxiliaries create a chiral environment that induces diastereomeric interactions, leading to the separation of signals for the two enantiomers.
As drug development continues to rely on the nuanced understanding of stereochemistry, the adept application of these spectroscopic techniques will remain a cornerstone of successful and safe therapeutic design.
V. References
-
Trabalzini, L., et al. (2018). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquin Ligase for Targeted Protein Degradation. Journal of Organic Chemistry. [Link]
-
Jackson, G. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. West Virginia University. [Link]
-
Chemistry LibreTexts. (2022). 11: Infrared Spectroscopy and Mass Spectrometry. [Link]
-
Chemistry LibreTexts. (2022). 4.7: NMR Spectroscopy. [Link]
-
JEOL Ltd. (n.d.). Analyze of stereoisomer by NMR. [Link]
-
Wikipedia. (2023). Nuclear magnetic resonance spectroscopy of stereoisomers. [Link]
-
Kasyan, A. et al. (2021). Vibrational Spectroscopy as a Tool for Bioanalytical and Biomonitoring Studies. MDPI. [Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Handling of Ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into molecular frameworks can impart unique and desirable properties, a characteristic leveraged extensively in pharmaceutical development. Ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate, a fluorinated derivative of a proline ethyl ester, is a valuable building block in medicinal chemistry. However, the presence of the fluorine atom necessitates a meticulous approach to laboratory handling to ensure the safety of all personnel. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, grounded in the principles of chemical safety and risk mitigation.
Hazard Assessment and Risk Mitigation
A thorough risk assessment is the cornerstone of safe laboratory practice.[1] Although specific toxicity data for ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate is limited, analogous non-fluorinated compounds like ethyl (2S)-pyrrolidine-2-carboxylate are known to cause skin and eye irritation.[2] The parent compound, pyrrolidine, can also cause irritation.[3] Therefore, it is prudent to assume that this fluorinated derivative may exhibit similar or potentially enhanced irritant properties.
Key Potential Hazards:
-
Skin and Eye Irritation: Direct contact may cause redness, itching, and discomfort.
-
Respiratory Tract Irritation: Inhalation of aerosols or vapors may irritate the respiratory system.
-
Unknown Chronic Effects: The long-term health effects of exposure have not been established.
The following table summarizes the presumed hazard classification based on available data for similar compounds:
| Hazard Classification | Description | Precautionary Statements |
| Skin Irritation | May cause skin irritation upon contact. | P264: Wash hands thoroughly after handling.[2] P280: Wear protective gloves/protective clothing/eye protection/face protection.[2] |
| Eye Irritation | May cause serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |
| Acute Toxicity (Oral, Dermal, Inhalation) | The acute toxicity is not known. Assume the compound is harmful if swallowed, inhaled, or in contact with skin. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential to create a barrier between the researcher and the chemical. The following PPE is mandatory when handling ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate:
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves. Inspect for tears or punctures before each use. | To prevent skin contact and potential absorption. |
| Eye and Face Protection | Safety glasses with side shields or goggles | Must meet ANSI Z87.1 standards. A face shield should be worn when there is a significant risk of splashing. | To protect the eyes from splashes and aerosols. |
| Body Protection | Laboratory coat | A long-sleeved, flame-resistant lab coat that fits properly. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required if handled in a fume hood. | A NIOSH-approved respirator with an organic vapor cartridge may be necessary for spills or if work is conducted outside of a fume hood. | To prevent inhalation of potentially harmful vapors or aerosols. |
| Foot Protection | Closed-toe shoes | Made of a non-porous material. | To protect feet from spills. |
Operational Plan: A Step-by-Step Handling Workflow
Adherence to a standardized operational workflow is critical for minimizing exposure and ensuring reproducible, safe science.
Preparation and Engineering Controls
-
Designated Work Area: All handling of ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate should be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.[1]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Spill Kit: A spill kit containing appropriate absorbent materials (e.g., vermiculite, sand), personal protective equipment, and waste disposal bags should be readily available.
Handling Procedure
The following diagram illustrates the standard workflow for handling the compound:
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Spill: Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material. Scoop the material into a sealed, labeled container for proper disposal. Ventilate the area and wash the spill site after material pickup is complete.
Disposal Plan
Proper disposal of chemical waste is paramount to protecting human health and the environment.[1]
-
Waste Collection: All waste containing ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate must be collected in a clearly labeled, compatible container.[1]
-
Waste Segregation: Do not mix this waste with other incompatible waste streams.
-
Disposal Method: The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2] Always follow local, state, and federal regulations for hazardous waste disposal.
The following flowchart outlines the decision-making process for waste disposal:
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




